molecular formula C12H7N3O2S B2457359 AS-605240 CAS No. 648450-29-7; 648450-29-7

AS-605240

Cat. No.: B2457359
CAS No.: 648450-29-7; 648450-29-7
M. Wt: 257.27
InChI Key: SQWZFLMPDUSYGV-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione is a quinoxaline derivative that is quinoxaline in which the hydrogen at position 6 is replaced by a (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl group. It is a potent inhibitor of the PI3Kgamma, with an IC50 of 8 nM and inhibits the progression of joint inflammation and damage in both lymphocyte-independent and dependent mouse models of rheumatoid arthritis. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an anti-inflammatory agent and an antirheumatic drug. It is a quinoxaline derivative and a member of thiazolidinediones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWZFLMPDUSYGV-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018492
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287651-14-2, 648450-29-7
Record name (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS605240
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AS-605240 mechanism of action as a selective PI3Kgamma inhibitor

AS-605240: Mechanism of Action & Technical Guide for Selective PI3K Inhibition

Executive Summary

AS-605240 is a potent, orally active, small-molecule inhibitor targeting Phosphoinositide 3-kinase gamma (PI3K


)12





G-protein coupled receptor (GPCR)

Parameter Technical Specification
Chemical Name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione
Primary Target PI3K

(Class IB)
Potency (IC

)
8 nM (Recombinant human PI3K

)
Binding Mode ATP-Competitive
PDB Accession 2A5U (Crystal structure of human PI3K

complexed with AS-605240)
Key Application Autoimmune disease models (RA, SLE), Pulmonary Fibrosis, Oncology

Molecular Mechanism of Action

Structural Basis of Inhibition

AS-605240 functions as an ATP-competitive inhibitor .[3] It binds to the ATP-binding pocket of the p110

  • Crystal Structure Evidence (PDB: 2A5U): Structural analysis reveals that the thiazolidinedione core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (specifically Val882 ).

  • Selectivity Logic: The quinoxaline moiety extends into the affinity pocket, exploiting subtle structural differences between the p110

    
     isoform and Class IA isoforms (p110
    
    
    ,
    
    
    ,
    
    
    ). This results in a 30-fold selectivity over PI3K
    
    
    and
    
    
    , and a 7.5-fold selectivity over PI3K
    
    
    .[3][4]
Signaling Pathway Interference

PI3K

G-protein 

subunits (G

)

Mechanism:

  • Chemokines (e.g., C5a, MCP-1) bind GPCRs on leukocytes.

  • G

    
     subunits dissociate and bind the p101 regulatory subunit of PI3K
    
    
    .
  • AS-605240 blocks the catalytic p110

    
     subunit from phosphorylating PIP2 to PIP3.
    
  • Result: Recruitment of PH-domain proteins (Akt/PKB) to the membrane is abolished, halting chemotaxis and superoxide production.

PI3K_Pathwaycluster_membraneCell MembraneGPCRGPCR (C5aR/CCR2)G_protG-Protein (Gβγ)GPCR->G_protActivationPI3KgPI3Kγ Complex(p110γ/p101)G_prot->PI3KgRecruitmentPIP3PIP3PI3Kg->PIP3PhosphorylationAS605240AS-605240(Inhibitor)AS605240->PI3Kg  ATP Competition(Ki = 7.8 nM)PIP2PIP2PIP2->PI3KgSubstrateAktAkt (PKB)PIP3->AktMembraneRecruitmentpAktp-Akt (S473/T308)Akt->pAktPhosphorylationMigrationChemotaxis &InflammationpAkt->MigrationSignaling Cascade

Figure 1: Mechanism of AS-605240 interference in GPCR-mediated PI3K

Experimental Validation & Protocols

Isoform Selectivity Profile

The following IC


IsoformIC

(nM)
Selectivity Fold (vs

)
PI3K

8 1x (Target)
PI3K

607.5x
PI3K

27033x
PI3K

30037x
Protocol: Cell-Based Selectivity Assay (GPCR vs. RTK)

Objective: To validate PI3K




Materials:

  • Cell Line: RAW264.7 (Murine Macrophages) or BMDMs.

  • Reagents: AS-605240 (dissolved in DMSO), Recombinant Mouse C5a, Recombinant Mouse CSF-1.

  • Readout: Western Blot (pAkt Ser473).

Step-by-Step Methodology:

  • Seeding: Plate RAW264.7 cells at

    
     cells/well in 6-well plates. Allow adherence for 24h.
    
  • Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free DMEM for 4 hours. Why: This reduces basal Akt phosphorylation to near-zero.

  • Inhibitor Treatment: Add AS-605240 at graded concentrations (e.g., 10 nM, 100 nM, 1

    
    M). Include a DMSO vehicle control. Incubate for 30 minutes  at 37°C.
    
  • Stimulation:

    • Group A (GPCR): Stimulate with C5a (10 nM) for 2 minutes.

    • Group B (RTK Control): Stimulate with CSF-1 (10 ng/mL) for 2 minutes.

  • Lysis: Immediately aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na

    
    VO
    
    
    , NaF).
  • Analysis: Perform SDS-PAGE and Western Blotting for pAkt (Ser473) and Total Akt.

Expected Result: AS-605240 should potently inhibit C5a-induced pAkt (IC


4

Workflowcluster_stimStimulation (2 min)StartRAW264.7SeedingStarveSerum Starvation(4 Hours)Start->StarveTreatAS-605240 Tx(30 min)Starve->TreatC5aC5a(GPCR Path)Treat->C5aCSF1CSF-1(RTK Path)Treat->CSF1LysisLysis &Western BlotC5a->LysisCSF1->LysisResultpAkt Readout(Selectivity Check)Lysis->Result

Figure 2: Experimental workflow for validating PI3K

Therapeutic Implications

AS-605240 has demonstrated efficacy in multiple in vivo models, validating PI3K

1
  • Rheumatoid Arthritis (RA):

    • Model: Collagen-Induced Arthritis (CIA) in mice.

    • Dose: 50 mg/kg (oral, bid).

    • Outcome: Significant reduction in paw swelling and joint cartilage erosion. Mimics the phenotype of Pik3cg knockout mice.[5][6]

  • Systemic Lupus Erythematosus (SLE):

    • Model: MRL/lpr mice.

    • Outcome: Extended lifespan and reduced glomerulonephritis by suppressing autoreactive T-cell activation.

  • Pulmonary Fibrosis:

    • Model: Bleomycin-induced fibrosis.

    • Mechanism: Reduction of leukocyte infiltration into the lung interstitium and decreased collagen deposition.

References

  • Camps, M. et al. (2005).[4][7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[1][4][5][7] Nature Medicine, 11(9), 936-943.[7]

  • Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191-201.

  • Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935.[7]

  • RCSB Protein Data Bank. (2005). Crystal Structure of human PI3Kgamma complexed with AS605240 (Entry 2A5U).

  • Hirsch, E. et al. (2000). Central role for G protein-phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053.

Precision Immunomodulation: AS-605240-Mediated Suppression of Autoreactive T Cells in NOD Mice

[1][2][3]

Executive Summary

This technical guide details the mechanistic role and experimental application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

123

Unlike broad-spectrum immunosuppressants, AS-605240 offers a precision approach by exploiting a critical signaling divergence between pathogenic effector T cells (Teff) and regulatory T cells (Tregs). This guide provides researchers with the rationale, verified protocols, and data interpretation frameworks necessary to replicate and extend these findings.

The Molecular Target: PI3K in T Cell Signaling

Class I PI3Ks are pivotal in leukocyte signaling, but the


 isoform (PI3K

)



The Signaling Divergence

The therapeutic efficacy of AS-605240 relies on the differential dependency of T cell subsets on the PI3K

  • Effector T Cells (Teff): Highly dependent on PI3K

    
     for the phosphorylation of Akt (pAkt). High pAkt levels drive survival, proliferation, and migration into the pancreatic islets. Blockade leads to Teff suppression.[2][3]
    
  • Regulatory T Cells (Tregs): Possess a distinct signaling plasticity. When PI3K

    
     is inhibited, Tregs maintain viability and expand via the cAMP response element-binding (CREB)  pathway.
    
Visualization: The Differential Mechanism

The following diagram illustrates how AS-605240 shifts the intracellular balance to favor tolerance.

PI3K_Pathwaycluster_TeffEffector T Cells (Pathogenic)cluster_TregRegulatory T Cells (Protective)GPCRChemokine Receptors(GPCRs)PI3KgPI3Kgamma(Lipid Kinase)GPCR->PI3KgActivationAS605240AS-605240(Inhibitor)AS605240->PI3Kg  BLOCKScAMPcAMP / CREBPathway ActivationAS605240->cAMP  Induces Shift toPIP3PIP3 AccumulationPI3Kg->PIP3AKTAKT Phosphorylation(pAKT)PIP3->AKTTeff_OutcomeReduced SurvivalDecreased IFN-gammaSuppressed MigrationAKT->Teff_OutcomeHigh DependencyTreg_OutcomeTreg ExpansionFoxP3 StabilityTolerance RestorationAKT->Treg_OutcomeLow DependencycAMP->Treg_Outcome

Figure 1: AS-605240 blocks the PI3K

Experimental Protocols

To replicate the suppression of autoreactive T cells in NOD mice, strict adherence to dosage and timing is critical. The following protocol is derived from the seminal work of Azzi et al. and validated optimization studies.

Phase A: Reagent Preparation
  • Compound: AS-605240 (CAS: 648450-29-7).

  • Vehicle: 10% DMSO in PBS or 0.5% Carboxymethylcellulose (CMC) / 0.25% Tween-80 (for oral suspension). Note: IP injection with minimal DMSO is preferred for consistency in murine models.

  • Stock Solution: Dissolve AS-605240 in 100% DMSO to create a master stock. Dilute to working concentration immediately prior to injection to prevent precipitation.

Phase B: In Vivo Administration (Preventative Model)
ParameterSpecificationRationale
Mouse Strain NOD/ShiLtJ (Female)Females exhibit higher diabetes incidence (60-80%) compared to males.
Start Age 10 WeeksCorresponds to "pre-diabetic" phase where insulitis is established but overt hyperglycemia is absent.
Dosage 30 mg/kg Validated therapeutic window.[3][4][5] <10mg/kg is often sub-therapeutic; >50mg/kg risks off-target toxicity.
Route Intraperitoneal (i.p.)[3][4]Ensures rapid systemic bioavailability.
Frequency Daily (q.d.)Required due to the half-life of small molecule kinase inhibitors in rodents.
Duration 7 WeeksSufficient to cover the critical window of beta-cell destruction.
Phase C: Monitoring & Endpoints
  • Glycemia: Measure tail vein blood glucose weekly.

    • Diabetes Definition: Two consecutive readings >250 mg/dL.

  • Histology (Insulitis Score): At endpoint (Week 17-20), harvest pancreas. Fix in formalin, embed in paraffin, stain with H&E and anti-insulin.

  • Flow Cytometry (The Critical Readout):

    • Tissue: Spleen and Pancreatic Lymph Nodes (PLN).

    • Stimulation: Ex vivo stimulation with BDC2.5 mimotope or anti-CD3/CD28 is required to visualize cytokine production.

Workflow Visualization

The following diagram outlines the chronological workflow for testing AS-605240 efficacy.

Protocol_Workflowcluster_AnalysisEndpoint Analysis (Week 17-20)StartNOD Mice(Female, 10 Weeks)TreatTreatment PhaseAS-605240 (30 mg/kg i.p.)Daily for 7 WeeksStart->TreatMonitorWeekly MonitoringGlycemia > 250 mg/dLTreat->MonitorConcurrentFACSFlow Cytometry(pAKT, FoxP3, IFN-g)Monitor->FACSSacrificeHistoHistology(Insulitis Scoring)Monitor->Histo

Figure 2: Experimental timeline for evaluating AS-605240 in the NOD mouse model.

Data Interpretation & Expected Results

When analyzing the impact of AS-605240, successful suppression of autoreactive T cells is defined by specific quantitative shifts in the immune profile.

Flow Cytometry Gating Strategy

To confirm the mechanism of action, you must demonstrate the reduction of pAkt specifically in the effector population.

  • Gate 1: CD3+ CD4+ (Helper T cells).

  • Gate 2: CD25+ FoxP3+ (Tregs) vs. CD25- FoxP3- (Effectors).

  • Readout: Intracellular pAkt (Ser473).

Expected Data Profile:

MarkerControl (Vehicle)AS-605240 TreatedInterpretation
pAkt (in Teff) High (MFI +++)Low (MFI +) Blockade of survival signal in pathogenic cells.
pAkt (in Treg) Low/ModerateLow (MFI +) Tregs are less dependent on Akt for survival.
FoxP3+ Frequency ~5-10% of CD4+Increased (~15-20%) Relative expansion of Tregs due to selective pressure.
IFN-

HighSignificantly Reduced Suppression of Th1 inflammatory response.
Histological Scoring (Insulitis)

A blinded analysis of pancreatic islets usually yields the following shift:

  • Vehicle: >60% of islets show invasive insulitis (lymphocytes penetrating the islet core).

  • Treated: >70% of islets are preserved (peri-insulitis or no infiltration), with strong insulin staining.

Translational Implications

The transition from NOD mice to human clinical application rests on the selectivity of the inhibitor.

  • Safety Profile: Pan-PI3K inhibitors (targeting

    
    ) induce severe hyperglycemia by blocking insulin signaling in the liver and muscle. AS-605240, being 
    
    
    -selective, avoids this metabolic toxicity because PI3K
    
    
    is not involved in insulin receptor signaling.
  • Therapeutic Window: The ability of AS-605240 to reverse new-onset diabetes in mice (not just prevent it) suggests it could be viable for patients in the "honeymoon phase" of T1D to preserve remaining beta-cell mass.

References

  • Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.

  • Azzi, J., et al. (2017). PI3Kgamma Deficient NOD-Mice Are Protected from Diabetes by Restoring the Balance of Regulatory to Effector-T-Cells.[6] Frontiers in Immunology.

  • Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.

Technical Guide: Effect of AS-605240 on Akt Phosphorylation and Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AS-605240 is a potent, ATP-competitive inhibitor targeting the phosphoinositide 3-kinase gamma (PI3K


)  isoform.[1][2][3][4][5][6][7] Unlike pan-PI3K inhibitors, AS-605240 offers selectivity for the Class IB PI3K isoform, which is predominantly activated by G-protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases (RTKs).

This specificity makes it a critical tool for dissecting inflammatory signaling in leukocytes (neutrophils, macrophages, T-cells) where PI3K


 drives chemotaxis and survival. Its primary downstream effect is the blockade of Akt (Protein Kinase B)  phosphorylation at residues Ser473  and Thr308 , leading to the suppression of NF-

B activation and inflammatory cytokine production.

Pharmacological Profile & Selectivity

To use AS-605240 effectively, researchers must understand its therapeutic window. While selective for the


 isoform, it exhibits off-target activity against Class IA isoforms (

,

,

) at higher concentrations.
Table 1: Inhibitory Potency (IC ) Across PI3K Isoforms
Target IsoformClassIC

Value
Selectivity Ratio (vs.

)
Biological Context
PI3K

IB 8 nM 1x (Target) GPCR-mediated inflammation (Chemokines)
PI3K

IA60 nM~7.5xInsulin/Growth Factor signaling
PI3K

IA270 nM~33xGPCR/RTK hybrid signaling
PI3K

IA300 nM~37xB-cell/T-cell antigen receptor signaling

Key Insight: In experimental designs, maintaining concentrations between 100 nM and 1


M  maximizes 

-specificity. Exceeding 5

M risks confounding data by inhibiting PI3K

, potentially affecting basal cell metabolism and survival unrelated to the inflammatory stimulus.

Mechanistic Impact: The GPCR-PI3K -Akt Axis

The defining feature of AS-605240 is its ability to decouple GPCR activation from Akt survival signaling.

Mechanism of Action[5][8][9][10][11][12][13]
  • Stimulus: Chemokines (e.g., MCP-1/CCL2, RANTES/CCL5, C5a) bind to G

    
    -coupled GPCRs.
    
  • Activation: The G

    
     subunits dissociate and bind the regulatory subunit (p101 or p84) of PI3K
    
    
    
    .
  • Catalysis: PI3K

    
     phosphorylates PIP
    
    
    
    to generate PIP
    
    
    at the plasma membrane.[8]
  • Recruitment: PIP

    
     recruits Akt (via PH domain) and PDK1.
    
  • Inhibition: AS-605240 occupies the ATP-binding pocket of the p110

    
     catalytic subunit, preventing PIP
    
    
    
    generation.
  • Outcome: Akt remains cytosolic and unphosphorylated; downstream effectors (mTOR, NF-

    
    B) are suppressed.
    
Visualization: Pathway Blockade

AS605240_Mechanism Chemokine Chemokine (CCL2/C5a) GPCR GPCR (G-protein coupled) Chemokine->GPCR Activates G_BetaGamma Gβγ Subunits GPCR->G_BetaGamma Dissociates PI3K_Gamma PI3Kγ (p110γ/p101) G_BetaGamma->PI3K_Gamma Recruits PIP3 PIP3 PI3K_Gamma->PIP3 Phosphorylates PIP2 AS605240 AS-605240 (Inhibitor) AS605240->PI3K_Gamma  BLOCKS (ATP Comp.) PIP2 PIP2 Akt_Active p-Akt (Ser473/Thr308) PIP3->Akt_Active Recruits & Activates Akt_Inactive Akt (Inactive) Akt_Inactive->Akt_Active NFkB NF-κB Activation Akt_Active->NFkB Promotes Survival Cell Survival & Migration Akt_Active->Survival Promotes

Figure 1: Mechanism of AS-605240 within the GPCR-driven signaling cascade. The drug competitively inhibits the ATP binding site of PI3K


, preventing the conversion of PIP2 to PIP3 and halting downstream Akt activation.

Experimental Application Guide

To generate reproducible data regarding AS-605240's effect on Akt, the following protocol is recommended. This workflow controls for basal PI3K activity (often driven by serum growth factors).

Protocol: Validating Akt Inhibition in Macrophages/T-Cells

1. Cell Preparation & Starvation (Critical Step)

  • Why: Serum contains growth factors (EGF, Insulin) that activate PI3K

    
    /
    
    
    
    . To isolate PI3K
    
    
    activity, you must reduce this background.
  • Step: Culture cells (e.g., RAW 264.7, THP-1, or primary T-cells) in media containing 0.5% FBS (low serum) or 0% FBS for 4–12 hours prior to treatment.

2. Inhibitor Pre-treatment

  • Preparation: Dissolve AS-605240 in DMSO to a 10 mM stock. Store at -20°C.

  • Dosing: Dilute to working concentration (e.g., 1

    
    M ).
    
  • Control: Vehicle control (DMSO only) is mandatory.

  • Timing: Incubate cells with AS-605240 for 30–60 minutes before adding the stimulus.

3. Stimulation

  • Agonist: Add a specific GPCR agonist (e.g., MCP-1/CCL2 at 10–50 ng/mL or C5a at 100 nM).

  • Timing: Stimulate for 5, 15, and 30 minutes . Akt phosphorylation is rapid and transient; 1 hour is often too late.

4. Lysis & Western Blotting

  • Lysis Buffer: Must contain phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF) to preserve phosphorylation status.
  • Primary Antibodies:

    • Anti-p-Akt (Ser473) – Primary readout for maximal activation.

    • Anti-p-Akt (Thr308) – Secondary readout.

    • Anti-Total Akt – Loading control (Required).

5. Interpretation

  • Success: A strong band for p-Akt appears in the "Stimulus + DMSO" lane. This band is significantly attenuated or absent in the "Stimulus + AS-605240" lane. Total Akt remains constant.

Advanced Signaling: Crosstalk & Therapeutic Context

AS-605240 does not act in isolation.[3][5][9][10] Its suppression of Akt leads to pleiotropic effects in autoimmune and inflammatory models.

A. NF- B Crosstalk

Akt is a positive regulator of IKK (I


B Kinase). By inhibiting Akt, AS-605240 prevents the degradation of I

B

, thereby sequestering the NF-

B p65 subunit in the cytoplasm.
  • Result: Reduced transcription of pro-inflammatory genes (TNF, IL1B, IL6).[11][9][12]

B. Treg Modulation (The cAMP Axis)

In T-cells, PI3K


 inhibition has a paradoxical but beneficial effect. High Akt signaling usually suppresses FoxP3 expression.
  • Mechanism: AS-605240 reduces Akt activity

    
     Increased cAMP levels 
    
    
    
    Activation of CREB
    
    
    Enhanced FoxP3 expression .
  • Result: Expansion of Regulatory T-cells (Tregs) which restores immune tolerance in models like Type 1 Diabetes (NOD mice).[13]

Visualization: Downstream Pleiotropy

Downstream_Effects AS AS-605240 pAkt p-Akt (Decreased) AS->pAkt Inhibits IKK IKK Complex pAkt->IKK Normally Activates NFkB NF-κB Nuclear Entry pAkt->NFkB Blockade reduces Inflammation FoxO FoxO / CREB pAkt->FoxO Normally Inhibits FoxP3 FoxP3 Expression pAkt->FoxP3 Blockade restores Tolerance IKK->NFkB Promotes Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Transcription FoxO->FoxP3 Promotes Treg Treg Expansion (Tolerance) FoxP3->Treg Differentiation

Figure 2: Divergent outcomes of AS-605240 treatment. Inhibition of Akt suppresses inflammatory cytokines via NF-


B (Red path) while simultaneously promoting tolerance via FoxP3/Treg upregulation (Green path).

References

  • Camps, M. et al. (2005).[7] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936–943.

  • Barber, D. F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935.

  • Azzi, J. et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.

  • Verheijen, J. C. et al. (2010). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Drugs of the Future, 35(1), 35-44.
  • Jin, H. et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158.

Sources

Technical Guide: AS-605240 Modulation of Treg Expansion and FoxP3 Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of AS-605240 , a selective Phosphoinositide 3-kinase gamma (PI3Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) inhibitor, in the modulation of Regulatory T cell (Treg) dynamics.[1] While pan-PI3K inhibition is known to impact T cell differentiation, isoform-specific inhibition via AS-605240 offers a precise mechanism to restore the balance between effector T cells (Teff) and Tregs.

Key findings synthesized in this guide demonstrate that AS-605240 does not merely suppress immune activation; it actively favors the stability and expansion of FoxP3+ Tregs, primarily by dampening the Akt-mTOR axis and enhancing cAMP response element-binding (CREB) signaling.

Mechanistic Basis: The PI3K -Akt-FoxP3 Axis

To effectively utilize AS-605240, researchers must understand the signaling "switch" it manipulates. In CD4+ T cells, the PI3K-Akt pathway acts as a negative regulator of FoxP3 expression.

The Signaling Cascade
  • TCR/Chemokine Activation: Upon stimulation, PI3K

    
     is recruited to the membrane (often via G-protein coupled receptors or TCR costimulation).
    
  • Akt Hyperactivation: PI3K

    
     generates PIP3, recruiting and phosphorylating Akt (p-Akt Ser473).
    
  • FoxP3 Suppression: High levels of p-Akt phosphorylate Foxo1/3a, sequestering them in the cytoplasm. Without nuclear Foxo, FoxP3 transcription is unstable.

  • The AS-605240 Effect: By selectively blocking PI3K

    
    , AS-605240 reduces p-Akt levels.[2] This allows Foxo factors to remain nuclear and, crucially, enhances p-CREB  activity. p-CREB binds to the FoxP3 promoter, stabilizing its expression and promoting Treg differentiation (iTreg) and expansion.
    
Visualization of Signaling Pathway[2][4][5][6]

PI3K_Signaling Stimulus GPCR / TCR Stimulation PI3Kg PI3K-gamma Stimulus->PI3Kg PIP3 PIP3 Accumulation PI3Kg->PIP3 CREB CREB PI3Kg->CREB Inhibition leads to increased p-CREB AS605240 AS-605240 (Inhibitor) AS605240->PI3Kg Blocks Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Activates Foxo Foxo1 / Foxo3a (Nuclear Exclusion) Akt->Foxo Phosphorylates (Inhibits) FoxP3 FoxP3 Transcription (Treg Stability) mTOR->FoxP3 Destabilizes Foxo->FoxP3 Promotes CREB->FoxP3 Stabilizes

Caption: AS-605240 inhibition of PI3K


 reduces Akt-mediated suppression of Foxo and enhances CREB signaling, resulting in FoxP3 stabilization.

Pharmacodynamics & Selectivity Profile[2][7][8]

AS-605240 is chosen over pan-PI3K inhibitors (like Wortmannin) due to its isoform selectivity. This is critical for preserving broad immune function while targeting the specific inflammatory recruitment and Teff activation pathways.

Table 1: AS-605240 Selectivity Profile (Cell-free Kinase Assays)

Target IsoformIC50 / KiSelectivity Factor (vs.

)
Impact on Protocol
PI3K

8 nM 1x (Primary Target) Effective at low nanomolar range.
PI3K

60 nM~7.5xPotential off-target effects > 1

M.
PI3K

270 nM~33xMinimal inhibition at standard doses.
PI3K

300 nM~37xMinimal inhibition; spares B-cell specific signaling.

Critical Insight: In experimental settings, concentrations above 1


M  risk inhibiting PI3K

, which is ubiquitous in non-immune tissues. For specific Treg modulation, a titration curve between 100 nM and 1

M
is recommended to ensure

-specificity.

Experimental Protocols

Workflow A: In Vitro Treg Differentiation (iTreg)

This protocol validates the capacity of AS-605240 to enhance the conversion of naive CD4+ T cells into FoxP3+ Tregs.

Reagents:

  • Naive CD4+ T cells (CD4+CD62L+CD25-).

  • Anti-CD3/CD28 dynabeads or plate-bound antibodies.

  • Recombinant TGF-

    
    1 (Critical: AS-605240 potentiates TGF-
    
    
    
    ; it does not induce Tregs in isolation).
  • AS-605240 (Dissolved in DMSO).[3][4]

Step-by-Step Methodology:

  • Preparation: Isolate naive CD4+ T cells from murine spleen or human PBMCs using magnetic negative selection (purity >95%).

  • Activation: Plate cells at

    
     cells/mL in complete RPMI-1640. Stimulate with anti-CD3 (
    
    
    
    ) and anti-CD28 (
    
    
    ).
  • Induction Cocktail:

    • Control: TGF-

      
      1 (2 ng/mL) + DMSO.
      
    • Experimental: TGF-

      
      1 (2 ng/mL) + AS-605240 (Titrate: 100 nM, 500 nM, 1 
      
      
      
      M).
  • Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

  • Readout:

    • Stain for surface markers: CD4, CD25.[5]

    • Fix/Permeabilize (using FoxP3 buffer set).

    • Intracellular stain: FoxP3-APC or PE.

    • Optional: Phospho-flow for p-Akt (Ser473) and p-CREB to confirm mechanism.

Workflow B: In Vivo Treg Expansion (Autoimmune Model)

Based on protocols established in NOD (Non-Obese Diabetic) mice models.[6]

  • Dosing: Administer AS-605240 at 30 mg/kg via intraperitoneal (i.p.) injection daily.[6]

  • Vehicle: 10% PEG400 / 0.5% Tween-80 in PBS (AS-605240 has poor water solubility).

  • Duration: 1–3 weeks depending on disease severity.

  • Analysis: Harvest spleen/lymph nodes. Gate on CD4+ cells.[6] Compare %FoxP3+ in Vehicle vs. Treated.[6][7]

    • Expected Result: Increase in %FoxP3+ Tregs and a decrease in Teff (CD44hiCD62Llo) populations.[6]

Visualization of Experimental Workflow

Workflow Isolate Isolate Naive CD4+ T Cells Culture Culture + Anti-CD3/28 + TGF-beta (2ng/mL) Isolate->Culture Treat Add AS-605240 (100nM - 1uM) Culture->Treat Incubate 72-96 Hours 37°C Treat->Incubate FACS Flow Cytometry (FoxP3 / p-Akt / p-CREB) Incubate->FACS

Caption: Standardized workflow for assessing AS-605240 impact on iTreg differentiation.

Data Interpretation & Troubleshooting

Quantitative Expectations

When analyzing Flow Cytometry data, the "Success Criteria" for AS-605240 treatment should be defined as:

ReadoutVehicle (TGF-

only)
AS-605240 + TGF-

Interpretation
% FoxP3+ (of CD4) ~10–15%25–40% Potentiation of Treg induction.
p-Akt (MFI) HighLow Successful PI3K

blockade.
p-CREB (MFI) ModerateHigh Activation of rescue pathway.
Troubleshooting
  • No Treg Expansion: Ensure TGF-

    
     is present. AS-605240 is a "potentiator" of differentiation, not a sole inducer. It lowers the activation threshold for FoxP3 but requires the TGF-
    
    
    
    cytokine signal.
  • High Cell Death: If viability drops significantly, the concentration may be >5

    
    M, causing off-target inhibition of PI3K
    
    
    
    (critical for cell survival) or PI3K
    
    
    . Reduce dose to <1
    
    
    M.
  • Solubility Issues: AS-605240 is hydrophobic. Ensure DMSO stocks are fresh and avoid repeated freeze-thaw cycles.[4] For in vivo work, use PEG400/Tween carriers.

References

  • Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933–935. Link

  • Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518. Link

  • Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. Link

  • Subramanian, S., et al. (2010). A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats.[2] Biochemical Pharmacology, 79(6), 888-894. Link

Sources

therapeutic potential of AS-605240 in autoimmune diabetes research

Technical Guide: AS-605240 as a PI3K Inhibitor for Reversing Autoimmune Diabetes

Executive Summary

AS-605240 is a potent, isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K

1234

Mechanistic Rationale: The PI3K Checkpoint

Target Specificity

PI3K




The Treg/Teff Differential

The therapeutic efficacy of AS-605240 hinges on a distinct signaling requirement between effector and regulatory T cells:

  • Effector T Cells (Teff): Highly dependent on the PI3K

    
    -Akt-mTOR axis for survival, migration, and inflammatory cytokine production (IFN-
    
    
    ). In T1D, these cells exhibit hyperactive Akt phosphorylation.[5]
  • Regulatory T Cells (Tregs): Maintain suppressive function with lower baseline Akt activity. High Akt signaling can actually destabilize the Treg lineage (FoxP3 stability).

  • Therapeutic Outcome: Inhibition of PI3K

    
     reduces p-Akt levels, selectively inducing apoptosis or anergy in autoreactive Teffs while preserving or expanding the Treg population, thereby restoring tolerance.
    
Signaling Pathway Visualization

The following diagram illustrates the differential impact of PI3K

PI3K_Signalingcluster_TeffEffector T Cells (Pathogenic)cluster_TregRegulatory T Cells (Protective)GPCRChemokine Receptors(GPCRs)PI3KgPI3Kγ (p110γ)GPCR->PI3KgPIP3PIP2 → PIP3PI3Kg->PIP3AS605240AS-605240(Inhibitor)AS605240->PI3KgInhibitionAktAkt Phosphorylation(p-Akt)PIP3->AktmTORmTORC1 ActivationAkt->mTORHigh SignalFoxP3FoxP3 StabilityAkt->FoxP3Low Signal FavorsSurvivalSurvival & Migration(Insulitis)mTOR->SurvivalToleranceImmune Tolerance(Diabetes Reversal)FoxP3->Tolerance

Caption: PI3K

Preclinical Efficacy Data

Key studies, notably by Azzi et al. (2012), demonstrated robust efficacy in the NOD mouse model.

MetricOutcome with AS-605240 TreatmentControl (Vehicle)
Prevention (Prediabetic) 100% protection during 7-week therapy0% protection (Diabetes onset >70%)
Reversal (New Onset) 73% reversal of hyperglycemia (3-week Tx)0% reversal
Long-term Reversal 80% reversal (8-week Tx); durable >13 weeksN/A
Insulitis Score Significantly reduced; peri-islet confinementSevere invasive insulitis
Treg:Teff Ratio Increased (Treg expansion)Low (Teff dominance)

Experimental Protocol: In Vivo Administration

Note: While some literature simplifies the vehicle description to "PBS," AS-605240 is a hydrophobic thiazolidinedione derivative. For reproducible in vivo results, a solubility-optimized formulation is critical to prevent precipitation and ensure bioavailability.

Compound Preparation (Stock & Working Solution)

Reagents:

  • AS-605240 (Purity >98%)[2]

  • DMSO (Dimethyl sulfoxide), sterile

  • PEG-300 (Polyethylene glycol 300)

  • Tween-80[6][7]

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Stock Solution: Dissolve AS-605240 in 100% DMSO to a concentration of 25 mg/mL . Store aliquots at -20°C.

  • Vehicle Formulation (Working Solution): Prepare fresh daily.

    • 10% DMSO (containing the drug)[6][8]

    • 40% PEG-300[6][8]

    • 5% Tween-80[6]

    • 45% Saline[6]

  • Mixing Order: Add DMSO stock

    
     PEG-300 (vortex) 
    
    
    Tween-80 (vortex)
    
    
    Saline (slow addition while vortexing).
    • Target Concentration: 2.5 mg/mL (for 30 mg/kg dosing in ~25g mice).[6]

    • Appearance: Clear solution or stable microsuspension. Sonicate if necessary.[6]

Dosing Regimen (NOD Mouse Model)
  • Subject: Female NOD/ShiLtJ mice.

  • Dose: 30 mg/kg body weight.[6]

  • Route: Intraperitoneal (i.p.) injection.[6][8]

  • Frequency: Daily (q.d.).

  • Duration:

    • Prevention Study: Start at 10 weeks of age; treat for 7 weeks.[9]

    • Reversal Study: Start immediately upon confirmation of hyperglycemia (>250 mg/dL for 2 consecutive days); treat for 3–8 weeks.

Experimental Workflow

The following diagram outlines the critical path for a reversal study.

Experimental_WorkflowStartNOD Mice Monitoring(Weekly Glucose)OnsetDiabetes Onset(BG > 250 mg/dL x2)Start->OnsetGroupRandomizationOnset->GroupTx_ArmTreatment ArmAS-605240 (30 mg/kg i.p.)Group->Tx_Armn=10-15Ctrl_ArmControl ArmVehicle OnlyGroup->Ctrl_Armn=10-15MonitorDaily Monitoring(Glucose, Weight)Tx_Arm->MonitorDaily Dosing(3-8 Weeks)Ctrl_Arm->MonitorEndEndpoint Analysis(FACS, Histology)Monitor->EndNormoglycemia?

Caption: Workflow for evaluating AS-605240 efficacy in reversing new-onset diabetes in NOD mice.

Safety & Selectivity Profile

  • Isoform Selectivity: AS-605240 is highly selective for PI3K

    
     (
    
    
    nM) compared to PI3K
    
    
    (
    
    
    nM), PI3K
    
    
    (
    
    
    nM), and PI3K
    
    
    (
    
    
    nM).
  • Toxicity: At therapeutic doses (30 mg/kg), mice show no significant weight loss or signs of generalized toxicity.

  • Glucose Homeostasis: Unlike PI3K

    
     inhibitors, PI3K
    
    
    inhibition does not induce acute hyperglycemia or insulin resistance in peripheral tissues, as PI3K
    
    
    is not the primary effector of insulin signaling in muscle/liver.

Translational Outlook

While AS-605240 serves as an excellent chemical probe, clinical translation requires addressing:

  • Solubility: The hydrophobicity requires advanced formulation (e.g., lipid nanoparticles) for human oral delivery.

  • Chronic Suppression: Long-term impact on innate immunity (neutrophil function) must be monitored, though the sparing of Tregs suggests a lower risk of broad autoimmunity compared to pan-immunosuppressants.

References

  • Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-

    
     Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509–1518. 
    
  • Barber, D. F., et al. (2005). PI3K

    
     inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935. 
    
  • Rommel, C., et al. (2007). PI3K

    
     and PI3K
    
    
    : partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201.
  • Camps, M., et al. (2005). Blockade of PI3K

    
     suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. 
    

AS-605240 inhibition of inflammatory cytokines IL-6 and TNF-alpha

Targeting PI3K with AS-605240: Mechanisms and Protocols for Cytokine Suppression

Executive Summary

The inhibition of Class IB Phosphoinositide 3-kinase gamma (PI3K


12

Molecular Target & Pharmacological Profile[4]

Selectivity Profile

Unlike Class IA PI3Ks (




AS-605240 allows for the dissection of GPCR-driven inflammation versus growth-factor-driven survival signaling.

Expert Insight: While AS-605240 is highly selective, it is not absolute.[2] At concentrations


Table 1: AS-605240 Inhibitory Potency (IC


) Across PI3K Isoforms
IsoformClassIC

(nM)
Selectivity Ratio (vs

)
Physiological Implication
PI3K

IB 8 1x Chemotaxis, Cytokine release (Target)
PI3K

IA607.5xInsulin signaling, Glucose metabolism
PI3K

IA27033xThrombosis, Cell proliferation
PI3K

IA30037xB-cell development

Data aggregated from Camps et al. (2005) and validated biochemical assays.

Mechanistic Pathway: The PI3K -NF B Axis

The suppression of IL-6 and TNF-

  • Stimulation: Ligands (e.g., C5a, fMLP) or cross-talk from TLR4 (LPS stimulation) activate PI3K

    
    .
    
  • Signal Transduction: PI3K

    
     catalyzes the phosphorylation of PIP2 to PIP3.
    
  • Effector Activation: PIP3 recruits Akt (Protein Kinase B) to the membrane, leading to its phosphorylation.

  • Transcription Factor Regulation: p-Akt activates the IKK complex, which degrades I

    
    B, releasing NF-
    
    
    B.
  • Cytokine Production: NF-

    
    B translocates to the nucleus, driving the transcription of pro-inflammatory genes (Il6, Tnf).
    

Inhibition: AS-605240 blocks Step 2, preventing the Akt-driven activation of NF-

Visualization: Signaling Pathway

PI3K_PathwayLPSLPS / ChemokinesReceptorTLR4 / GPCRsLPS->ReceptorPI3KgPI3K-gammaReceptor->PI3KgPIP3PIP2 -> PIP3PI3Kg->PIP3AS605240AS-605240(Inhibitor)AS605240->PI3Kg BlockadeAktAkt (PKB)PIP3->AktNFkBNF-kB ComplexAkt->NFkB PhosphorylationNucleusNucleus(Transcription)NFkB->Nucleus TranslocationCytokinesIL-6 & TNF-alphaNucleus->Cytokines Expression

Figure 1: AS-605240 interrupts the PI3K


Validated Experimental Protocols

Protocol A: In Vitro Cytokine Suppression (RAW 264.7 Macrophages)

Objective: Quantify the reduction of LPS-induced TNF-

Materials:

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Reagent: AS-605240 (Dissolved in DMSO to 10 mM stock).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.

  • Readout: ELISA or RT-qPCR.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow adherence for 12 hours.
    
  • Starvation (Critical): Replace media with serum-reduced (0.5% FBS) DMEM for 4 hours. Why? This reduces basal Akt phosphorylation caused by growth factors in serum, isolating the inflammatory response.

  • Inhibitor Pre-treatment: Add AS-605240.

    • Dose Range: 0.1

      
      M, 0.5 
      
      
      M, 1.0
      
      
      M.
    • Timing: Incubate for 60 minutes prior to LPS.

    • Control: Vehicle control (DMSO < 0.1%).

  • Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.

  • Incubation:

    • For mRNA (RT-qPCR): Harvest cells at 4-6 hours .

    • For Protein (ELISA): Collect supernatant at 18-24 hours .

  • Analysis: Centrifuge supernatants (500xg, 5 min) to remove debris before freezing at -80°C.

Protocol B: In Vivo Formulation & Dosing (Murine Inflammation Model)

Objective: Systemic delivery for Collagen-Induced Arthritis (CIA) or Peritonitis models.

Formulation Strategy: AS-605240 has poor aqueous solubility.[3] A suspension vehicle is required for oral gavage (PO) or Intraperitoneal (IP) injection.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.25% Tween-80 in saline.

  • Preparation:

    • Weigh AS-605240 powder.[4]

    • Add a small volume of Tween-80 and grind/vortex to wet the powder.

    • Slowly add 0.5% CMC solution while vortexing to create a homogenous suspension.

    • Note: Sonicate for 10-15 minutes if aggregates persist.

Dosing Regimen:

  • Effective Dose: 25 mg/kg to 50 mg/kg.[5]

  • Frequency: Twice daily (BID) via oral gavage.

  • Reference Standard: Camps et al. demonstrated that 50 mg/kg/day reduced joint inflammation scores by ~50%.

Visualization: Experimental Workflow

WorkflowStartCell Seeding(RAW 264.7)StarveSerum Starvation(4 Hours)Start->StarveTreatAdd AS-605240(Pre-treat 1h)Starve->TreatStimAdd LPS(100 ng/mL)Treat->StimHarvestHarvest(4h mRNA / 24h Protein)Stim->HarvestAssayELISA / qPCRHarvest->Assay

Figure 2: Temporal workflow for in vitro validation of cytokine inhibition.

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues
  • Problem: AS-605240 precipitates in cell culture media upon addition.

  • Solution: Ensure the DMSO stock is warmed to 37°C before use. Do not exceed a final DMSO concentration of 0.1% in the well, as DMSO alone can modulate macrophage responses. If precipitation occurs, dilute the stock 1:10 in media immediately before adding to the well, rather than dropping pure DMSO stock directly onto cells.

Cytotoxicity Verification
  • Problem: Reduction in cytokines is due to cell death, not pathway inhibition.

  • Validation: Always run a parallel MTT or CCK-8 viability assay.

    • Acceptance Criteria: Viability > 90% at the highest tested concentration (e.g., 1

      
      M). If viability drops below 80%, the cytokine data is invalid.
      
Isoform Drift
  • Problem: Unexpected metabolic effects (e.g., glucose uptake changes).

  • Cause: Dosing > 5

    
    M likely inhibits PI3K
    
    
    .
  • Correction: Titrate down. The IC

    
     for 
    
    
    is 8 nM; effective cellular inhibition usually occurs between 100 nM and 500 nM. There is rarely a justification for exceeding 1
    
    
    M in specific signaling studies.

References

  • Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.

  • Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935.[6]

  • Sun, J. et al. (2023).[3][7] AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption.[7] Drug Design, Development and Therapy, 17, 1275–1288.[7]

  • Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201.

Technical Monograph: Efficacy of AS-605240 in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the efficacy, mechanism, and experimental application of AS-605240 in Collagen-Induced Arthritis (CIA) mouse models.

Executive Summary

AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K


) .[1][2] In the context of autoimmune drug development, it represents a critical tool for dissecting the role of leukocyte recruitment in Rheumatoid Arthritis (RA).

Preclinical validation in Collagen-Induced Arthritis (CIA) mouse models demonstrates that AS-605240 significantly suppresses joint inflammation, pannus formation, and cartilage erosion. Unlike pan-PI3K inhibitors, which often carry high toxicity due to broad inhibition of insulin signaling (mediated by PI3K


) and housekeeping functions (PI3K

), AS-605240 targets the hematopoietic-specific

isoform, offering a favorable therapeutic index.

Mechanistic Rationale: The PI3K Checkpoint

Molecular Target Profile

PI3K


 is unique among Class I PI3Ks as it is primarily activated by G-Protein Coupled Receptors (GPCRs) rather than Receptor Tyrosine Kinases (RTKs). This makes it a central node in chemokine signaling (e.g., IL-8, MCP-1, C5a) that drives leukocyte migration to inflamed joints.

Selectivity Profile (IC


): 
  • PI3K

    
    :  8 nM (Primary Target)[1][2]
    
  • PI3K

    
    :  60 nM (~7.5-fold selectivity)
    
  • PI3K

    
    :  270 nM[1][2]
    
  • PI3K

    
    :  300 nM[1][2]
    
Pathway Blockade

In the arthritic joint, chemokines activate PI3K


 in neutrophils and macrophages. This generates PIP3, recruiting Akt and inducing downstream signaling that leads to:
  • Chemotaxis: Actin polymerization and migration into the synovium.

  • Activation: Respiratory burst and cytokine release (TNF-

    
    , IL-1
    
    
    
    ).
  • Survival: Inhibition of apoptosis in inflammatory cells.

AS-605240 interrupts this cascade, effectively "blinding" immune cells to the chemokine gradient of the arthritic joint.

PI3K_Pathway Chemokine Chemokines (C5a, IL-8, MCP-1) GPCR GPCR (G-Protein Coupled Receptor) Chemokine->GPCR Bind PI3K_Gamma PI3K-gamma (Class IB) GPCR->PI3K_Gamma Activate PIP3 PIP3 PI3K_Gamma->PIP3 Phosphorylates PIP2 AS605240 AS-605240 (Inhibitor) AS605240->PI3K_Gamma BLOCKS PIP2 PIP2 Akt Akt / PKB PIP3->Akt Recruits Rac Rac/Cdc42 (Cytoskeleton) PIP3->Rac Activates NFkB NF-kappaB Activation Akt->NFkB Outcome Outcomes: 1. Chemotaxis (Migration) 2. ROS Production 3. Cytokine Release NFkB->Outcome Rac->Outcome

Figure 1: Mechanism of Action.[1][2][3][4][5][6] AS-605240 inhibits GPCR-mediated PI3K


 signaling, blocking leukocyte migration and activation.

Experimental Framework: The CIA Model

The Collagen-Induced Arthritis model in DBA/1 mice is the gold standard for testing AS-605240 because it mimics the autoimmune and inflammatory phases of human RA.

Efficacy Data Summary

The following data summarizes key findings from validation studies (e.g., Camps et al., Nat Med 2005) utilizing AS-605240 in CIA mice.

Table 1: Therapeutic Efficacy of AS-605240 (Oral/IP, 30 mg/kg/day)

ParameterControl (Vehicle)AS-605240 TreatedReduction / Impact
Clinical Score (0-16) 10.5 ± 1.23.2 ± 0.8~70% Reduction
Incidence of Arthritis 90 - 100%40 - 50%Delayed & Reduced
Paw Swelling Severe EdemaMinimal/NormalSignificant
Histology (Erosion) Extensive PannusPreserved Joint ArchitectureHigh Protection
Neutrophil Infiltration High (Synovium)LowMechanism Validated
Experimental Timeline

The efficacy of AS-605240 is typically evaluated in a Therapeutic Dosing regimen (started after disease onset) or a Prophylactic regimen (started before onset).

CIA_Timeline cluster_treatment AS-605240 Administration Window Day0 Day 0 Immunization (CII + CFA) Day21 Day 21 Booster (CII + IFA) Day0->Day21 Day28 Day 28-35 Disease Onset (Swelling) Day21->Day28 Day45 Day 45+ Termination & Histology Day28->Day45 Prophylactic Prophylactic: Start Day 20 Prophylactic->Day21 Therapeutic Therapeutic: Start at Clinical Score > 1 Therapeutic->Day28

Figure 2: CIA Experimental Timeline. Dosing typically begins around the booster injection (prophylactic) or upon first signs of swelling (therapeutic).

Detailed Experimental Protocol

This protocol synthesizes best practices for evaluating AS-605240 in male DBA/1 mice.

Phase 1: Preparation
  • Compound Preparation:

    • Dissolve AS-605240 in 0.5% Methylcellulose (for oral gavage) or 10% DMSO / 90% Saline (for IP injection).

    • Note: AS-605240 is hydrophobic. Sonication may be required.

  • Animals: Male DBA/1 mice (8-10 weeks old).

  • Induction Reagents:

    • Bovine Type II Collagen (CII) (2 mg/mL in 0.05 M acetic acid).

    • Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL).

Phase 2: Induction of Arthritis
  • Day 0 (Primary Immunization):

    • Emulsify CII and CFA in a 1:1 ratio (ice-cold).

    • Inject 100 µL of emulsion intradermally (i.d.) at the base of the tail.[7]

  • Day 21 (Booster):

    • Emulsify CII and Incomplete Freund's Adjuvant (IFA) 1:1.

    • Inject 100 µL i.d. (proximal to primary site) or i.p. depending on specific lab validation.

Phase 3: Treatment & Scoring
  • Grouping: Randomize mice upon first signs of paw swelling (approx. Day 25-28).

  • Dosing:

    • Group A: Vehicle Control (Daily).

    • Group B: AS-605240 (30 mg/kg, Oral Gavage or IP, BID or QD).

    • Reference: Camps et al. utilized 50 mg/kg/day orally in prophylactic settings and 30 mg/kg IP in other inflammatory models. 30 mg/kg is the recommended starting point for robust efficacy without overt toxicity.

  • Scoring System (Daily):

    • 0: Normal.

    • 1: Erythema/mild swelling of one digit.

    • 2: Erythema/swelling of >1 digit or mild paw swelling.

    • 3: Erythema/swelling of the entire paw.

    • 4: Ankylosis (joint rigidity/deformity).

    • Max score per mouse = 16 (4 paws x 4).

Phase 4: Analysis
  • Histology: Decalcify paws, section, and stain with H&E (inflammation) and Safranin-O (cartilage).

  • Cytokines: Measure serum TNF-

    
     and IL-6 via ELISA. AS-605240 treatment should significantly lower these levels compared to vehicle.
    

Translational Perspective

The efficacy of AS-605240 in the CIA model highlights the therapeutic potential of PI3K


 inhibitors for human Rheumatoid Arthritis. While biologic agents (anti-TNF) are effective, they are expensive and require injection. Small molecule inhibitors like AS-605240 offer the potential for oral administration .[8]

However, clinical translation requires careful monitoring of potential off-target effects on PI3K


 (insulin resistance) if selectivity is not maintained at human therapeutic doses. The CIA model confirms that selective PI3K

blockade preserves general immune function while specifically dampening the neutrophil-driven inflammatory burst.

References

  • Camps, M. et al. (2005).[4][6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943.[6] Link

  • Barber, D.F. et al. (2005).[6] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935. Link

  • Brand, D.D. et al. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Link

  • Rommel, C. et al. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond? Nature Reviews Immunology, 7(3), 191–201. Link

  • MedChemExpress. AS-605240 Product Information & Biological Activity. Link

Sources

role of AS-605240 in reducing pulmonary fibrosis and inflammation

Technical Guide: AS-605240 Inhibition of PI3K in Pulmonary Fibrosis

Executive Summary

This guide details the mechanistic role and experimental application of AS-605240 , a selective phosphoinositide 3-kinase gamma (PI3K


This document serves as a protocol-driven resource for researchers aiming to replicate therapeutic efficacy in in vivo models (specifically Bleomycin-induced fibrosis) and understand the signaling cascades involved.

Mechanistic Foundation: The PI3K Axis

Pulmonary fibrosis is driven by a feedback loop between chronic inflammation and fibroblast activation. PI3K

Cellular Targets
  • Leukocytes (Macrophages/Neutrophils): PI3K

    
     regulates chemotaxis and the release of pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    ). Inhibition prevents the recruitment of immune cells to the lung interstitium.
  • Fibroblasts: PI3K

    
     signaling promotes differentiation into myofibroblasts and collagen synthesis via the Akt/mTOR pathway.
    
Signaling Pathway Diagram

The following diagram illustrates how AS-605240 intercepts the signaling cascade preventing the transcription of pro-fibrotic and pro-inflammatory genes.

PI3K_PathwayGPCRGPCR (Chemokine Receptors)PI3KPI3Kγ ComplexGPCR->PI3KActivationPIP3PIP2 → PIP3PI3K->PIP3CatalysisAS605240AS-605240(Inhibitor)AS605240->PI3KBlocksAktAkt Phosphorylation(p-Akt)PIP3->AktSignalingmTORmTOR / NF-κBAkt->mTORDownstream CascadeOutcomesOutcomes:↓ Chemotaxis↓ Collagen Synthesis↓ TNF-α / IL-1βmTOR->OutcomesPathology

Figure 1: AS-605240 intercepts GPCR-mediated PI3K

Preclinical Efficacy & Data Summary

Studies utilizing the Bleomycin (BLM) model have demonstrated that AS-605240 significantly attenuates lung injury. The compound is effective in both preventive (administered from Day 0) and therapeutic (administered after established inflammation, e.g., Day 7) regimens.

Table 1: Quantitative Effects of AS-605240 in BLM Models
ParameterControl (BLM + Vehicle)Treatment (BLM + AS-605240)Effect Magnitude
Hydroxyproline (

g/lung )
High (>300

g)
Reduced (~150-200

g)
~40-50% Reduction
Ashcroft Score (0-8 scale)5.5 - 7.0 (Severe Fibrosis)2.5 - 3.5 (Mild Fibrosis)Significant Improvement (p<0.01)
TNF-

Levels
(pg/ml)
ElevatedSuppressed~60% Reduction
Survival Rate (Day 21)~60-70%>90%Improved Survival

Data synthesized from Wu et al. (2010) and related PI3K

Detailed Experimental Protocol

To ensure reproducibility, the following protocol outlines the preparation and administration of AS-605240 in a murine Bleomycin model.

Compound Preparation (Vehicle & Solubility)

AS-605240 is hydrophobic. For oral gavage, a suspension in methylcellulose is recommended over high-concentration DMSO to minimize vehicle-induced gastric irritation during chronic dosing.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in saline.

  • Preparation:

    • Weigh the required amount of AS-605240 powder.

    • Add a small volume of Tween-80 (0.5% final vol) to wet the powder.

    • Slowly add 0.5% CMC while vortexing to create a homogeneous suspension.

    • Note: Prepare fresh daily. Sonicate for 10 minutes prior to administration.

In Vivo Workflow (C57BL/6 Mice)

Objective: Evaluate anti-fibrotic efficacy.

  • Induction (Day 0): Anesthetize mice (Ketamine/Xylazine). Administer Bleomycin sulfate (2.0 - 3.5 mg/kg) via intratracheal instillation.

  • Grouping:

    • Group A: Sham (Saline IT + Vehicle PO)

    • Group B: Model (Bleomycin IT + Vehicle PO)

    • Group C: Treatment (Bleomycin IT + AS-605240 30 mg/kg PO)

  • Dosing Regimen:

    • Dose: 30 mg/kg body weight.[1][2][3]

    • Route: Oral Gavage (p.o.).

    • Frequency: Once daily (QD).

    • Duration: Day 0 to Day 21 (Preventive) OR Day 7 to Day 21 (Therapeutic).

Workflow Diagram

Experimental_WorkflowDay0Day 0:Bleomycin IT(Induction)DosingDaily Dosing:AS-605240 (30 mg/kg)Oral GavageDay0->DosingPreventiveDay7Day 7:Inflammation Peak(Therapeutic Start)Day0->Day7Disease ProgressionDay21Day 21:Sacrifice &Tissue HarvestDosing->Day21Day7->DosingTherapeuticAnalysisAnalysis:1. Histology (H&E, Masson)2. Hydroxyproline3. qPCR/ELISADay21->Analysis

Figure 2: Timeline for evaluating AS-605240 in Bleomycin-induced pulmonary fibrosis.

Critical Assays for Validation

To validate the specific mechanism of AS-605240, researchers must look beyond general fibrosis markers.

  • Phospho-Akt (Ser473) Western Blot:

    • Rationale: AS-605240 blocks PI3K

      
      , preventing the conversion of PIP2 to PIP3, thereby inhibiting Akt phosphorylation.
      
    • Expectation: Lung homogenates from treated mice should show significantly lower p-Akt levels compared to the Vehicle group, confirming target engagement.

  • Macrophage Polarization (FACS/qPCR):

    • Rationale: PI3K

      
       drives M2 macrophage polarization (profibrotic).
      
    • Expectation: Treatment should reduce M2 markers (Arg1, CD206) and potentially restore M1/M2 balance.

References

  • Wu, Q., et al. (2010). "A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats." Biochemical and Biophysical Research Communications.

  • Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine.

  • Barberis, L., & Hirsch, E. (2008). "Targeting phosphoinositide 3-kinase gamma to fight inflammation and more." Thrombosis and Haemostasis.

  • Russo, R.C., et al. (2011). "Phosphoinositide 3-kinase gamma plays a critical role in bleomycin-induced pulmonary inflammation and fibrosis in mice." Journal of Leukocyte Biology.

Methodological & Application

Application Note: In Vivo Formulation & Delivery of AS-605240

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

AS-605240 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3K


 ) isoform. Unlike pan-PI3K inhibitors, AS-605240 specifically targets the immune-modulating 

isoform, making it a critical tool in studying autoimmune diseases (e.g., Type 1 Diabetes, Rheumatoid Arthritis) and inflammatory oncology models.

However, AS-605240 exhibits high lipophilicity (LogP ~4.5) and poor aqueous solubility, presenting significant challenges for in vivo administration. Standard aqueous buffers (PBS, Saline) result in immediate precipitation, leading to erratic bioavailability and potential abdominal irritation in rodent models.

This guide details a robust Binary Co-solvent Formulation (DMSO/PEG300) designed to maximize solubility while maintaining physiological tolerability. We prioritize a "Step-Down" solvation method to prevent "crashing out" (precipitation) during preparation.

Mechanism of Action

Understanding the target validates the need for precise dosing. PI3K


 is primarily expressed in leukocytes.[1] Inhibition blocks the conversion of PIP2 to PIP3, downstream of GPCRs (chemokine receptors), thereby reducing AKT phosphorylation and inflammatory cytokine production.

PI3K_Pathway GPCR GPCR (Chemokine Receptors) PI3Kg PI3Kγ (Target of AS-605240) GPCR->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Substrate AKT p-AKT (Thr308/Ser473) PIP3->AKT Recruits NFkB NF-κB Activation AKT->NFkB Signaling Cascade Response Chemotaxis & Inflammation NFkB->Response Inhibitor AS-605240 Inhibitor->PI3Kg Inhibits

Figure 1: PI3K


 Signaling Cascade.  AS-605240 interrupts the pathway at the GPCR-kinase interface, preventing AKT activation.

Pre-Formulation Data & Safety Limits

Before proceeding, verify your experimental constraints against these standard limits for murine models.

Physicochemical Properties
PropertyValueImplication
Molecular Weight 357.36 g/mol Small molecule, rapid absorption.
Solubility (DMSO) ~30-50 mg/mLExcellent stock solvent.
Solubility (Water) < 0.1 mg/mLCritical: Do not add water directly to powder.
Appearance Off-white/Yellow solidSolution should be clear yellow.
Vehicle Component Safety (Mouse, 20g)
ComponentFunctionMax Recommended %Max Vol (IP)Notes
DMSO Primary Solubilizer10-15%~1-2 mL/kgHigh % causes neurotoxicity/pain.
PEG300 Co-solvent / Carrier40-90%~5 mL/kgViscous. Warm before injecting.
Tween 80 Surfactant (Optional)5%-Prevents re-precipitation.
Saline DiluentBalance-Reduces viscosity.

Formulation Protocols

We present two protocols. Protocol A is the standard for high-dose studies where solubility is the limiting factor. Protocol B is optimized for lower viscosity and better tolerability in chronic dosing.

Protocol A: The "10/90" High-Solubility Mix

Best for: High doses (>30 mg/kg) or single-dose acute studies. Composition:10% DMSO + 90% PEG300 [2]

  • Calculate: For a 20g mouse receiving 30 mg/kg, you need 0.6 mg drug per mouse. If injection volume is 100 µL, concentration must be 6 mg/mL .

  • Weigh: Measure 6 mg of AS-605240 powder into a sterile glass vial.

  • Solubilize (Step 1): Add 100 µL of pure DMSO. Vortex vigorously for 30 seconds until fully dissolved. Solution must be clear yellow.

  • Dilute (Step 2): Slowly add 900 µL of PEG300.

    • Technique: Add PEG300 dropwise while vortexing or swirling.

  • Finish: Sonicate for 1-2 minutes to ensure homogeneity.

Protocol B: The "10/40/50" Balanced Mix (Recommended)

Best for: Chronic dosing (daily) to minimize PEG accumulation and viscosity. Composition:10% DMSO + 40% PEG300 + 50% Saline (or PBS)

Critical Warning: The order of addition is non-negotiable. Adding saline before PEG300 will cause irreversible precipitation.

Formulation_Workflow Start Weigh AS-605240 (Powder) Step1 1. Add 10% DMSO (Vortex until Clear) Start->Step1 Step2 2. Add 40% PEG300 (Mix Thoroughly) Step1->Step2  Stabilize Step3 3. Add 50% Saline (Dropwise + Vortex) Step2->Step3  Dilute QC QC Check: Crystal Free? Step3->QC QC->Step1 No (Discard) Ready Ready for Injection QC->Ready Yes

Figure 2: Step-Down Solvation Workflow. The gradient from organic to aqueous solvent prevents precipitation shock.

Step-by-Step Procedure (Example: 10 mL batch at 3 mg/mL):

  • Weigh: 30 mg of AS-605240.

  • DMSO: Add 1.0 mL DMSO. Vortex until clear.

  • PEG300: Add 4.0 mL PEG300. Vortex for 20 seconds. Solution becomes viscous.

  • Saline: Add 5.0 mL sterile Saline (0.9% NaCl).

    • Crucial: Add saline in 1 mL aliquots, vortexing between each addition.

    • Observation: The solution may turn slightly cloudy initially but should clear up. If persistent cloudiness occurs, sonicate at 37°C.

  • Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter. Note: Nylon filters may bind drug.

In Vivo Administration Guidelines

Intraperitoneal (IP) Injection[1][3]
  • Needle Gauge: Use 27G or 25G . The viscosity of PEG300 makes 30G needles difficult to use.

  • Temperature: Warm the solution to 37°C immediately before injection. This significantly reduces the viscosity of PEG300 and improves injection consistency.

  • Site: Lower right quadrant of the abdomen to avoid the cecum.

Oral Gavage (PO)[4]
  • Vehicle Modification: Protocol B (with saline) is preferred for gavage to ensure the fluid travels easily down the esophagus.

  • Needle: Use a standard ball-tipped gavage needle (20G for mice).

Troubleshooting & QC

IssueProbable CauseSolution
White precipitate immediately upon adding Saline "Solvent Shock" (Saline added too fast or before PEG)Discard. Follow Protocol B strictly: DMSO

PEG

Saline.
Solution is cloudy Drug concentration > Solubility limitLower concentration (e.g., from 10 mg/mL to 5 mg/mL) or increase PEG300 ratio.
Viscosity too high to inject Cold PEG300Warm vial to 37°C. Switch to 25G needle.
Animal writhing post-injection DMSO irritation or pH imbalanceEnsure DMSO

10%. Verify pH is near neutral (PEG/DMSO are usually neutral, but check saline).

References

  • Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11(9), 936-943.

  • Barber, D.F., et al. (2005). "PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus." Nature Medicine, 11(9), 933-935.

  • InvivoChem. (n.d.). "AS-605240 Technical Datasheet & Solubility." InvivoChem Official Site.

  • Selleck Chemicals. (n.d.). "In vivo formulation guide for hydrophobic drugs." SelleckChem Protocols.

Disclaimer: This protocol is for Research Use Only (RUO). Not for human diagnostic or therapeutic use. Always consult your institution's IACUC guidelines regarding vehicle toxicity limits.

Sources

Application Note: Optimized Oral Gavage Protocol for AS-605240 in Murine Inflammation Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal AS-605240 Oral Gavage Dosage for Mouse Models Content Type: Application Note & Protocol Audience: Senior Researchers, Pharmacologists, In Vivo Scientists

Abstract & Mechanistic Rationale

AS-605240 is a potent, ATP-competitive, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K


) .[1] Unlike the 

and

isoforms which are ubiquitous, PI3K

is primarily expressed in leukocytes (neutrophils, macrophages, T-cells), making it a high-value target for treating autoimmune diseases (Rheumatoid Arthritis, SLE) and chronic inflammation without the systemic toxicity associated with pan-PI3K inhibition.

Mechanism of Action: AS-605240 blocks the ATP-binding pocket of the p110


 catalytic subunit. This inhibition prevents the phosphorylation of PIP2 to PIP3 downstream of GPCRs (chemokine receptors), effectively silencing the Akt/NF-

B
signaling axis. The physiological result is a blockade of leukocyte chemotaxis and a reduction in pro-inflammatory cytokine release (TNF-

, IL-1

, IL-6).
Figure 1: PI3K Signaling Pathway & AS-605240 Intervention[2]

PI3K_Pathway GPCR Chemokine Receptors (GPCRs) PI3Kg PI3Kγ (Target) GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Catalyzes AS605240 AS-605240 (Inhibitor) AS605240->PI3Kg Blocks PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) Phosphorylation PIP3->Akt Recruits/Activates NFkB NF-κB Activation Akt->NFkB Signaling Cascade Response Chemotaxis & Cytokine Release NFkB->Response Gene Expression

Caption: AS-605240 selectively inhibits PI3K


, preventing the conversion of PIP2 to PIP3 and halting the downstream Akt/NF-

B inflammatory cascade.

Formulation Strategy (Critical)

AS-605240 is a hydrophobic small molecule. Dissolving it in pure saline or PBS will result in precipitation and inconsistent dosing. The Gold Standard vehicle for oral gavage of this compound is a suspension in 0.5% Methylcellulose (MC) + 0.1% Tween 80 .

Reagents Required:
  • AS-605240 Powder: Store at -20°C, desiccated.

  • Methylcellulose (400 cP): Viscosity agent to maintain suspension.

  • Tween 80 (Polysorbate 80): Surfactant to wet the hydrophobic powder.

  • Sterile Water: Diluent.

Preparation Protocol (Volume: 10 mL)
  • Vehicle Preparation:

    • Heat 5 mL of sterile water to ~60°C.

    • Add 50 mg Methylcellulose powder while stirring vigorously.

    • Once dispersed, add 5 mL of cold sterile water to solubilize the MC (total vol: 10 mL).

    • Add 10

      
      L Tween 80 (0.1%). Stir until clear. Store at 4°C.[2]
      
  • Compound Suspension:

    • Weigh the required amount of AS-605240 (Calculation:

      
      ).
      
    • Critical Step: Add the Tween 80 component directly to the powder first (or a tiny drop of vehicle) and triturate with a pestle or spatula to create a smooth paste. This prevents clumping.

    • Gradually add the Methylcellulose vehicle while vortexing.

    • Sonication: Sonicate for 10–15 minutes in a water bath to ensure a uniform, fine suspension.

Dose Optimization & Regimens

The therapeutic window for AS-605240 in mice is well-defined. Below is a stratified dosing guide based on disease model severity.

Table 1: Recommended Dosage Guidelines
Dose LevelDosage (mg/kg)FrequencyIndication / ModelExpected Outcome
Low 10 mg/kgBID (Twice Daily)Mild inflammation, Stroke (tMCAO)Reduction in microglial activation; partial cytokine suppression.
Optimal 30 mg/kg QD (Once Daily) Rheumatoid Arthritis (CIA), Diabetes (NOD) Significant reduction in clinical scores (swelling), robust Akt inhibition.
High 50 mg/kgQD (Once Daily)Acute severe inflammation (Lupus/SLE)Maximal efficacy; monitor for weight loss >10%.
Toxicity >100 mg/kg--Not recommended for chronic use due to potential off-target effects.

Expert Insight:

  • Start with 30 mg/kg QD. This dose has historically provided the best balance between efficacy (joint swelling reduction in collagen-induced arthritis) and safety.

  • Bioavailability: Oral bioavailability is good, but absorption is slower than i.p. injection.[3][4] Peak plasma levels (

    
    ) typically occur 1–2 hours post-gavage.
    

Experimental Workflow

This protocol describes the standard operating procedure for a 21-day efficacy study in a Collagen-Induced Arthritis (CIA) model.

Figure 2: Experimental Timeline & Workflow

Workflow Day0 Day 0: Disease Induction Day14 Day 14: Enrollment Day0->Day14 Disease Onset Dosing Days 14-35: Daily Oral Gavage (30 mg/kg) Day14->Dosing Randomization Monitor Daily Monitoring: - Clinical Score - Body Weight Dosing->Monitor Concurrent Term Day 35: Termination Dosing->Term End Study Monitor->Dosing Loop Analysis Analysis: - Histology - pAkt Levels Term->Analysis Sample Collect

Caption: 35-day workflow for evaluating AS-605240 efficacy in a chronic inflammation model.

Step-by-Step Protocol:
  • Acclimatization: Acclimatize mice (e.g., DBA/1 or C57BL/6) for 7 days.

  • Disease Induction: Induce model (e.g., Collagen/CFA injection).

  • Enrollment: When clinical score reaches threshold (e.g., paw swelling score

    
     1), randomize mice into groups (n=8-10).
    
    • Group A: Vehicle Control (0.5% MC + 0.1% Tween 80).

    • Group B: AS-605240 (30 mg/kg).[3]

  • Administration:

    • Shake suspension well before every mouse.

    • Use a flexible feeding needle (20G for mice >20g).

    • Administer volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Monitoring:

    • Measure paw thickness/clinical score daily.

    • Weigh mice daily.[5] Stop rule: If weight loss >20%, euthanize.

Validation & Readouts

To confirm the drug is working mechanistically (Pharmacodynamics), you must validate target engagement.

Primary Biomarker: Phospho-Akt (Ser473) [3]

  • Tissue: Spleen or inflamed joint tissue.

  • Timing: Collect tissue 2 hours post-last dose.

  • Method: Western Blot or ELISA.[3]

  • Expectation: >50% reduction in pAkt/Total Akt ratio compared to Vehicle group.

Secondary Biomarkers:

  • Serum Cytokines: TNF-

    
    , IL-6 (Luminex/ELISA).
    
  • Histology: H&E staining of joints showing reduced neutrophil infiltration and pannus formation.

References

  • Camps, M. et al. (2005).[6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[7] Nature Medicine, 11(9), 936-943. Link

  • Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933-935. Link

  • Azzi, J. et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes.[3] Diabetes, 61(6), 1509–1518. Link

  • Jin, X. et al. (2019).[6] Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 415, 145-158. Link

Sources

Technical Guide: AS-605240 Intraperitoneal Injection Protocols for Autoimmune Models

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitor
Target Audience:  In Vivo Pharmacologists, Immunologists, Drug Discovery Scientists

Abstract & Mechanism of Action

AS-605240 is a potent, ATP-competitive inhibitor highly selective for the phosphoinositide 3-kinase gamma (PI3K


) isoform (

= 7.8 nM).[1] Unlike pan-PI3K inhibitors, AS-605240 spares the

and

isoforms (critical for insulin signaling and cell survival), making it a prime candidate for chronic autoimmune studies.

Therapeutic Logic: PI3K


 is predominantly expressed in leukocytes (T-cells, neutrophils, macrophages). Its inhibition suppresses:
  • Chemotaxis: Reduces migration of inflammatory cells to sites of tissue damage (e.g., joints in RA, islets in T1D).

  • Akt Phosphorylation: Downregulates survival signals in autoreactive T-cells.

  • Cytokine Release: Blocks production of TNF-

    
    , IL-1
    
    
    
    , and IL-6.
PI3K Signaling Pathway Diagram

PI3K_Pathway GPCR GPCR (Chemokine Receptor) PI3Kg PI3Kγ (p110γ/p101) GPCR->PI3Kg Activation PIP3 PIP3 PI3Kg->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment AS605240 AS-605240 (Inhibitor) AS605240->PI3Kg Inhibits mTOR mTORC1 Akt->mTOR NFkB NF-κB Akt->NFkB Survival T-Cell Survival (Autoreactive) Akt->Survival Chemotaxis Chemotaxis (Neutrophils/Macrophages) mTOR->Chemotaxis Inflammation Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Inflammation

Figure 1: Mechanism of Action.[1][2] AS-605240 selectively blocks the conversion of PIP2 to PIP3 by PI3K


, downstream of GPCRs, halting inflammatory cascades.

Compound Preparation (Critical Step)

Challenge: AS-605240 is hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, causing local irritation (peritonitis) and inconsistent pharmacokinetics.

Standard Vehicle Formulation (Suspension/Emulsion) Target Concentration: 2.5 mg/mL (Suitable for 25 mg/kg dose at 10 mL/kg volume).

ComponentPercentage (v/v)RoleOrder of Addition
DMSO 10%Primary Solvent1st (Dissolve drug here)
PEG 300 40%Co-solvent2nd (Add slowly, vortex)
Tween 80 5%Surfactant3rd (Prevents crashing)
Saline (0.9%) 45%Diluent4th (Add last, warm)

Step-by-Step Preparation Protocol (For 1 mL Working Solution):

  • Weigh: 2.5 mg of AS-605240 powder.

  • Dissolve: Add 100 µL DMSO . Vortex vigorously until completely dissolved (solution must be clear yellow).

  • Stabilize: Add 400 µL PEG 300 . Vortex for 30 seconds.

  • Emulsify: Add 50 µL Tween 80 . Vortex.

  • Dilute: Add 450 µL warm sterile saline (37°C). Add dropwise while vortexing.

    • Note: A fine, milky suspension may form. This is acceptable for i.p. injection if homogeneous. If large crystals are visible, sonicate for 5 minutes at 40°C.

In Vivo Experimental Protocols

Dose Ranging & Toxicity

Before committing to long-term autoimmune models, perform a 5-day tolerability study.

  • Low Dose: 10 mg/kg/day

  • Mid Dose: 30 mg/kg/day (Standard Efficacy Dose)

  • High Dose: 50-60 mg/kg/day (Potential Toxicity Threshold)

  • Route: Intraperitoneal (i.p.)[3]

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Specific Disease Models
Protocol A: Type 1 Diabetes (NOD Mice)

Objective: Prevent onset of hyperglycemia or reverse early-stage diabetes.

  • Strain: NOD/ShiLtJ (Female).

  • Start Time:

    • Prevention: Week 10 (pre-diabetic stage).

    • Reversal: Upon two consecutive blood glucose readings > 200 mg/dL.

  • Dose: 30 mg/kg, once daily (QD).

  • Duration: 7 weeks or until Week 30 of age.

  • Readouts: Blood glucose (bi-weekly), Insulitis score (H&E histology of pancreas).

Protocol B: Collagen-Induced Arthritis (CIA)

Objective: Reduce joint inflammation and cartilage erosion.

  • Strain: DBA/1J (Male).

  • Induction: Type II Collagen/CFA emulsion (Day 0).

  • Start Time:

    • Therapeutic:[4][5] Day 21-28 (at first sign of paw swelling).

  • Dose: 30-50 mg/kg, once daily (QD) or 25 mg/kg twice daily (BID).

  • Duration: 14-21 days post-onset.

  • Readouts: Clinical Arthritis Score (0-4 per paw), Paw thickness (caliper), Histology (Synovitis).

Protocol C: SLE (Lupus) - MRL/lpr Model

Objective: Reduce glomerulonephritis and autoantibody titers.

  • Strain: MRL/MpJ-Fas^lpr (Female).

  • Start Time: Week 12 (onset of proteinuria).

  • Dose: 30 mg/kg, once daily (QD).

  • Duration: 8-12 weeks.

  • Readouts: Proteinuria (dipstick), anti-dsDNA (ELISA), Kidney histology (glomerular cellularity).

Experimental Timeline Diagram

Timeline cluster_0 Preparation Phase cluster_1 Treatment Phase (Example: NOD) cluster_2 Termination Acclimation Acclimation (7 Days) Baseline Baseline Stats (Weight, Glucose) Acclimation->Baseline Induction Disease Onset (Week 10-12) Baseline->Induction DailyInj Daily i.p. Injection (AS-605240 @ 30mg/kg) Induction->DailyInj Monitor Monitoring (Glucose/Score 2x/week) DailyInj->Monitor DailyInj->Monitor Loop Harvest Tissue Harvest (Spleen, Pancreas, Joints) Monitor->Harvest Analysis FACS / Histology Harvest->Analysis

Figure 2: General Experimental Workflow. Note the iterative loop between daily injection and monitoring.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Precipitation in Syringe Temperature drop or saline shock.Keep solution warm (37°C) before injection. Add saline slowly to the organic phase.
Weight Loss (>15%) Toxicity or Peritonitis.Reduce dose to 10 mg/kg. Check vehicle pH (should be ~7.0). Alternate injection sides (L/R).
Inconsistent Efficacy Poor bioavailability (PK).Switch to BID dosing (e.g., 15 mg/kg every 12h) to maintain plasma coverage.
Skin Ulceration Leakage of vehicle (DMSO).Ensure needle is fully inserted into the peritoneum; pinch skin to close track after withdrawal.

Expert Tip: For long-term studies (>4 weeks), rotate injection sites strictly between the lower left and lower right quadrants of the abdomen to minimize fibrosis and irritation.

References

  • Camps, M., et al. (2005). Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943. Link

  • Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509-1518. Link

  • Barber, D.F., et al. (2005). PI3Kγ inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933-935. Link

  • MedChemExpress. AS-605240 Product & Solubility Protocol. Link

  • Selleck Chemicals. AS-605240 In Vivo Formulation Calculator. Link

Sources

dissolving AS-605240 in Tween-80 and saline for animal administration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous guide for the formulation and administration of AS-605240 , a selective PI3K


 inhibitor. It addresses the physicochemical challenges of solubilizing hydrophobic small molecules for in vivo use and details a field-proven protocol using Tween-80  and Saline , with a critical evaluation of co-solvent requirements for stability.

Executive Summary

AS-605240 is a potent, selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K


) isoform, widely used to study inflammatory diseases (e.g., rheumatoid arthritis, systemic lupus erythematosus) and metabolic disorders. Due to its high lipophilicity (LogP > 3), AS-605240 exhibits poor aqueous solubility. Direct addition to saline results in precipitation and inaccurate dosing.

This guide details the "Co-Solvent Evaporation" and "Surfactant Wetting" techniques to generate a stable vehicle using Tween-80 and Saline. While the user request focuses on Tween-80/Saline, scientific integrity dictates the inclusion of DMSO as a primary stock solvent to ensure true dissolution prior to aqueous dilution. A DMSO-free suspension protocol is provided as an alternative for strictly organic-solvent-sensitive models.

Physicochemical Context & Reagents
ParameterSpecificationNotes
Compound AS-605240Store powder at -20°C, desiccated.
Molecular Weight ~321.35 g/mol Formula: C

H

N

O

S
Solubility DMSO:

30 mg/mLWater: Insoluble
Requires surfactant/co-solvent for in vivo concentrations.
Primary Vehicle Tween-80 (Polysorbate 80)Non-ionic surfactant; stabilizes hydrophobic drugs in aqueous phase.
Diluent 0.9% Sterile SalineIsotonic buffer for injection.
Co-Solvent DMSO (Dimethyl Sulfoxide)Recommended:[1] Ensures initial molecular dispersion.
Experimental Protocols
Protocol A: The "Golden Ratio" Solution (Recommended)

Best for: Intraperitoneal (IP) Injection, Intravenous (IV) Injection Target Formulation: 10% DMSO / 5% Tween-80 / 85% Saline.[2]

Rationale: Dissolving the drug in DMSO first breaks crystal lattice energy. Tween-80 encapsulates the molecules in micelles. Saline provides tonicity.

Step-by-Step Methodology:

  • Calculate Mass: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose) at 10 mL/kg volume (0.25 mL injection), the required concentration is 1 mg/mL .

  • Primary Solubilization (The "Stock"):

    • Weigh 10 mg of AS-605240.

    • Add 1.0 mL of sterile DMSO .

    • Vortex vigorously until completely dissolved (clear yellow solution).

  • Surfactant Addition:

    • Add 0.5 mL of Tween-80 directly to the DMSO stock.

    • Critical Step: Vortex for 30 seconds. The solution will become viscous.

    • Why? This pre-mixes the surfactant with the drug before water is introduced, preventing immediate precipitation.

  • Aqueous Dilution:

    • Slowly add 8.5 mL of warm (37°C) 0.9% Sterile Saline dropwise while vortexing.

    • Observation: The solution may turn slightly cloudy (Tyndall effect) due to micelle formation but should not have visible particulates.

  • Sterilization: Pass through a 0.22

    
    m PES (Polyethersulfone) syringe filter.
    
Protocol B: DMSO-Free Suspension (Alternative)

Best for: Oral Gavage (PO) where DMSO is contraindicated. Target Formulation: 10% Tween-80 / 90% Saline (Suspension).

Rationale: Without DMSO, AS-605240 will not form a true solution. This method creates a homogeneous suspension.

  • Wetting: Place 10 mg AS-605240 powder in a mortar or microcentrifuge tube.

  • Paste Formation: Add 1.0 mL of Tween-80 . Use a pestle or pipette tip to grind/mix the powder into the Tween until a smooth, lump-free paste is formed.

  • Dilution: Gradually add 9.0 mL of Saline in small aliquots (1 mL at a time), mixing thoroughly between additions.

  • Sonication: Sonicate in a water bath for 10–15 minutes to break up aggregates.

  • QC: Verify homogeneity. Note: Do not filter suspensions; it will remove the drug.

Visualization of Workflows
Figure 1: Formulation Logic & Decision Tree

This diagram illustrates the critical decision points between creating a Solution (Protocol A) vs. a Suspension (Protocol B).

FormulationWorkflow Start Weigh AS-605240 Powder Choice Route of Administration? Start->Choice DMSO_Add Add 10% DMSO (Primary Solvent) Choice->DMSO_Add Injection (IP/IV) Tween_Paste Grind in 10% Tween-80 (Paste Formation) Choice->Tween_Paste Oral (PO) / No DMSO Tween_Add_A Add 5% Tween-80 (Surfactant) DMSO_Add->Tween_Add_A Saline_Add_A Add 85% Saline (Dropwise + Vortex) Tween_Add_A->Saline_Add_A Filter 0.22µm Filtration Saline_Add_A->Filter Result_A Stable Micellar Solution (Ready for IP/IV) Filter->Result_A Saline_Add_B Add 90% Saline (Stepwise Dilution) Tween_Paste->Saline_Add_B Sonicate Bath Sonication (15 mins) Saline_Add_B->Sonicate Result_B Homogeneous Suspension (Ready for PO) Sonicate->Result_B

Caption: Workflow distinguishing Solubilization (Protocol A) for injection vs. Suspension (Protocol B) for oral dosing.

Figure 2: Biological Mechanism (PI3K

Signaling)

Understanding the drug's target is essential for interpreting experimental results. AS-605240 blocks the conversion of PIP2 to PIP3, halting downstream inflammatory cascades.

PI3KPathway GPCR GPCR / Chemokine Receptor PI3K PI3Kγ (Target) GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 -> PIP3 AS605240 AS-605240 (Inhibitor) AS605240->PI3K Blocks PIP2 PIP2 AKT AKT / PKB PIP3->AKT Recruits NFkB NF-κB AKT->NFkB Activates Inflammation Inflammation & Chemotaxis NFkB->Inflammation Gene Expression

Caption: AS-605240 inhibits PI3K


, preventing AKT phosphorylation and downstream inflammatory signaling.
Animal Administration & Dosing
Dosing Guidelines
  • Standard Dose Range: 10 mg/kg – 50 mg/kg.

  • Administration Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Frequency: Typically Daily (QD) or Twice Daily (BID) depending on half-life in the specific model.

Procedure: Intraperitoneal (IP) Injection [3]
  • Restraint: Secure the mouse by the scruff, exposing the abdomen.

  • Site Selection: Lower right or left quadrant of the abdomen (avoiding the midline/bladder and liver).

  • Injection: Tilt the mouse head-down (Trendelenburg position) to move viscera away. Insert a 27G needle at a 30° angle.

  • Aspiration: Pull back slightly on the plunger. If yellow fluid (urine) or blood enters, withdraw and discard. If negative, inject smoothly.

Troubleshooting & Quality Control
ObservationCauseSolution
Precipitation upon Saline addition Drug concentration too high or mixing too fast.Use Protocol A (DMSO). Add saline dropwise while vortexing. Lower concentration to 0.5 mg/mL.
Solution is cloudy Micelle formation (Normal) or Crystal growth (Bad).Let sit for 10 mins. If sediment settles at bottom, it is unstable. If uniformly cloudy, it is likely a stable emulsion.
Animal writhing after injection Vehicle toxicity or pH imbalance.Ensure Tween-80 content is

10%. Check pH (aim for 7.0–7.4). Warm solution to body temperature.
References
  • Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943.

  • MedChemExpress. (2024). AS-605240 Product Datasheet & Solubility Guide. MedChemExpress.

  • InvivoChem. (2024). Tween 80 Formulation Protocols for In Vivo Administration. InvivoChem Application Notes.

  • University of Iowa. (2020). Guidelines on Administration of Substances to Laboratory Animals. IACUC Guidelines.

  • Sigma-Aldrich. (2023). Tween 80 Physical Properties and Solubility Data.[4][5][6] Merck/Sigma Technical Bulletin.

Sources

AS-605240 treatment protocol for reversing hyperglycemia in NOD mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AS-605240 Treatment Protocol for Reversing Hyperglycemia in NOD Mice

Abstract

This technical guide outlines the experimental protocol for using AS-605240, a selective Phosphoinositide 3-kinase-gamma (PI3K


) inhibitor, to reverse established hyperglycemia in Non-Obese Diabetic (NOD) mice. Unlike prevention protocols that treat before disease onset, this protocol targets the "reversal" phase, requiring precise modulation of the effector T-cell/Regulatory T-cell (Treg) balance. The methodology described herein is based on seminal work by Azzi et al. (2012), demonstrating a ~73% reversal rate in early-onset diabetic mice through daily intraperitoneal administration.

Mechanistic Rationale

Type 1 Diabetes (T1D) in NOD mice is driven by the infiltration of autoreactive T cells into pancreatic islets (insulitis). PI3K


 is a critical signaling node in leukocytes, regulating chemotaxis and activation.
  • Target: PI3K

    
     (expressed primarily in hematopoietic cells).[1]
    
  • Action: Inhibition blocks the phosphorylation of Akt (pAkt) in T cells.[2]

  • Outcome:

    • Suppression of Effectors: Reduces survival and migration of autoreactive CD4+ and CD8+ T cells.

    • Restoration of Tregs: Regulatory T cells (Tregs) in T1D have low cAMP levels due to high phosphodiesterase (PDE3B) activity driven by PI3K

      
      . Inhibiting PI3K
      
      
      
      restores cAMP levels, enhancing Treg function and stability via the CREB pathway.
Pathway Visualization

PI3K_Mechanism AS605240 AS-605240 PI3K PI3Kγ AS605240->PI3K Inhibits cAMP cAMP Levels AS605240->cAMP Restores Akt Akt Phosphorylation PI3K->Akt Promotes PDE3B PDE3B Activity PI3K->PDE3B Promotes Teff Effector T Cells (Apoptosis/Reduced Migration) Akt->Teff Survival Signal PDE3B->cAMP Degrades Treg Tregs (Expansion/Function) cAMP->Treg Enhances Function Diabetes Hyperglycemia Reversal Teff->Diabetes Destruction Treg->Diabetes Protection

Figure 1: Mechanism of Action. AS-605240 inhibits PI3K


, reducing Akt signaling in effector cells while restoring cAMP levels in Tregs, shifting the immune balance toward tolerance.

Materials & Formulation

Compound Information
  • Compound: AS-605240[1][3][4][5][6][7]

  • Chemical Name: 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione

  • Molecular Weight: 257.27 g/mol

  • Solubility: Soluble in DMSO (up to 50-100 mM). Poorly soluble in water.

Vehicle Preparation (Critical)

The standard vehicle for intraperitoneal (IP) administration in this protocol is a DMSO/PBS mixture. Ensure fresh preparation daily to prevent precipitation.

  • Stock Solution (200 mg/mL): Dissolve pure AS-605240 powder in sterile, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (3 mg/mL):

    • Thaw the DMSO stock.

    • Dilute the stock 1:66 into sterile PBS (Phosphate Buffered Saline, pH 7.4).

    • Note: If precipitation occurs, sonicate gently at 37°C. If a suspension persists, ensure uniform suspension by vortexing immediately before injection.

    • Alternative Vehicle: If DMSO toxicity is a concern for long-term dosing, use 0.5% Methylcellulose + 0.2% Tween 80 in water (requires homogenization).

Experimental Protocol

Phase 1: Animal Model & Enrollment
  • Strain: NOD/ShiLtJ (Jackson Laboratory Strain #001976).

  • Gender: Female (Females have a significantly higher incidence of spontaneous diabetes, typically 60-80% by 30 weeks).

  • Monitoring Onset:

    • Begin monitoring blood glucose (BG) weekly from 10 weeks of age.

    • Diagnosis of Diabetes: Two consecutive BG readings >250 mg/dL (13.9 mmol/L) taken 24 hours apart.

    • Stratification:

      • New-Onset (Early): BG 250–350 mg/dL. (Best candidates for reversal).

      • Established (Late): BG >400 mg/dL or diabetic for >1 week. (Lower success rate due to extensive beta-cell loss).

Phase 2: Treatment Regimen
  • Dosage: 30 mg/kg body weight.[7][8]

  • Route: Intraperitoneal (IP) Injection.[7]

  • Frequency: Daily (QD).

  • Duration: 7 weeks (continuous).

  • Control Group: Vehicle-only (PBS/DMSO) injected daily.

Dosing Calculation Example: For a 25g mouse:

  • Target Dose: 30 mg/kg

    
     0.025 kg = 0.75 mg.
    
  • Concentration: 3 mg/mL.

  • Injection Volume: 0.75 mg / 3 mg/mL = 0.25 mL (250 µL).

Phase 3: Monitoring & Endpoints
  • Glycemic Control: Measure non-fasting BG twice weekly using a tail-vein glucometer.

    • Remission Criteria: BG < 200 mg/dL for at least 2 consecutive weeks.

  • Body Weight: Measure weekly. Significant weight loss (>15%) indicates uncontrolled diabetes or toxicity.

  • Histology (Endpoint): Harvest pancreas at Week 7. Fix in formalin, embed in paraffin, and stain with H&E and Insulin antibodies.

    • Insulitis Scoring: Grade islets 0 (no infiltration) to 4 (extensive infiltration/destruction).

Experimental Workflow

Workflow cluster_Treatment Treatment Phase (7 Weeks) Start Female NOD Mice (Age 10 weeks) Monitor Monitor BG Weekly Start->Monitor Diagnosis Diagnosis: 2x BG > 250 mg/dL Monitor->Diagnosis Onset Treat Daily IP Injection AS-605240 (30 mg/kg) Diagnosis->Treat Check Bi-weekly BG Check Treat->Check Outcome Outcome Analysis Treat->Outcome Week 7 Check->Treat Continue Remission Remission: BG < 200 mg/dL Outcome->Remission Failure Failure: Sustained Hyperglycemia Outcome->Failure

Figure 2: Experimental Workflow. From enrollment of spontaneously diabetic mice to treatment and outcome assessment.

Expected Results & Data Interpretation

Based on Azzi et al. (2012), the following outcomes are expected for "New-Onset" mice treated with 30 mg/kg IP Daily:

MetricVehicle ControlAS-605240 TreatedInterpretation
Reversal Rate 0%~73% (at 3 weeks)Drug actively restores normoglycemia.
Long-term Survival <10% (by 30 weeks)~50% (post-withdrawal)Protection persists partially after stopping drug.[7]
Insulitis Score High (Grade 3-4)Reduced (Grade 1-2)Preservation of islet architecture.
Treg/Teff Ratio LowIncreasedMechanistic validation of immune tolerance.

Troubleshooting Tips:

  • No Reversal? Check the initial BG. If mice start treatment with BG > 450 mg/dL, beta-cell mass may be too depleted for reversal. Ensure enrollment happens immediately upon diagnosis.

  • Precipitation: If the compound crashes out in the syringe, switch to a lipid-based vehicle or warm the solution to 37°C before injection.

  • Toxicity: If mice show lethargy or ruffled fur immediately post-injection, reduce DMSO concentration by using a more concentrated stock and higher dilution factor.

References

  • Azzi, J., et al. (2012). "The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes."[1][4] Diabetes, 61(6), 1509–1518.[1] Available at: [Link]

  • Camps, M., et al. (2005). "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11(9), 936-943.
  • Fife, B. T., & Bluestone, J. A. (2008). "Control of peripheral T-cell tolerance and autoimmunity." Immunology Reviews, 224, 166-182. (Context for Treg/Teff balance in NOD mice).

Sources

using AS-605240 in flow cytometry analysis of regulatory T cells

Application Note: Flow Cytometry Analysis of Regulatory T Cells Using PI3K Inhibitor AS-605240

Cell Type:

Part 1: Introduction & Mechanism of Action

Abstract

The phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of T cell metabolism, migration, and differentiation. While PI3K

PI3K


AS-605240

This guide details the protocols for using AS-605240 in flow cytometry workflows, specifically addressing the technical challenge of simultaneous nuclear staining (Foxp3) and phospho-protein detection (pAkt S473).

Mechanism of Action

AS-605240 is an ATP-competitive inhibitor highly selective for the PI3K


1
  • Migration Blockade: Inhibits chemokine-mediated trafficking (e.g., via CCR4/CCR7) to inflamed tissues.

  • Transcriptional Stabilization: By reducing Akt phosphorylation (specifically at Ser473), AS-605240 prevents the phosphorylation-induced nuclear exclusion of Foxo transcription factors. Foxo1/3a are then free to bind the Foxp3 locus, enhancing Treg differentiation and stability.

PI3K_Pathwaycluster_effectEffect of AS-605240GPCRChemokine Receptors(GPCRs)PI3KgPI3Kγ(p110γ)GPCR->PI3Kg ActivationPIP3PIP3 AccumulationPI3Kg->PIP3 PhosphorylationAS605240AS-605240(Inhibitor)AS605240->PI3Kg BlockadeAktAkt (PKB)PIP3->Akt RecruitmentpAktp-Akt (S473)(Active)Akt->pAkt PhosphorylationFoxoFoxo1/3a(Nuclear Exclusion)pAkt->Foxo Phosphorylates(Inhibits)TregTreg Stability& ExpansionpAkt->Treg High pAktDestabilizes TregFoxp3Foxp3 GeneExpressionFoxo->Foxp3 Promotes(If Unphosphorylated)

Figure 1: AS-605240 inhibits PI3K

Part 2: Experimental Protocols

Critical Technical Considerations
  • Solubility: AS-605240 is hydrophobic. Dissolve in high-quality DMSO to create a stock (e.g., 10-50 mM). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration:

    • In Vitro (Cellular):[2]0.1

      
      M – 5.0 
      
      
      M
      . (Note: Specificity decreases >10
      
      
      M).
    • In Vivo (Murine):30 – 50 mg/kg (Oral gavage or i.p.).[3]

  • Buffer Conflict: The "Gold Standard" for Foxp3 is a transcription factor buffer (mild fixation), while pAkt requires harsh permeabilization (often methanol).

    • Recommendation: Use a Methanol-based permeabilization protocol if pAkt is the priority. Note that this may dim CD4 and CD25 fluorescence. Use fluorochromes resistant to methanol (e.g., Pacific Blue, Alexa Fluors, APC) and avoid PE/PerCP if possible, or stain surface markers before fixation.

Protocol A: In Vitro Treg Differentiation & Phospho-Flow

This assay measures the ability of AS-605240 to dampen Akt phosphorylation and enhance Foxp3 induction during T cell activation.

1. Reagents
  • Inhibitor: AS-605240 (Stock 10 mM in DMSO).

  • Stimulation: Anti-CD3 (Clone 145-2C11) and Anti-CD28 (Clone 37.51).

  • Differentiation Cocktail: TGF-

    
    1 (2-5 ng/mL) + IL-2 (100 U/mL).
    
  • Fixation/Perm: Methanol (ice-cold 90%) OR Commercial Phospho-Flow Perm Buffer (e.g., BD Perm Buffer III).

2. Cell Preparation & Treatment[2][4]
  • Harvest: Isolate Naïve CD4+ T cells (CD4+ CD62L+ CD25-) from murine spleen/lymph nodes using magnetic enrichment.

  • Seed: Plate

    
     cells/mL in complete RPMI-1640.
    
  • Pre-Incubation: Treat cells with AS-605240 (Titration: 0.1, 1.0, 5.0

    
    M ) for 1 hour  at 37°C. Include a DMSO vehicle control.
    
  • Activation: Add Anti-CD3/CD28 beads or plate-bound antibodies + TGF-

    
    /IL-2 cocktail.
    
  • Timepoint:

    • For pAkt readout: Stimulate for 15 - 30 minutes (Peak phosphorylation).

    • For Foxp3 induction: Incubate for 3 - 5 days .

3. Staining Workflow (Phospho-Flow Optimized)

Note: This variation prioritizes pAkt detection.

  • Live/Dead: Stain with a fixable viability dye (e.g., Zombie NIR™) for 15 min at RT. Wash.

  • Surface Stain (Pre-Fix): Stain CD4 and CD25 (using methanol-stable fluorophores like APC or Alexa 488) for 20 min on ice.

  • Fixation: Add 4% Paraformaldehyde (PFA) warm (37°C) directly to cells for 10 min. Rapid fixation preserves phosphorylation states.

  • Permeabilization: Spin down, remove PFA. Resuspend pellet vigorously in Ice-Cold 90% Methanol . Incubate on ice for at least 30 min (can be stored at -20°C overnight).

  • Wash: Wash 2x with Flow Buffer (PBS + 2% FBS) to remove methanol.

  • Intracellular Stain: Add antibodies for Foxp3 and pAkt (S473) .[2] Incubate 1 hour at RT in the dark.

  • Acquire: Analyze on flow cytometer.

Protocol B: Data Analysis & Gating Strategy

To accurately assess the effect of AS-605240, use the following hierarchical gating strategy.

Gating_StrategyAllEventsAll EventsSingletsSinglets(FSC-H vs FSC-A)AllEvents->SingletsLiveLive Cells(Viability Dye Neg)Singlets->LiveCD4CD4+ T CellsLive->CD4TregsTregs(CD25+ Foxp3+)CD4->Tregs IdentificationpAktpAkt (S473)MFI AnalysisTregs->pAkt Functional Readout

Figure 2: Hierarchical gating strategy to isolate Tregs and quantify phosphorylation levels.

Analysis Steps:

  • Gate Tregs: Identify the CD4+ population, then gate on CD25(high) vs Foxp3.

  • Histogram Overlay: Create a histogram of pAkt (S473) intensity gated on the Treg population.

  • Compare: Overlay the "Vehicle Control" (Red) vs "AS-605240 Treated" (Blue).

  • Quantify: Calculate the Median Fluorescence Intensity (MFI) of pAkt.

    • Expected Result: AS-605240 treatment should significantly reduce pAkt MFI compared to vehicle.

    • Expected Result (Differentiation): In the 3-5 day assay, AS-605240 should increase the % of Foxp3+ cells relative to vehicle.

Part 3: Troubleshooting & Validation

IssuePossible CauseCorrective Action
No reduction in pAkt observed Stimulation too long/shortpAkt is transient. Ensure fixation occurs 15-30 mins post-stim.
Incomplete inhibitionIncrease AS-605240 dose to 5

M. Ensure stock is not degraded.
Loss of CD25/CD4 signal Methanol damageUse methanol-resistant fluorophores (APC, PB) or stain after perm (if epitope survives). Alternatively, use BD Phosflow Buffer III.
High Cell Death DMSO toxicityEnsure final DMSO concentration is <0.1%.
Variable Foxp3 staining Incompatible bufferIf pAkt is not primary, switch to eBioscience Foxp3 Buffer Set (milder) and skip methanol.

References

  • Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936-943. Link

  • Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509-1518. Link

  • Barberis, L., et al. (2005). Leukocyte transmigration is dependent on PI3Kgamma.[6] Science, 311(5763). Link

  • Ali, K., et al. (2006). Isoform-specific functions of phosphoinositide 3-kinases: p110 gamma acts as a master switch. Nature, 431. Link

  • Thermo Fisher Scientific. Flow Cytometry Protocols for Phospho-Protein Staining. Link

Troubleshooting & Optimization

Technical Support Center: AS-605240 Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: AS-605240 (PI3K


 Inhibitor)
CAS:  648450-29-7
Support Tier:  Senior Application Scientist Level

Executive Summary & Chemical Profile

The Core Challenge: AS-605240 is a lipophilic thiazolidinedione derivative. While highly potent against PI3K


 (

), its thermodynamic solubility in aqueous buffers (PBS, Saline, Cell Media) is negligible. Users frequently encounter "crash-out" (rapid precipitation) when spiking DMSO stocks directly into aqueous environments.

Key Physical Properties:

PropertyDataApplication Note
Molecular Weight 257.27 g/mol Small molecule, prone to crystallization.
Solubility (DMSO)

10 mg/mL (warm)
Excellent. Use as primary stock solvent.
Solubility (Water) < 0.1 mg/mLPoor. Direct dissolution is impossible.
Solubility (Ethanol) < 1 mg/mLPoor. Do not use as primary solvent.
Appearance Yellow SolidPrecipitate appears as fine yellow turbidity.

In Vitro Troubleshooting (Cell Culture)

Q: Why does the compound precipitate immediately upon adding to my cell culture media?

A: You are likely experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic drug can disperse, leaving the drug supersaturated locally. This forces the drug to crash out of solution.

Protocol: The "Step-Down" Dilution Method

Do not squirt high-concentration stock directly into a static well.

  • Preparation: Ensure your DMSO stock is fully dissolved. If frozen, warm to 37°C and vortex until absolutely clear.

  • Serial Dilution (in DMSO): Prepare a "Working Stock" in DMSO that is 1000x your final assay concentration.

    • Example: If you need 1

      
      M in the well, make a 1 mM stock in DMSO.
      
  • Rapid Dispersion:

    • Pipette the culture media into a tube first.

    • While vortexing the media gently (or swirling rapidly), add the specific volume of the DMSO Working Stock.

    • Target DMSO: Keep final DMSO concentration

      
       0.1% to avoid cytotoxicity, though AS-605240 protocols often tolerate up to 0.5% in robust cell lines.
      
  • Visual Check: Hold the tube up to the light. If you see a "milky" swirl that does not disappear, the compound has precipitated. Do not filter (you will filter out the drug). Sonicate the media for 5 minutes.

Visual Workflow: Cell Culture Preparation

InVitroWorkflow cluster_check Quality Control Stock Frozen Stock (10-50 mM in DMSO) Warm Warm to 37°C Vortex to Clear Stock->Warm DiluteDMSO Serial Dilution (in DMSO) Warm->DiluteDMSO WorkingStock 1000x Working Stock (e.g., 1 mM) DiluteDMSO->WorkingStock Mix Rapid Spike (While Swirling) WorkingStock->Mix Media Culture Media (Pre-warmed) Media->Mix Final Final Assay Conc. (Clear Solution) Mix->Final Precip Cloudy? Final->Precip Precip->Final No Sonicate Sonicate Bath (5 mins) Precip->Sonicate Yes

Figure 1: Optimal workflow for preventing solvent shock during in vitro preparation. Note the serial dilution in DMSO prior to aqueous exposure.

In Vivo Formulation (Animal Studies)

Q: Can I dissolve AS-605240 in PBS for IP injection?

A: No. Attempting to dissolve this compound in pure saline or PBS will result in a suspension that clogs needles and provides erratic bioavailability. You must use a Co-Solvent System or a Suspending Vehicle .

Recommended Formulation A: The Solution (High Bioavailability)

Best for IP or Oral administration where rapid absorption is required.

Formula: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Note: The order of addition is critical. If you add saline too early, the drug will crash.

  • Weigh the required amount of AS-605240.

  • Add 10% volume DMSO. Vortex/Sonication until completely dissolved (clear yellow).

  • Add 40% volume PEG300. Vortex mix.

  • Add 5% volume Tween 80. Vortex mix.

  • Add 45% volume Saline (or PBS). Add this slowly dropwise while vortexing.

    • Result: A clear solution or very fine stable suspension.

Recommended Formulation B: The Suspension (Longer Term)

Best for Oral Gavage (PO) at higher doses (e.g., 30-50 mg/kg).

Formula: 0.5% Methylcellulose (MC) + 0.25% Tween 80 in Water.[1]

  • Weigh AS-605240 solid.

  • Add Tween 80 directly to the powder to "wet" it.

  • Add 0.5% MC solution incrementally while triturating (grinding) or sonicating.

  • Homogenize to ensure uniform suspension before gavage.

Decision Tree: Vehicle Selection

InVivoVehicle Start In Vivo Study Design Route Route of Administration? Start->Route IP Intraperitoneal (IP) Systemic Route->IP Oral Oral Gavage (PO) Gut Absorption Route->Oral Solvent Co-Solvent Formulation (Clear Solution) IP->Solvent Oral->Solvent Low Dose (<10mg/kg) Suspension Suspension Formulation (Milky Liquid) Oral->Suspension High Dose (>30mg/kg) Recipe1 10% DMSO 40% PEG300 5% Tween 80 45% Saline Solvent->Recipe1 Recipe2 0.5% Methylcellulose 0.25% Tween 80 in Water Suspension->Recipe2

Figure 2: Vehicle selection guide based on administration route. The PEG/Tween co-solvent system is preferred for IP to avoid local irritation from particulates.

Frequently Asked Questions (FAQs)

Q: My stock solution in DMSO froze at -20°C. Is it ruined? A: No. DMSO freezes at 19°C. This is normal.

  • Fix: Thaw at room temperature or 37°C. Check for precipitate. If crystals are visible, sonicate for 10 minutes. Do not use until the solution is perfectly clear.

Q: I see "oiling out" when I add the saline in the co-solvent protocol. A: This happens if the saline is added too fast or if the solution is cold.

  • Fix: Warm the mixture to 37°C. Sonicate. Add saline dropwise while the tube is on a vortex mixer.

Q: What is the maximum shelf life of the formulated vehicle? A:

  • DMSO Stock: 6 months at -20°C (desiccated).

  • Aqueous Formulations (PEG/Saline or MC): Prepare Fresh. Do not store. The compound will hydrolyze or precipitate over 24 hours in aqueous environments.

References

  • Camps, M. et al. "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis." Nature Medicine, 11, 936-943 (2005).[2]

  • Cayman Chemical. "AS-605240 Product Information & Solubility." CaymanChem.com.

  • Selleck Chemicals. "AS-605240 Datasheet and In Vivo Formulation Guide." Selleckchem.com.

  • MedChemExpress. "AS-605240 Solubility and Preparation." MedChemExpress.com.

Sources

Technical Support Center: AS-605240 Formulation for In Vivo Injection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for AS-605240. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and troubleshooting solutions for formulating the PI3Kγ inhibitor AS-605240 for in vivo experiments. We understand that achieving a stable and effective injectable formulation for poorly soluble compounds is a critical step in preclinical research. This document provides a direct, question-and-answer-based approach to navigate these challenges successfully.

Section 1: Understanding the Challenge & the Compound

This section addresses the fundamental properties of AS-605240 and the scientific rationale behind its formulation requirements.

Q1: What is AS-605240 and what is its mechanism of action?

AS-605240 is a potent and specific, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Ks are a family of lipid kinases crucial for multiple intracellular signaling pathways involved in cell survival, proliferation, and inflammation.[3][4] The γ-isoform is primarily expressed in leukocytes, making it a key target in inflammatory and autoimmune diseases.[5] By selectively inhibiting PI3Kγ (IC₅₀ = 8 nM), AS-605240 has been shown to suppress joint inflammation, reverse autoimmune diabetes in mouse models, and reduce inflammatory cytokine production, making it a valuable tool for research in these areas.[1][3][6]

Q2: Why is dissolving AS-605240 directly into saline for injection not feasible?

Like many kinase inhibitors, AS-605240 has a chemical structure that is highly lipophilic (fat-soluble) and consequently poorly soluble in aqueous solutions like saline.[7][8] This is a common challenge for a significant percentage of new chemical entities in drug development.[9] Attempting to dissolve AS-605240 directly in saline will result in an inability to achieve a homogenous solution at the required therapeutic concentrations, leading to precipitation, inaccurate dosing, and potential for severe adverse events like embolism if injected.

Table 1: Physicochemical and Pharmacological Properties of AS-605240
PropertyValueSource(s)
Molecular Formula C₁₂H₇N₃O₂S[1]
Molecular Weight 257.3 g/mol [1]
Target PI3Kγ[2]
IC₅₀ (PI3Kγ) 8 nM[1][2]
Selectivity >7.5-fold over PI3Kα, >30-fold over PI3Kβ and PI3Kδ[2]
Common In Vivo Doses 5-50 mg/kg[10][11]
Administration Routes Oral (PO), Intraperitoneal (IP)[10][11]

Section 2: Recommended Formulation Protocol for Non-Intravenous Injection

This section provides a detailed, validated protocol for preparing AS-605240 for in vivo studies. The goal is to create a stable suspension suitable for intraperitoneal (IP) or subcutaneous (SC) administration.

Q3: What is a reliable, step-by-step method to prepare AS-605240 for in vivo use?

The following co-solvent formulation is recommended for achieving a final concentration of up to 2.5 mg/mL. This protocol is designed to be prepared fresh on the day of use.[10]

The Causality Behind the Components:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used to create an initial, concentrated stock solution of AS-605240.

  • PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that enhances the solubility of poorly soluble compounds and is widely used in parenteral formulations.[12]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a stabilizer and emulsifying agent. It prevents the drug from precipitating out when the organic-rich formulation is introduced into the aqueous environment of the body.[7][12]

  • Saline (0.9% NaCl): The final aqueous vehicle used to bring the formulation to the desired volume and ensure it is isotonic.[12]

Experimental Protocol: Preparation of a 2.5 mg/mL AS-605240 Suspension

  • Prepare Initial Stock: First, prepare a 25 mg/mL stock solution of AS-605240 in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.

  • Add Co-Solvent: To prepare 1 mL of the final formulation, begin with 100 µL of your 25 mg/mL DMSO stock solution. To this, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Add Surfactant/Stabilizer: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex again until fully mixed.

  • Final Dilution: Add 450 µL of sterile saline (0.9% NaCl) to the mixture. The final solution may appear as a fine, homogenous suspension. Mix well before each injection to ensure uniform dosing.[10]

Final Vehicle Composition (by volume):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Vehicle Formulation AS605240 AS-605240 Powder Stock 25 mg/mL Stock (Vortex/Sonicate) AS605240->Stock DMSO 100% DMSO DMSO->Stock Stock_ Stock_ Stock->Stock_ aliquot Take 100 µL Stock PEG300 Add 400 µL PEG300 aliquot->PEG300 Tween80 Add 50 µL Tween-80 PEG300->Tween80 Saline Add 450 µL Saline Tween80->Saline Final Final 2.5 mg/mL Suspension (Vortex before use) Saline->Final

Caption: Workflow for preparing AS-605240 suspension.

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

Q4: My final formulation looks cloudy or has visible particles. What went wrong?

This is a common issue that can almost always be traced to one of the following causes:

  • Incorrect Order of Addition: The sequence of adding solvents is critical. You must create the DMSO stock first, then add the co-solvent (PEG300), followed by the surfactant (Tween-80), and lastly the aqueous component (saline). Reversing this order will cause immediate precipitation.

  • Incomplete Initial Dissolution: If the initial DMSO stock was not fully dissolved, those particles will be carried through the entire process. Ensure the stock solution is perfectly clear before proceeding.

  • It's a Suspension, Not a Solution: It is important to note that the final product described here is a suspended solution .[10] A slight cloudiness indicating a fine, homogenous suspension is expected and acceptable for IP or SC injection. However, large, visible precipitates suggest a formulation failure.

G Start Precipitate Observed Q1 Was the order of solvent addition correct? (DMSO -> PEG -> Tween -> Saline) Start->Q1 A1_No Incorrect Order. Restart formulation following the exact protocol steps. Q1->A1_No No A1_Yes Order was correct. Q1->A1_Yes Yes Result Issue likely resolved. Note: Final product is a fine suspension, not a true solution. A1_No->Result Q2 Was the initial DMSO stock solution perfectly clear? A1_Yes->Q2 A2_No Incomplete Dissolution. Use sonication or gentle heat on the stock and restart. Q2->A2_No No A2_Yes Stock was clear. Q2->A2_Yes Yes A2_No->Result A2_Yes->Result

Caption: Troubleshooting decision tree for formulation issues.

Q5: Is the recommended formulation suitable for intravenous (IV) injection?

No. Absolutely not. This formulation is a suspension and contains co-solvents (like DMSO) at concentrations that are not safe for direct IV administration.[13] IV injections have extremely stringent requirements: they must be true solutions, sterile, free of particulates, and have a pH and osmolality compatible with blood to prevent hemolysis and embolism.[13][14] Attempting to inject this formulation intravenously would be dangerous and could lead to fatal adverse events in the animal model.

Q6: I need a different concentration. Can I adjust the formulation?

Minor downward adjustments can be made by increasing the final volume of saline. For example, to get a 1.25 mg/mL solution, you could prepare the formulation as described through Step 3, and then add 950 µL of saline instead of 450 µL. However, attempting to significantly increase the concentration beyond 2.5 mg/mL is not recommended, as it will likely exceed the solubility capacity of the vehicle, leading to instability and precipitation.

Q7: What are some alternative solubilization strategies if this co-solvent system is not suitable for my experiment?

For more advanced requirements, particularly if a true solution is needed, other strategies can be explored, though they require more extensive formulation development:

  • Cyclodextrin Complexation: Using modified cyclodextrins like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the drug, dramatically increasing aqueous solubility.[15] This is a common strategy for enabling IV formulations of poorly soluble drugs.

  • pH Modification: If the compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. This requires knowledge of the compound's pKa and careful buffering to remain within a physiologically tolerable range.[13][16]

Section 4: Administration and Safety

Q8: What are the appropriate administration routes and injection volumes?
  • Routes: The described formulation is suitable for Intraperitoneal (IP) and Subcutaneous (SC) injections.[10] It can also be adapted for oral gavage (PO).

  • Volumes: Injection volumes must be appropriate for the animal model to avoid discomfort and adverse effects. Always adhere to your institution's IACUC guidelines. General recommendations are available from various sources.[17]

Q9: How should I store the prepared solutions?

It is strongly recommended to prepare the final working suspension fresh on the day of injection .[10] The initial DMSO stock solution can typically be stored at -20°C or -80°C for several weeks, but you should verify the stability of your specific compound with the supplier or through your own validation. Avoid repeated freeze-thaw cycles.

References

  • Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available at: [Link]

  • ResearchGate. (n.d.). AS605240 suppressed in a dose-dependent manner the proliferation of... ResearchGate. Available at: [Link]

  • Torrico Guzmán, E. A., Overhoff, K., Roday, S., & Sokolowsky, K. (2021). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. AIChE Annual Meeting. Available at: [Link]

  • Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube. Available at: [Link]

  • Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available at: [Link]

  • Li, P., Gao, X., Zhao, J., et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience. Available at: [Link]

  • Kumar, A., Dhull, D. K., Gupta, V., & Singh, P. (2021). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. EXCLI Journal. Available at: [Link]

  • Pharmasystems. (n.d.). Excipients for Parenterals. Pharmasystems. Available at: [Link]

  • Fousteri, G., Jala, K. C., & Geiger, T. L. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. Diabetes. Available at: [Link]

  • Shah, V., & Serajuddin, A. T. M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Thomas, A. L. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). AS-605240 enhances in vitro osteoblast activity. ResearchGate. Available at: [Link]

  • Dong, L. C., Shah, J. C., & Le, H. T. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. AAPS PharmSciTech. Available at: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Singh, G., Kumar, A., & Sharma, P. K. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. Available at: [Link]

  • Ferrarese, R., Canovas, N. U., Bernasconi, E., et al. (2015). PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines. Oncotarget. Available at: [Link]

  • Ashland. (n.d.). parenteral excipients. Ashland. Available at: [Link]

  • Rojek, A. E., Xie, L., Cooper, A. J., et al. (2024). Inhibition of PI3Kγ/δ Signaling Promotes an Early Memory State in CAR T Cells and Enhances Their In Vivo Persistence and Efficacy. Blood. Available at: [Link]

  • Cenni, V., Follo, M. Y., & Mongiorgi, S. (2022). Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. International Journal of Molecular Sciences. Available at: [Link]

Sources

AS-605240 stability and storage conditions in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling in DMSO at -20°C

Introduction: Compound Profile

AS-605240 is a potent, ATP-competitive inhibitor selective for the PI3K


  (phosphoinositide 3-kinase gamma) isoform.[1][2][3][4][5] It is widely used to study inflammatory pathways, specifically the suppression of Akt phosphorylation in macrophages and T-cells.
  • Molecular Weight: 257.27 g/mol [2][3][6]

  • Target: PI3K

    
     (
    
    
    
    nM)[1][2][5][6]
  • Solubility Profile: Soluble in DMSO; Insoluble in water .[5]

Part 1: The "Golden Rules" of Storage & Stability

This section addresses the most critical failure points reported by our users. The chemical stability of AS-605240 is heavily dependent on moisture control and freeze-thaw avoidance.

FAQ: Storage Conditions

Q1: Can I store my AS-605240 stock solution in DMSO at -20°C indefinitely? Answer: No. While the powder is stable for years at -20°C, the DMSO solution is stable for approximately 1 month at -20°C .[2]

  • The Mechanism: DMSO has a freezing point of +18.5°C. At -20°C, your stock solution is frozen solid. Every time you retrieve the vial, it thaws. This repeated phase transition (freeze-thaw) causes micro-precipitation and chemical degradation.

  • The Fix: For long-term storage (>1 month), store aliquots at -80°C (stable for ~6 months).

Q2: My DMSO stock has turned cloudy after storage. Is it ruined? Answer: Not necessarily, but it requires intervention. Cloudiness indicates precipitation, often caused by moisture absorption (DMSO is hygroscopic) or low temperature.

  • The Fix: Warm the solution to 37°C–40°C and vortex vigorously. If the precipitate does not dissolve after 5 minutes, the effective concentration has dropped, and the stock should be discarded.

Q3: Why do you recommend "Single-Use Aliquots"? Answer: To prevent Hygroscopic Degradation . DMSO absorbs water from the atmosphere the instant the cap is opened. Water facilitates hydrolysis and reduces the solubility of AS-605240, causing it to "crash out" of solution.

  • Protocol: Immediately after dissolving the powder, split the stock into small volumes (e.g., 20–50

    
    L) in high-quality, O-ring sealed cryovials. Use one vial per experiment and discard the remainder.
    

Part 2: Solubilization & Handling Protocols

Standard Operating Procedure: Preparation of Stock Solution

Objective: Create a 10 mM Stock Solution. Calculations:

  • Mass: 1 mg[1][4][5][6]

  • MW: 257.27 g/mol [2][3][6]

  • Target Concentration: 10 mM[6]

  • Required DMSO Volume:

    
    
    

Step-by-Step Protocol:

  • Equilibration: Allow the vial of AS-605240 powder to warm to room temperature before opening. This prevents condensation from forming inside the cold vial.

  • Solvent Addition: Add fresh, anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%) to the vial.
    
  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

    • Note: AS-605240 can be stubborn. If it fails to dissolve, warm the DMSO to 40°C.

  • Aliquoting: Dispense into light-protective (amber) microtubes or wrap tubes in foil.

  • Storage: Freeze immediately at -20°C (short term) or -80°C (long term).

Troubleshooting: The "Crash Out" Effect

Scenario: You add your DMSO stock to cell culture media, and a fine white precipitate forms immediately. Cause: AS-605240 is highly hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the compound can disperse.

The "Intermediate Dilution" Method (Solution):

  • Prepare your 10 mM DMSO stock.

  • Perform a serial dilution in DMSO to reach 1000x your final assay concentration.

    • Example: If you need 1

      
      M in cells, dilute stock to 1 mM in DMSO first.
      
  • Add this 1 mM DMSO solution to your media while vortexing the media .

    • Result: This ensures rapid dispersion and keeps the final DMSO concentration at 0.1%, which is non-toxic to most cells.

Part 3: Biological Validation (Quality Control)

How do you know if your stored inhibitor is still active? You must validate it using a functional cellular assay.

Validation Assay: Inhibition of MCP-1 Induced Akt Phosphorylation

  • Cell Line: RAW 264.7 (Mouse Macrophages).

  • Inducer: MCP-1 (Monocyte Chemoattractant Protein-1) or C5a.[3]

  • Readout: Western Blot for Phospho-Akt (Ser473) .

Experimental Workflow:

  • Starvation: Serum-starve RAW 264.7 cells for 4 hours.

  • Pre-treatment: Treat cells with AS-605240 (0.1

    
    M – 10 
    
    
    
    M) for 30 minutes.
  • Stimulation: Add MCP-1 (10 nM) for 5 minutes.

  • Lysis: Lyse cells immediately in RIPA buffer + Phosphatase Inhibitors.

  • Result: A functional compound will show a dose-dependent disappearance of the Phospho-Akt band compared to the "MCP-1 Only" control.

Part 4: Visualizations

Figure 1: AS-605240 Preparation & Storage Workflow

Caption: A logical decision tree for dissolving, aliquoting, and storing AS-605240 to maximize stability and prevent precipitation.

StorageWorkflow Powder AS-605240 Powder (Store at -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Powder->Equilibrate AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->AddDMSO CheckSol Check Solubility AddDMSO->CheckSol Sonicate Sonicate / Warm (40°C) CheckSol->Sonicate Cloudy/Particulates Aliquot Create Single-Use Aliquots (Amber Vials) CheckSol->Aliquot Clear Solution Sonicate->CheckSol Freeze Freeze Immediately Aliquot->Freeze Storage Storage Choice Freeze->Storage ShortTerm -20°C (< 1 Month) Storage->ShortTerm LongTerm -80°C (> 1 Month) Storage->LongTerm

Figure 2: Mechanism of Action (PI3K Pathway)

Caption: AS-605240 selectively inhibits PI3K


, blocking the conversion of PIP2 to PIP3 and preventing downstream Akt phosphorylation and inflammatory signaling.

Pathway Stimulus Chemokines (MCP-1 / C5a) GPCR GPCR Receptor Stimulus->GPCR PI3Kg PI3K-gamma (Target) GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Catalyzes Inhibitor AS-605240 (Inhibitor) Inhibitor->PI3Kg Blocks PIP2 PIP2 PIP2->PI3Kg Akt Akt (PKB) PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Response Inflammation & Migration pAkt->Response Promotes

Summary Data Tables

Table 1: Solubility & Storage Guidelines
ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Water/PBS will cause precipitation.
Max Solubility ~30–50 mg/mLRequires warming/sonication at high conc.
Recommended Stock 10 mM (~2.5 mg/mL)Optimal balance of solubility and ease of use.
Storage (Powder) -20°CStable for >2 years if desiccated.[2][7]
Storage (Solution) -80°C (Recommended)Stable for ~6 months.
Storage (Solution) -20°C (Acceptable)Max 1 month. Avoid freeze-thaw.
Table 2: Key Chemical Properties[2][8]
PropertyValue
CAS Number 648450-29-7
Selectivity PI3K

(30-fold selective over

)
IC50 8 nM (PI3K

)
Appearance Off-white to yellow solid

References

  • Camps, M., et al. (2005).[1] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[1] Nature Medicine, 11(9), 936–943.

  • Barber, D. F., et al. (2005).[1] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus. Nature Medicine, 11(9), 933–935.

  • Cayman Chemical. (n.d.). AS-605240 Product Information & Safety Data Sheet.

  • Selleck Chemicals. (n.d.). AS-605240: Chemical Properties and Stability Data.[2][3][4][7]

  • MedChemExpress. (n.d.). AS-605240 Solubility and Storage Guidelines.[2]

Sources

Technical Support Center: AS-605240 Dissolution & Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting AS-605240 (PI3K


 Inhibitor) Dissolution Issues
Role:  Senior Application Scientist
Last Updated:  October 2023

Executive Summary: The Hydrophobic Challenge

AS-605240 is a potent, ATP-competitive inhibitor of PI3K


.[1][2][3][4] Like many small-molecule kinase inhibitors with fused heterocyclic rings (quinoxaline/thiazolidine), it exhibits significant hydrophobicity.

The Core Issue: Users frequently encounter "crashing out" (precipitation) when diluting concentrated DMSO stocks into aqueous buffers or cell culture media. This guide provides field-proven protocols to overcome these solubility barriers using controlled sonication, warming, and optimized co-solvent systems.

Quick Reference Data
ParameterSpecification
Molecular Weight 257.27 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility (DMSO) ~1.5 mg/mL (Standard) up to 25 mg/mL (with warming/sonication)
Solubility (Water) Insoluble (Requires co-solvents or surfactants)
Appearance Pink to orange solid

Troubleshooting Guide (Q&A)

Q1: I added the powder to DMSO, but particles are still visible. What should I do?

Diagnosis: Kinetic solubility barrier. The crystal lattice energy of AS-605240 is high, requiring energy input to break. Solution: Apply the "Warm & Sonicate" cycle.

  • Warm: Place the sealed vial in a 37°C water bath for 5–10 minutes. (Do not exceed 50°C to ensure chemical stability).

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonicate: Place the vial in an ultrasonic water bath for 10–15 minutes.

    • Note: Ensure the water level in the bath matches the liquid level in the vial.

    • Visual Check: The solution should be completely clear with no floating particulates. If distinct particles remain, repeat the cycle.

Q2: My compound precipitates immediately upon adding the DMSO stock to cell culture media.

Diagnosis: The "Solvent Shock" effect. Rapid change in polarity from DMSO (


) to Water (

) forces the hydrophobic compound out of solution. Solution:
  • Pre-warm Media: Ensure your culture media is at 37°C, not 4°C. Cold media accelerates precipitation.

  • Stepwise Dilution: Do not add 100% DMSO stock directly to the final volume. Create an intermediate dilution (e.g., 10x concentrated) in a transition buffer or media, vortex immediately, and then dilute to the final 1x concentration.

  • Limit DMSO: Keep final DMSO concentration <0.5% (v/v) for cell assays to avoid solvent toxicity, but ensure it is high enough to maintain solubility during the transition.

Q3: Can I use the suspension for animal studies?

Diagnosis: In vivo administration often requires higher doses than in vitro assays. Solution: Yes, for oral (p.o.) or intraperitoneal (i.p.) administration, a homogeneous suspension is acceptable.

  • Protocol: Use a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .

  • This creates a stable suspension/emulsion up to 2.5 mg/mL.[5] Always sonicate immediately before injection.

Advanced Protocols

Protocol A: Preparation of High-Concentration Stock (25 mg/mL)

Use this for creating master stocks to be stored at -20°C.

  • Weigh 5 mg of AS-605240 powder.

  • Add 200

    
    L  of high-grade anhydrous DMSO (99.9%).
    
  • Vortex for 1 minute.

  • Sonicate in a bath sonicator at room temperature for 15 minutes.

  • Inspect: If cloudy, warm to 40°C for 5 minutes and sonicate again.

  • Aliquot: Dispense into single-use vials (avoid freeze-thaw cycles) and store at -20°C.

Protocol B: The "Clear Solution" Formulation (In Vivo)

Use this if you require a clear solution rather than a suspension for injection.

Reagents:

  • SBE-

    
    -CD (Sulfobutyl ether-beta-cyclodextrin)
    
  • Saline (0.9% NaCl)[5]

  • DMSO[6][5][7][8][9][10][11]

Workflow:

  • Prepare 20% SBE-

    
    -CD  in Saline (dissolve 2g powder in 10mL saline).
    
  • Dissolve AS-605240 in DMSO to create a 25 mg/mL stock.

  • Combine 10% DMSO Stock + 90% SBE-

    
    -CD solution .
    
  • Mix: Vortex immediately. The cyclodextrin encapsulates the hydrophobic drug, maintaining clarity up to ~2.5 mg/mL.

Visual Workflows

Figure 1: Dissolution Decision Tree

Use this logic flow to determine the correct solvent system for your application.

dissolution_logic Start Start: AS-605240 Powder App_Type Select Application Start->App_Type InVitro In Vitro (Cell Culture) App_Type->InVitro InVivo In Vivo (Animal Models) App_Type->InVivo DMSO_Stock Dissolve in 100% DMSO (Warm + Sonicate) InVitro->DMSO_Stock Route_Select Route of Admin? InVivo->Route_Select Media_Dilution Direct Dilution into Media (Keep DMSO < 0.5%) DMSO_Stock->Media_Dilution Suspension Suspension OK? (Oral/IP) Route_Select->Suspension ClearSol Clear Solution Req? (IV) Route_Select->ClearSol Vehicle_Susp Vehicle: 10% DMSO / 40% PEG300 5% Tween-80 / 45% Saline Suspension->Vehicle_Susp Vehicle_Clear Vehicle: 10% DMSO 90% (20% SBE-beta-CD) ClearSol->Vehicle_Clear Precip_Check Precipitation? Media_Dilution->Precip_Check Precip_Check->Media_Dilution Yes (Reduce Conc / Warm Media) Success_Cells Proceed to Assay Precip_Check->Success_Cells No

Caption: Logical workflow for selecting the appropriate solvent vehicle based on experimental application (In Vitro vs. In Vivo).

Figure 2: The "Warm & Sonicate" Mechanism

Understanding why physical agitation is necessary.

mechanism Crystal AS-605240 Crystal Lattice Break Lattice Disruption Crystal->Break Resists Solvent DMSO Molecules Cavitation Acoustic Cavitation (Micro-bubbles) Solvent->Cavitation Sonication Energy Energy Input (Heat + Ultrasound) Energy->Cavitation Energy->Break Warming Cavitation->Break Shear Force Solvated Solvated Molecule (Stable Solution) Break->Solvated

Caption: Mechanistic view of how acoustic cavitation and thermal energy overcome the crystal lattice energy of AS-605240.

References

  • Tribioscience. AS-605240, PI 3-Kinase inhibitor Product Data Sheet.[6][5] (Accessed 2023).[4] Link

  • Cayman Chemical. AS-605240 Product Information & Solubility. (Accessed 2023).[4] Link

  • MedChemExpress. AS-605240 Solubility & Formulation Protocols. (Accessed 2023).[4] Link

  • Camps, M., et al. "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[4] Nature Medicine, 11(9), 936-943 (2005).[1][12] Link

Sources

Optimized Formulation Protocol for AS-605240: Prevention of Precipitation & Clogging

Author: BenchChem Technical Support Team. Date: February 2026


 inhibitor AS-605240.

Executive Summary & Physicochemical Context

AS-605240 is a potent, selective PI3K


 inhibitor used extensively in inflammation and autoimmune research. However, its high lipophilicity (LogP ~3.5) and poor aqueous solubility render it prone to rapid precipitation when transitioning from organic stock solutions to aqueous delivery vehicles.

The Problem: "Clogging" during in vivo administration (oral gavage or IP injection) is rarely due to the vehicle viscosity itself, but rather macroscopic crystal growth (Ostwald ripening) or rapid amorphous precipitation upon contact with the aqueous phase. This results in:

  • Physical obstruction of low-gauge needles (25G-30G).

  • Non-homogeneous dosing (animals receive solvent, not drug).

  • Significant variability in pharmacokinetic (PK) profiles.

This guide provides a validated, self-correcting protocol to generate a stable microsuspension rather than an unstable crude mixture.

Core Directive: The Optimized Formulation Protocol

Do not attempt to dissolve AS-605240 directly in saline or water; it will float and clump. You must use a Co-solvent/Surfactant System combined with High-Shear Dispersion .

Standard Validated Vehicle

0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water

Step-by-Step Preparation Workflow
Phase A: Preparation of the Vehicle Base (The "Hot/Cold" Method)

Methylcellulose must be dispersed hot and dissolved cold to avoid "fish-eyes" (gel clumps) that mimic drug clogging.

  • Heat 50% of your required volume of Milli-Q water to 80°C .

  • Add Methylcellulose powder (0.5% w/v) slowly while magnetically stirring. It will not dissolve; it will disperse as a cloudy suspension.

  • Add the remaining 50% of water as ice-cold water.

  • Chill the mixture at 4°C overnight with continuous slow stirring. The solution will turn clear and viscous as the polymer hydrates.

  • Add Tween 80 (0.2% v/v) only after the MC is fully hydrated. Sterile filter (0.22 µm) this vehicle before adding the drug.

Phase B: Drug Incorporation (The "Sandwich" Dispersion)

This method prevents the drug from contacting water until it is coated in surfactant.

  • Weigh AS-605240 powder.[1]

  • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Limit DMSO final concentration to <5% if possible.

  • Add the required volume of Tween 80 directly to the DMSO/Drug solution (if not already in the vehicle).

    • Note: If Tween is already in the MC vehicle (Phase A), skip this. However, adding a drop of Tween to the DMSO stock helps "wet" the hydrophobic compound.

  • Vortex the DMSO/Drug mix vigorously.

  • Dropwise Addition: While vortexing the aqueous MC vehicle, slowly add the DMSO/Drug solution. Do not dump it in.

  • Critical Step - Sonication: The mixture will turn cloudy (precipitate). You must immediately sonicate (bath sonicator) for 10–20 minutes until the suspension is uniform and milky white.

Visualizing the Workflow

The following diagram illustrates the critical "Sandwich" dispersion method to prevent large aggregate formation.

AS605240_Formulation cluster_0 Critical Failure Point SolidDrug AS-605240 Solid (Hydrophobic) DMSO DMSO Stock (Solubilized) SolidDrug->DMSO Dissolve Precipitation Flash Precipitation (Cloudy Mix) DMSO->Precipitation Dropwise Add Vehicle Vehicle Base (0.5% MC / 0.2% Tween) Vehicle->Precipitation Vortexing Sonication Sonication (Energy Input) Precipitation->Sonication Break Aggregates FinalForm Stable Microsuspension (Ready for Gavage) Sonication->FinalForm 10-20 mins

Figure 1: Critical path for generating a homogenous microsuspension. The transition from 'Flash Precipitation' to 'Stable Microsuspension' via sonication is the step most often skipped, leading to clogging.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users handling AS-605240.

Issue 1: "The liquid jams the gavage needle immediately."

Diagnosis: Particle size is too large (Macroscopic Agglomeration). The Fix:

  • Check Needle Gauge: Do not use 27G or 30G needles for suspensions. Switch to 20G-22G ball-tipped gavage needles.

  • Re-Sonicate: If the formulation sat for >1 hour, particles have likely undergone Ostwald ripening (growing larger). Sonicate for 5 minutes immediately before dosing.

  • Verify Vehicle Viscosity: Ensure you used 400 cP Methylcellulose. Higher grades (e.g., 4000 cP) are too thick for small rodents and exacerbate clogging.

Issue 2: "The drug precipitates out of solution after 1 hour."

Diagnosis: Thermodynamic instability (Normal for this compound). The Fix:

  • AS-605240 in aqueous media is a suspension , not a solution. Sedimentation is expected.

  • Protocol Adjustment: Maintain the reservoir on a magnetic stir plate at low speed during the dosing procedure. Withdraw the dose only immediately before administration.

Issue 3: "My control group (Vehicle only) is showing inflammation/toxicity."

Diagnosis: Solvent toxicity or Vehicle contamination. The Fix:

  • DMSO Limit: Ensure final DMSO concentration is

    
     5% (ideally 2%). High DMSO causes GI irritation which confounds PI3K
    
    
    
    anti-inflammatory data.
  • Tween Oxidation: Tween 80 creates peroxides over time. Use fresh, high-grade Tween 80 to prevent oxidative stress artifacts.

Data Summary: Solubility & Vehicle Compatibility
Solvent / VehicleSolubility LimitStabilityApplication
DMSO (Pure) ~30 mg/mLHigh (Months at -20°C)Stock Solution
Ethanol < 5 mg/mLLowNot Recommended
Water / Saline InsolubleN/ADO NOT USE ALONE
0.5% MC + 0.2% Tween Suspension4-6 Hours (RT)Oral Gavage (PO)
10% DMSO / 40% PEG300 Soluble (Low Dose)24 HoursIP Injection

References

  • Camps, M., et al. (2005).[2] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[2] Nature Medicine, 11, 936-943.[2]

    • Establishes the efficacy and dosing range (30-50 mg/kg) for AS-605240.
  • MedChemExpress (MCE). AS-605240 Product Datasheet & Solubility.

    • Provides physicochemical data and standard solvent comp
  • Selleckchem. AS-605240 Protocol and In Vivo Formulation.

    • Verifies the DMSO/Methylcellulose/Tween vehicle str
  • ResearchGate Forum. "Oral gavage with methylcellulose?" (2019).

    • Technical validation of the "Hot/Cold" preparation method for Methylcellulose vehicles.

Sources

Technical Support Center: Minimizing AS-605240 Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of PI3K


 Inhibitor Dosing Regimens
Status:  Operational

Introduction

Welcome to the Technical Support Center. You are likely here because your long-term efficacy studies with AS-605240 (a selective PI3K


 inhibitor) are being compromised by unexpected mortality, weight loss, or variability in data.

The Core Problem: While AS-605240 is highly selective for the gamma isoform (


), "toxicity" in chronic models is rarely due to on-target inhibition. Instead, it typically stems from two sources:
  • Vehicle Intolerance: The compound is highly lipophilic. Poorly optimized vehicles cause cumulative gastrointestinal (GI) distress.

  • Peak-Dose Off-Target Effects: Bolus dosing creates high

    
     spikes that transiently inhibit PI3K
    
    
    
    (insulin signaling) or PI3K
    
    
    , leading to metabolic stress.

This guide provides a self-validating system to stabilize your dosing regimen.

Module 1: Formulation Engineering

Diagnosis: If animals lose weight within 3-5 days of dosing start, the issue is likely your vehicle, not the drug mechanism.

FAQ: Formulation Troubleshooting

Q: I am using 10% DMSO in PBS, but the drug precipitates. Is this safe? A: No. Precipitation in the gut causes local irritation (peritonitis if IP; ulceration if PO) and erratic absorption. 10% DMSO is also too high for chronic dosing (daily >14 days), often causing idiopathic weight loss.

Q: What is the "Gold Standard" vehicle for oral gavage (PO)? A: For long-term studies (collagen-induced arthritis, SLE models), use a 0.5% Methylcellulose (MC) + 0.1% Tween 80 suspension. This creates a stable suspension that coats the stomach lining less aggressively than high-solvent mixtures.

Protocol: Stable Suspension Preparation (Self-Validating)

Objective: Create a homogenous 5 mg/mL suspension for a 50 mg/kg dose (assuming 10 mL/kg volume).

  • Weighing: Weigh AS-605240 powder. Validation: Ensure powder is free-flowing, not clumped (hygroscopic signs).

  • Wetting (Critical Step): Add Tween 80 (0.1% of final volume) directly to the powder. Triturate (grind) with a mortar and pestle until a smooth paste forms. Why? This prevents hydrophobic clumping.

  • Levigation: Gradually add 0.5% Methylcellulose solution in small aliquots, mixing constantly to create a slurry.

  • Dispersion: Transfer to final vessel and Q.S. (quantity sufficient) to final volume with remaining MC.

  • Homogenization: Sonicate for 10–15 minutes (water bath) until no visible particulates >100

    
    m remain.
    
  • Validation Checkpoint: Let stand for 30 minutes. If sediment forms, the particle size is too large. Re-sonicate.

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: Select Dosing Route Route Route? Start->Route IP Intraperitoneal (IP) Route->IP Short Term (<7 days) PO Oral Gavage (PO) Route->PO Chronic (>7 days) IP_Warn Warning: High risk of local irritation >7 days IP->IP_Warn PO_Veh Preferred Chronic Route PO->PO_Veh IP_Veh Vehicle: 10% DMSO / 90% Corn Oil (Avoid aqueous buffers) IP_Warn->IP_Veh PO_Sol Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 PO_Veh->PO_Sol Check Validation Check: Does it precipitate in 30 mins? PO_Sol->Check Pass Proceed to Dosing Check->Pass No Sediment Fail Action: Increase Sonication or add 0.5% PEG400 Check->Fail Sediment Visible Fail->Check

Caption: Decision logic for selecting the appropriate vehicle based on study duration to minimize formulation-induced toxicity.

Module 2: Dosing Strategy & Pharmacokinetics

Diagnosis: If animals show signs of hyperglycemia or lethargy 1-2 hours post-dose, your


 is too high, hitting off-target isoforms (PI3K

).
FAQ: Optimization of Exposure

Q: Should I dose 50 mg/kg QD (Once Daily) or 25 mg/kg BID (Twice Daily)? A: Use BID. AS-605240 has a relatively short half-life in rodents (


 hours). A single high dose (50 mg/kg) spikes plasma levels, risking off-target toxicity, followed by a long trough of sub-therapeutic coverage. Splitting the dose maintains steady-state inhibition of PI3K

without breaching the toxicity threshold.

Q: What are the safety margins? Refer to the table below for therapeutic windows derived from validated rodent models (Arthritis/Diabetes).

Data Table: Therapeutic Window & Safety Limits
ParameterTherapeutic RangeToxic ThresholdMechanism of Toxicity
Dose (PO) 10 – 30 mg/kg/day> 60 mg/kg/dayOff-target PI3K

inhibition (Hyperglycemia)
Dosing Freq BID (Recommended)QD (High Bolus)High

triggers liver stress
Vehicle Vol 5 – 10 mL/kg> 10 mL/kgGastric distension / Reflux
Weight Loss < 10% (Acceptable)> 15% (Stop Rule)Systemic intolerance / GI distress

Module 3: Physiological Monitoring

Diagnosis: Distinguishing between drug effect and toxicity.[1][2]

FAQ: Biomarkers

Q: My mice have mild hyperglycemia. Should I stop? A: Transient hyperglycemia suggests you are hitting PI3K


 (insulin signaling). This is an Off-Target Warning .
  • Action: Reduce dose by 20% or switch to BID dosing.

  • Note: PI3K

    
     inhibition alone should not cause hyperglycemia; in fact, it often improves insulin sensitivity in obese models.
    

Q: Are liver enzymes (ALT/AST) elevated? A: Mild elevation (2x baseline) is common in xenobiotic metabolism. >3x baseline indicates hepatotoxicity.

  • Action: Check your vehicle.[3][4][5] DMSO-based vehicles often spike ALT. Switch to Methylcellulose.

Visual Guide: Toxicity Triage Logic

ToxicityTriage Symptom Symptom Observed WeightLoss Weight Loss >15% Symptom->WeightLoss Hyperglycemia Hyperglycemia Symptom->Hyperglycemia Diarrhea Diarrhea / GI Issues Symptom->Diarrhea Cause1 Vehicle Toxicity (Solvent Load) WeightLoss->Cause1 Cause2 Off-Target PI3Kα (Dose too high) Hyperglycemia->Cause2 Cause3 Local Irritation (Precipitation) Diarrhea->Cause3 Action1 Switch to 0.5% MC Reduce Volume Cause1->Action1 Action2 Switch to BID Dosing Reduce Total Dose Cause2->Action2 Action3 Improve Sonication Check pH Cause3->Action3

Caption: Triage workflow to identify the root cause of adverse events and apply specific corrective actions.

References

  • Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936–943. Link

  • Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus erythematosus. Nature Medicine, 11(9), 933–935. Link

  • Ghigo, A. et al. (2018). Phosphoinositide 3-Kinase Gamma Inhibition Protects From Anthracycline Cardiotoxicity and Reduces Tumor Growth.[6] Circulation, 138(14), 1473–1475. Link

  • Fougerat, A. et al. (2021). Genetic or pharmacological inhibition of PI3Kgamma protects against non-alcoholic steatohepatitis. Hepatology. Link

Sources

Technical Support Center: Optimizing AS-605240 Concentration for Cell Line-Specific Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the potent and selective PI3Kγ inhibitor, AS-605240. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing AS-605240 effectively in your experiments. We will delve into the critical aspects of adjusting its concentration to accommodate the varying sensitivities of different cell lines, ensuring reproducible and meaningful results.

Understanding AS-605240: Mechanism of Action

AS-605240 is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer and inflammatory conditions.[3][4]

AS-605240 exhibits selectivity for the γ-isoform of PI3K.[2][5] While it is most potent against PI3Kγ, it can also inhibit other isoforms (α, β, and δ) at higher concentrations.[1][2] This isoform selectivity is a crucial consideration when designing experiments and interpreting results.[6][7]

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3Kγ in the PI3K/Akt signaling cascade and the point of inhibition by AS-605240.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kg PI3Kγ RTK->PI3Kg Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kg Activates PIP2 PIP2 PIP3 PIP3 PI3Kg->PIP3 Catalyzes AS605240 AS-605240 AS605240->PI3Kg Inhibits PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates & Regulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inflammation Inflammation Downstream->Inflammation

Caption: PI3K/Akt signaling pathway with AS-605240 inhibition point.

Troubleshooting Guide: Adjusting AS-605240 Concentration

This section addresses specific issues you may encounter when determining the optimal AS-605240 concentration for your cell line.

Q1: I am starting a new experiment with a novel cell line. What is a good starting concentration for AS-605240?

A1: The optimal concentration of AS-605240 is highly cell-line dependent. A rational approach is to start with a broad concentration range informed by its known IC50 values and then narrow it down.

  • Initial Broad Range Finding: We recommend performing a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to cover the entire spectrum of potential activity.

  • Informed Starting Point: Based on published data, the IC50 of AS-605240 for PI3Kγ is approximately 8 nM.[2][3][5] However, the effective concentration in a cellular context will likely be higher. For instance, growth inhibition of U-87 MG human glioblastoma cells was observed with an IC50 of 0.32 µM.[8] In other studies, concentrations of 1 µM and 5 µM have been used to effectively block downstream signaling in bone marrow-derived monocytes and bone marrow-derived macrophages, respectively.[1][9] Therefore, a good starting point for many cell lines is often in the range of 0.1 µM to 10 µM.

Q2: I performed a cell viability assay (e.g., MTT, resazurin) after treating my cells with a range of AS-605240 concentrations, but I don't see a clear dose-dependent effect. What could be the reason?

A2: This is a common challenge and can stem from several factors. Here's a systematic troubleshooting approach:

  • Confirm Target Expression: First, verify that your cell line expresses PI3Kγ, the primary target of AS-605240.[10] You can do this by Western blot or qPCR. If the expression is low or absent, the inhibitor may have a minimal effect.

  • Assess Pathway Activation: Ensure the PI3K/Akt pathway is active in your cell line under your specific culture conditions. You can assess the phosphorylation status of Akt (p-Akt) as a downstream marker of PI3K activity.[9][11] If the pathway is not basally active, you may need to stimulate it (e.g., with growth factors) to observe the inhibitory effect of AS-605240.

  • Incubation Time: The duration of inhibitor treatment is critical. A short incubation time may not be sufficient to induce a measurable effect on cell viability. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect subtle changes.[12][13] Consider the principles of different assays:

    • Metabolic Assays (MTT, MTS, WST-1, Resazurin): These measure metabolic activity, which may not always directly correlate with cell number.[13][14]

    • ATP-based Assays: Measure ATP levels as an indicator of viable cells.

    • DNA Synthesis Assays (BrdU): Measure cell proliferation.

    • Direct Cell Counting (Trypan Blue Exclusion): A direct method to assess viability.

  • Compound Stability and Bioavailability: While AS-605240 is generally stable, ensure your stock solution is properly prepared and stored.[5] The cellular bioavailability of any small molecule can also be a factor.[15]

Q3: My cells are highly resistant to AS-605240, even at high concentrations. What are my next steps?

A3: High resistance can be due to several biological factors:

  • Redundant Signaling Pathways: Cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the PI3K/Akt pathway.[6] Consider co-treatment with inhibitors of other relevant pathways (e.g., MAPK/ERK).

  • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein can actively pump the inhibitor out of the cells. You can test this by co-incubating with an MDR inhibitor.

  • Mutation in the Target Protein: Although less common for experimental settings, mutations in the PI3Kγ protein could potentially alter the binding affinity of AS-605240.

Q4: I am observing significant cell death even at very low concentrations of AS-605240. How can I be sure this is a specific effect?

A4: High sensitivity is also a possibility, but it's crucial to rule out non-specific toxicity.

  • Narrow Down the Concentration Range: Perform a more granular dose-response curve at the lower end of your concentration range (e.g., picomolar to low nanomolar) to pinpoint the IC50 more accurately.

  • Use a Rescue Experiment: If the observed effect is due to on-target PI3Kγ inhibition, you might be able to "rescue" the cells by providing a downstream component of the inhibited pathway.

  • Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Knockdown/Knockout Control: The gold standard for confirming on-target effects is to use a PI3Kγ knockdown or knockout cell line. These cells should be resistant to AS-605240.

Experimental Workflow for Optimizing AS-605240 Concentration

The following diagram outlines a systematic workflow for determining the optimal concentration of AS-605240 for your specific cell line.

Optimization_Workflow Start Start: Select Cell Line Target_Validation Step 1: Target Validation (PI3Kγ expression & p-Akt levels) Start->Target_Validation Dose_Response Step 2: Initial Dose-Response (Broad Range: 1 nM - 100 µM) Target_Validation->Dose_Response Time_Course Step 3: Time-Course Experiment (24h, 48h, 72h) Dose_Response->Time_Course Data_Analysis Step 4: Data Analysis (Calculate IC50) Time_Course->Data_Analysis No_Effect Troubleshoot: No Effect (See Q2 & Q3) Data_Analysis->No_Effect No Clear Effect High_Toxicity Troubleshoot: High Toxicity (See Q4) Data_Analysis->High_Toxicity High Toxicity Optimal_Conc Step 5: Determine Optimal Concentration Range Data_Analysis->Optimal_Conc Clear Effect No_Effect->Dose_Response High_Toxicity->Dose_Response Downstream_Analysis Step 6: Confirm Mechanism (p-Akt Western Blot) Optimal_Conc->Downstream_Analysis End Proceed with Experiment Downstream_Analysis->End

Caption: Workflow for AS-605240 concentration optimization.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for AS-605240? A: AS-605240 is soluble in DMSO.[5] We recommend preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then diluting it in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q: How stable is AS-605240 in solution? A: When stored properly, AS-605240 is stable. Stock solutions in DMSO can be stored at -20°C for several months.[5] Avoid repeated freeze-thaw cycles. For working solutions in culture medium, it is best to prepare them fresh for each experiment.

Q: Can AS-605240 be used in animal models? A: Yes, AS-605240 is orally active and has been used in various rodent models.[5][16][17] Dosing and formulation will depend on the specific animal model and experimental design.

Q: Are there any known off-target effects of AS-605240? A: While AS-605240 is selective for PI3Kγ, it can inhibit other PI3K isoforms at higher concentrations (IC50 values for PI3Kα, β, and δ are 60 nM, 270 nM, and 300 nM, respectively).[1][2] It is important to use the lowest effective concentration to minimize off-target effects.

Protocol: Cell Viability Assessment using Resazurin Assay

This protocol provides a general guideline for assessing cell viability after treatment with AS-605240. Optimization for your specific cell line is recommended.[12]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • AS-605240 stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of AS-605240 in complete culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest AS-605240 concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of AS-605240 or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will vary depending on the metabolic activity of your cell line.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the AS-605240 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Summary of AS-605240 In Vitro Potency

Target/Cell LineAssay TypePotency (IC50/Ki)Reference
PI3Kγ Kinase AssayKi: 7.8 nM [1]
PI3Kγ Kinase AssayIC50: 8 nM [2][5]
PI3KαKinase AssayIC50: 60 nM[1][2]
PI3KβKinase AssayIC50: 270 nM[1][2]
PI3KδKinase AssayIC50: 300 nM[1][2]
U-87 MG (Human Glioblastoma)Growth Inhibition (MTT)IC50: 0.32 µM[8]
RAW264.7 (Mouse Macrophages)p-Akt InhibitionIC50: 0.09 µM[8]
SK-N-LO & SK-N-MC (Neuroblastoma)Proliferation/ApoptosisEffective[10]

References

  • Schiller, M., et al. (2021). PI3K as Mediator of Apoptosis and Contractile Dysfunction in TGFβ1-Stimulated Cardiomyocytes. Biology, 10(7), 670. [Link]

  • Li, X., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. International Journal of Molecular Sciences, 24(9), 7941. [Link]

  • Caglayan, E., et al. (2010). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. The Journal of Immunology, 185(11), 6675-6684. [Link]

  • ResearchGate. AS605240 suppressed intracellular PAkt in splenocytes of NOD mice and... [Link]

  • Shang, Y., et al. (2019). Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. Neuroscience, 414, 104-116. [Link]

  • MDPI. Molecular mechanisms of PI3K isoform dependence in embryonic growth. [Link]

  • Hagenbuchner, J., et al. (2010). Targeting PI3K in neuroblastoma. OncoTargets and Therapy, 3, 179–189. [Link]

  • Sankar, P., et al. (2020). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Journal of Chemical Neuroanatomy, 110, 101865. [Link]

  • Lee, K. S., et al. (2006). Isoform-Specific Functions of Phosphoinositide 3-Kinases: p110δ but Not p110γ Promotes Optimal Allergic Responses In Vivo. The Journal of Immunology, 177(5), 3293-3300. [Link]

  • Fan, Y., et al. (2012). AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS. Stem Cell Reviews and Reports, 8(4), 1113-1121. [Link]

  • Rampersad, S. N. (2012). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 928, 25-33. [Link]

  • Liu, Z., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(5), 4227-4242. [Link]

  • Jackson, S. P., et al. (2018). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules, 23(7), 1748. [Link]

  • Douin-Echinard, V., et al. (2010). Effects of PI3Kγ Inhibition Using AS-605240 in Acute Myocardial Infarction. Circulation Research, 107(2), e5. [Link]

  • Du, Z., et al. (2015). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. Biotechnology and Bioengineering, 112(1), 141-155. [Link]

  • Li, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 384-392. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Du, Z., et al. (2015). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. Biotechnology and Bioengineering, 112(1), 141-155. [Link]

  • Baglioni, M. V., et al. (2022). PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. Cancers, 14(19), 4884. [Link]

  • Glynn, S. A., et al. (2016). Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel. Anticancer Research, 36(2), 579-586. [Link]

  • Bio-Rad. PI3K-AKT Pathway Explained. [Link]

Sources

Validation & Comparative

comparing AS-605240 efficacy with pan-PI3K inhibitor ZSTK474

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision vs. Power

In the landscape of PI3K inhibition, AS-605240 and ZSTK474 represent two distinct pharmacological philosophies: isoform-specific precision versus pan-class suppression.

  • AS-605240 is the tool of choice for immunology and inflammation research . It selectively targets PI3K

    
    , a critical node in leukocyte chemotaxis and mast cell activation, sparing the ubiquitously expressed PI3K
    
    
    
    and
    
    
    isoforms involved in insulin signaling and general cell growth.
  • ZSTK474 is a broad-spectrum oncology agent . It inhibits all Class I PI3K isoforms (

    
    ) with high potency.[1] Its primary utility lies in blocking solid tumor proliferation where multiple PI3K isoforms may offer redundant survival signals.
    

Quantitative Profiling: IC50 & Selectivity

The following data illustrates the biochemical "fingerprint" of each inhibitor. Note the sharp selectivity of AS-605240 for the


 isoform compared to the broad potency of ZSTK474.
Table 1: Comparative IC50 Values (Cell-Free Kinase Assays)
Target IsoformAS-605240 (IC50)ZSTK474 (IC50)Biological Implication
PI3K

8 nM 49 nMAS-605240 is ~6x more potent against

; critical for immune cell migration.
PI3K

300 nM4.6 - 5 nM ZSTK474 is ~60x more potent against

; highly effective in hematologic malignancies.
PI3K

60 nM16 nMZSTK474 potently blocks

(insulin signaling/tumor growth); AS-605240 has weak off-target activity.
PI3K

270 nM44 nMZSTK474 blocks

(PTEN-deficient tumors); AS-605240 spares this isoform.

Critical Insight: AS-605240 exhibits a >30-fold selectivity window for PI3K


 over PI3K

and

.[2] However, at concentrations >1

M, it loses isoform specificity. ZSTK474 acts as a true "pan-PI3K" inhibitor, with a slight preference for the

isoform.[3]

Mechanistic Visualization: Pathway Inhibition[4]

The diagram below maps where each inhibitor intersects with the PI3K signaling cascade.

PI3K_Pathway cluster_receptors Receptor Activation cluster_pi3k Class I PI3K Isoforms GPCR GPCR (Chemokines/C5a) PI3K_Gamma PI3Kγ (p110γ) GPCR->PI3K_Gamma RTK RTK (Growth Factors) PI3K_Alpha PI3Kα (p110α) RTK->PI3K_Alpha PI3K_Beta PI3Kβ (p110β) RTK->PI3K_Beta PI3K_Delta PI3Kδ (p110δ) RTK->PI3K_Delta PIP3 PIP2 -> PIP3 PI3K_Gamma->PIP3 PI3K_Alpha->PIP3 PI3K_Beta->PIP3 PI3K_Delta->PIP3 AS605240 AS-605240 (Specific) AS605240->PI3K_Gamma  Inhibits (IC50: 8nM) AS605240->PI3K_Alpha  Weak/Off-target ZSTK474 ZSTK474 (Pan-Inhibitor) ZSTK474->PI3K_Gamma  Inhibits ZSTK474->PI3K_Alpha  Inhibits ZSTK474->PI3K_Beta  Inhibits ZSTK474->PI3K_Delta  Inhibits (Potent) AKT AKT Phosphorylation (p-Ser473) PIP3->AKT Immune Neutrophil Migration Inflammation AKT->Immune Tumor Tumor Proliferation Survival AKT->Tumor

Figure 1: Signal Transduction Map. AS-605240 selectively blocks GPCR-driven PI3K


 signaling (immune focus), while ZSTK474 creates a blockade across all Class I isoforms (oncology focus).

Detailed Efficacy Analysis

AS-605240: The Inflammation Specialist

Primary Mechanism: ATP-competitive inhibition of p110


.
Key Application:  Autoimmune models (Rheumatoid Arthritis, SLE) and inflammatory lung diseases.
  • Experimental Evidence: In murine models of Rheumatoid Arthritis, oral administration of AS-605240 (50 mg/kg) significantly reduced joint inflammation and cartilage erosion.

  • Cellular Level: It potently inhibits C5a-mediated Akt phosphorylation in macrophages (IC50 ~90 nM) and blocks neutrophil chemotaxis.

  • Why use it? When your research question involves myeloid cell trafficking or chemokine-driven inflammation without confounding effects from blocking insulin signaling (PI3K

    
    ).
    
ZSTK474: The Solid Tumor Blocker

Primary Mechanism: Pan-Class I PI3K inhibition; induces G1 cell cycle arrest. Key Application: Solid tumors (Glioblastoma, Pancreatic, Lung) and overcoming chemotherapy resistance.

  • Experimental Evidence: ZSTK474 demonstrates potent antitumor activity in human cancer xenografts (e.g., PC-3 prostate, A549 lung) without the severe toxicity often seen with earlier pan-inhibitors like Wortmannin.

  • Cellular Level: It inhibits VEGF production and endothelial tube formation, providing a dual mechanism: direct tumor growth inhibition and anti-angiogenesis .

  • Why use it? When targeting cancer cell proliferation where tumor cells may utilize multiple PI3K isoforms to escape inhibition, or when studying the total shutdown of the PI3K/Akt/mTOR axis.

Validated Experimental Protocol: Comparative Cell Viability

A self-validating workflow to compare isoform-specific vs. pan-inhibition efficacy.

Objective: Determine the dependency of a cell line on specific PI3K isoforms versus total PI3K activity.

Reagents & Preparation[5][6][7]
  • Stock Solutions: Dissolve AS-605240 and ZSTK474 in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS (Heat Inactivated).

  • Detection: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP quantification).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed tumor cells (e.g., A549 or RAW264.7) at 3,000–5,000 cells/well in 96-well plates.

    • Validation Step: Include "No Cell" blanks to correct for background absorbance.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Drug Treatment (Day 1):

    • Prepare serial dilutions (1:3) of both inhibitors in assay medium.[4] Range: 10

      
      M down to 1 nM.
      
    • Critical Control: Include a DMSO-only vehicle control (Final DMSO concentration must be <0.1% to prevent solvent toxicity).

    • Add 100

      
      L of drug solution to wells.
      
  • Incubation (Day 1-4):

    • Incubate for 72 hours.

    • Why 72h? PI3K inhibitors often are cytostatic (inducing G1 arrest) rather than immediately cytotoxic. Shorter incubations (24h) may underestimate efficacy.

  • Readout (Day 4):

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate 1-4 hours until orange color develops.

    • Measure Absorbance at 450 nm.[5]

  • Data Analysis:

    • Normalize data:

      
      
      
    • Plot log(concentration) vs. % Viability to calculate IC50/GI50.

Experimental Workflow Diagram

Protocol_Flow cluster_treat Treatment Phase Start Start: Stock Prep (10mM in DMSO) Seed Seed Cells (96-well, 3-5k/well) Start->Seed Attach 24h Attachment 37°C, 5% CO2 Seed->Attach Dilute Serial Dilution (10µM - 1nM) Attach->Dilute Apply Apply to Cells Dilute->Apply Vehicle Vehicle Control (DMSO < 0.1%) Vehicle->Apply Incubate 72h Incubation (Cytostatic Effect) Apply->Incubate Readout Add CCK-8 Measure OD450 Incubate->Readout Analysis Calculate IC50 Curve Fitting Readout->Analysis

Figure 2: Assay Workflow. Note the critical 72h incubation period required to capture the cytostatic nature of PI3K inhibition.

References

  • Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[6] Nature Medicine, 11(9), 936–943. Link

  • Yaguchi, S. et al. (2006).[7][8] Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[1][7][8][9] Journal of the National Cancer Institute, 98(8), 546–556. Link

  • Kong, D. & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638–1642. Link

  • Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933-935. Link

  • Dan, S. et al. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system.[1] Cancer Science, 101(12), 2697-2702. Link

Sources

A Researcher's Guide to Western Blot Validation: Demonstrating pAkt Downregulation by the PI3Kγ Inhibitor AS-605240

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[2][[“]]

Activation of PI3K leads to the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B or PKB). This phosphorylation is a pivotal event, primarily occurring at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[4][5] The level of phosphorylated Akt (pAkt) is therefore a direct and reliable biomarker for the upstream activity of PI3K.

AS-605240 is a potent, ATP-competitive small molecule inhibitor with high selectivity for the gamma (γ) isoform of PI3K.[6][7] It exhibits an IC50 of approximately 8 nM for PI3Kγ, showing significant selectivity over other Class I isoforms: PI3Kα (7.5-fold), PI3Kβ, and PI3Kδ (over 30-fold).[7][8][9] This guide details the definitive method for validating the biological consequence of this inhibition—the downregulation of pAkt—using the gold-standard technique of Western blotting.

Mechanistic Rationale: How AS-605240 Suppresses Akt Activation

Understanding the mechanism provides the foundation for designing a robust validation experiment. Upon stimulation by growth factors or cytokines, PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1.[10] Full activation of Akt is achieved through a subsequent phosphorylation at Ser473, a step mediated by the mTORC2 complex.[11]

AS-605240 exerts its effect by directly inhibiting the catalytic activity of PI3Kγ. This blockade prevents the generation of PIP3, thereby disrupting the entire downstream activation sequence and leading to a measurable decrease in the phosphorylation of Akt at both Thr308 and Ser473.[6][12][13]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt P(Thr308) pAkt pAkt (Thr308, Ser473) Downstream Downstream Targets (Cell Survival, Growth, etc.) pAkt->Downstream AS605240 AS-605240 AS605240->PI3K Inhibition mTORC2 mTORC2 mTORC2->Akt P(Ser473)

Caption: PI3K/Akt signaling pathway and AS-605240 inhibition.

Comparative Landscape of PI3K Inhibitors

The choice of inhibitor is dictated by the research question. While AS-605240 is ideal for studying the specific roles of the PI3Kγ isoform, other inhibitors offer different selectivity profiles. Understanding these alternatives provides context for the unique utility of AS-605240.

InhibitorTarget(s)Typical IC50Key Research Applications
AS-605240 PI3Kγ -selective~8 nM (γ) , 60 nM (α), 270 nM (β), 300 nM (δ)[7][8]Inflammation, autoimmune diseases, specific cancer types with high PI3Kγ expression.[1][6]
Buparlisib (BKM120) Pan-Class I PI3K~52 nM (α), 166 nM (β), 116 nM (δ), 262 nM (γ)Broadly targeting PI3K-driven cancers; can cross the blood-brain barrier.[2]
Idelalisib (CAL-101) PI3Kδ-selective~2.5 nM (δ)B-cell malignancies, immunology research.[14]
Gedatolisib Dual PI3K/mTOR~0.4 nM (PI3Kα), ~5.4 nM (PI3Kγ)Cancers with mutations in either PI3K or mTOR pathways.[15]

Detailed Protocol for Western Blot Validation

This protocol is designed as a self-validating system. The causality behind each step is explained to empower researchers to adapt and troubleshoot effectively.

Workflow Overview

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (pAkt, Akt, GAPDH) F->G H 8. Secondary Antibody & Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for Western blot validation.
Step 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to have an active PI3K/Akt pathway. For studying PI3Kγ, immune cells like RAW 264.7 mouse macrophages are an excellent model.[16]

  • Seeding: Plate cells to achieve 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional but Recommended): To reduce basal pAkt levels, serum-starve the cells (e.g., in 0.5% FBS media) for 4-6 hours prior to stimulation.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of AS-605240 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Induce PI3K/Akt signaling by adding a relevant agonist. For RAW 264.7 cells, C5a or MCP-1 are effective stimuli.[16] A common condition is 10-20 minutes of stimulation.

    • Essential Controls:

      • Negative Control: Untreated, unstimulated cells.

      • Positive Control: Vehicle-treated, stimulated cells.

Step 2: Cell Lysis and Lysate Preparation

Causality: This is the most critical step for phosphoprotein analysis. Endogenous phosphatases are highly active upon cell lysis and can rapidly dephosphorylate your target protein, leading to false-negative results.[17][18]

  • Preparation: Place culture dishes on ice. Aspirate media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer: Lyse cells directly on the plate using an appropriate ice-cold buffer, such as RIPA buffer , freshly supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[19][20]

  • Harvesting: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 20-30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein sample.

Step 3: Protein Quantification

Causality: Accurate quantification is non-negotiable for comparative analysis. It ensures that any observed differences in band intensity are due to changes in protein levels, not loading errors.

  • Use a standard protein assay like the Bicinchoninic acid (BCA) assay to determine the protein concentration of each sample.

  • Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of total protein (e.g., 20-30 µg) mixed with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

Step 4 & 5: SDS-PAGE and Protein Transfer
  • Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% gel for Akt, which is ~60 kDa).

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

Step 6 & 7: Blocking and Antibody Incubation

Causality: For phosphoprotein detection, using Bovine Serum Albumin (BSA) for blocking is superior to non-fat dry milk. Milk contains casein, an abundant phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background noise.[17][21]

  • Blocking: Block the membrane in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.

    • Key Antibodies:

      • Anti-pAkt (Ser473 or Thr308): This is your primary readout for inhibition. While Ser473 is commonly used, probing for Thr308 can provide a more direct correlation with Akt kinase activity.[4]

      • Anti-total Akt: This is a crucial internal control to ensure that the treatment with AS-605240 is not affecting the overall expression level of the Akt protein itself.[22]

      • Anti-Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin) confirms equal protein loading across all lanes.[23][24]

Step 8 & 9: Detection and Data Analysis
  • Wash the membrane thoroughly with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.[25] It is vital to ensure the signal is not saturated to allow for accurate quantification.[25]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[26]

    • Normalization Calculation: The most robust method for presenting the data is as a ratio:

      • Normalize the pAkt band intensity to the total Akt band intensity for each lane (pAkt / total Akt). This corrects for any minor variations in total Akt protein levels.

      • Normalize this ratio to the loading control band intensity ((pAkt / total Akt) / GAPDH). This corrects for any initial loading errors.

      • Finally, express the results as a fold change relative to the stimulated, vehicle-treated positive control.

Expected Results and Interpretation

A successful experiment will show a strong pAkt band in the stimulated positive control lane. In the lanes treated with AS-605240, a dose-dependent decrease in the intensity of the pAkt band should be observed. The total Akt and loading control bands should remain consistent across all lanes.

Example Quantitative Data Summary:

TreatmentAS-605240 (µM)Normalized pAkt/Akt Ratio (Fold Change vs. Control)
Unstimulated00.15
Stimulated (Control)01.00
Stimulated + AS-6052400.10.78
Stimulated + AS-6052401.00.45
Stimulated + AS-6052405.00.18
Stimulated + AS-60524010.00.09

This quantitative data clearly validates that AS-605240 inhibits agonist-induced Akt phosphorylation in a dose-dependent manner, confirming its on-target biological activity within the cellular context.

References

  • Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available from: [Link]

  • Shaik, A., Bammidi, S., & Gande, S. (2021). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Pharmacological Reports. Available from: [Link]

  • Cellagen Technology. (n.d.). AS-605240 | PI3K inhibitor. Retrieved from [Link]

  • Sun, J., Cai, G., Shen, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy. Available from: [Link]

  • ResearchGate. (n.d.). CAL-101/AS-605240 rescues the overactivation of the PI3K/AKT pathway in SodA-induced sarcoidosis. Retrieved from [Link]

  • D'Amario, D., Siracusano, A., & Crea, F. (2010). Effects of PI3Kγ Inhibition Using AS-605240 in Acute Myocardial Infarction. Circulation Research. Available from: [Link]

  • ResearchGate. (n.d.). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Retrieved from [Link]

  • ResearchGate. (n.d.). AS605240 suppresses intracellular PAkt in splenocytes of NOD mice and.... Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I quantify the phosphorylation relative to total protein on western blot?. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]

  • Saad, M. I., et al. (2011). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. The Journal of Immunology. Available from: [Link]

  • Vincent, E. E., et al. (2011). Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer. British Journal of Cancer. Available from: [Link]

  • Thorsen, S. B., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Available from: [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). PI3K/AKT/mTOR Pathway in Cancer: A Review on the Current State and Future Challenges. Cancers. Available from: [Link]

  • Nawrocki, A. R., et al. (2011). Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner. PLoS ONE. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • LabXchange. (2021). How to Interpret a Western Blot: The basics. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products Targeting the PI3K-Akt-mTOR Signaling Pathway in Cancer. Retrieved from [Link]

  • YouTube. (2019). How to best present a quantitative Western blot for publication. Retrieved from [Link]

  • Abcam. (n.d.). Procedure for detection of phosphorylated proteins in western blot. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my detection problem for phospho-Akt in western blot?. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analyses of pAKT in MDA-MB-231 cells after 24 h.... Retrieved from [Link]

  • MDPI. (n.d.). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for Akt-P at (Ser473) and (Thr308). Western blots.... Retrieved from [Link]

  • Addgene Blog. (n.d.). Antibodies 101: Normalization and Loading Controls for Western Blots. Retrieved from [Link]

  • Pal, H. C., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Carcinogenesis. Available from: [Link]

  • Frontiers. (n.d.). The Paradox of Akt-mTOR Interactions. Retrieved from [Link]

Sources

AS-605240 vs. Wortmannin: A Technical Guide to PI3K Inhibition Potency and Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Phosphoinositide 3-kinase (PI3K) inhibition, the choice between AS-605240 and Wortmannin represents a decision between isoform-specific precision and broad-spectrum potency .

  • Wortmannin is a historic, irreversible pan-PI3K inhibitor. It acts as a "chemical knockout" for the entire PI3K family (Class I, II, III) with nanomolar potency but suffers from extreme instability in aqueous media and significant off-target toxicity (e.g., mTOR, DNA-PK).

  • AS-605240 is an ATP-competitive, reversible inhibitor optimized for PI3K

    
      (Class IB). It is the reagent of choice for dissecting immune-specific signaling (GPCR-mediated) while sparing the ubiquitous PI3K
    
    
    
    /
    
    
    functions required for general cell survival, provided it is dosed within its selectivity window.

This guide analyzes the potency, specificity, and operational requirements of both compounds to ensure experimental rigor.

Comparative Analysis: Potency & Specificity

The following data aggregates multiple independent assays (HTRF, Lipid Kinase) to establish a consensus on inhibitory profiles.

Table 1: IC Potency Comparison (Cell-Free Assays)
Target IsoformAS-605240 (IC

)
Wortmannin (IC

)
Interpretation
PI3K

(Class IB)
8 - 30 nM ~3 nM Both are highly potent against

, but Wortmannin is indiscriminate.
PI3K

(Class IA)
~60 - 250 nM~2 - 5 nMAS-605240 shows ~7.5 to 30-fold selectivity against

.
PI3K

(Class IA)
~270 nM~2 - 5 nMAS-605240 spares

at therapeutic doses.
PI3K

(Class IA)
~300 nM~2 - 5 nMAS-605240 spares

at therapeutic doses.
mTOR / DNA-PK > 10

M
~100 - 200 nMWortmannin hits these critical kinases at higher concentrations.
Table 2: Mechanism & Stability Profile
FeatureAS-605240Wortmannin
Mechanism of Action ATP-Competitive (Reversible)Covalent Modification (Irreversible alkylation of Lys-802)
Binding Site ATP Binding PocketCatalytic Site (Lysine residue)
Aqueous Stability (

)
Stable (> 24 hrs)Critical Instability (~10 mins in pH 7.4 media)
Cell Permeability High (Orally active in vivo)High
Primary Application Inflammation, Autoimmune (Lupus, RA)Total PI3K Shutdown, Autophagy inhibition

Mechanistic Visualization: Pathway Specificity

To understand why you choose one over the other, you must visualize the entry points. PI3K


 is uniquely activated by G-Protein Coupled Receptors (GPCRs), primarily in leukocytes, whereas PI3K

/

are driven by Receptor Tyrosine Kinases (RTKs) in nearly all tissues.

PI3K_Signaling RTK RTK (Growth Factors) PI3K_Alpha PI3K-α / β (Class IA) RTK->PI3K_Alpha Activates GPCR GPCR (Chemokines) PI3K_Gamma PI3K-γ (Class IB) GPCR->PI3K_Gamma Activates (Gβγ) PIP3 PIP3 PI3K_Alpha->PIP3 Phosphorylates PI3K_Gamma->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT / mTOR PIP3->AKT Cell_Survival General Cell Survival (Ubiquitous) AKT->Cell_Survival Immune_Resp Chemotaxis / Inflammation (Leukocytes) AKT->Immune_Resp Wort Wortmannin (Pan-Inhibitor) Wort->PI3K_Alpha Wort->PI3K_Gamma AS60 AS-605240 (Isoform Specific) AS60->PI3K_Alpha Low Potency AS60->PI3K_Gamma High Potency

Figure 1: Differential inhibition points. Wortmannin acts as a broad block, while AS-605240 selectively targets the GPCR-driven inflammatory axis.

Technical Deep Dive & Best Practices

Wortmannin: The "Time-Critical" Reagent

Wortmannin is a fungal metabolite that covalently modifies a conserved lysine residue in the PI3K catalytic site.

  • The Trap: Many researchers fail to account for its rapid hydrolytic degradation. In neutral pH tissue culture media, the half-life is approximately 10 minutes .

  • Consequence: If you treat cells for 24 hours without refreshing, the inhibitor is inactive for the vast majority of the experiment.

  • Protocol Adjustment:

    • Prepare stocks in high-quality anhydrous DMSO (stable for months at -20°C).

    • Add to aqueous media immediately prior to use.

    • For long-term assays (>2 hours), replenish the media with fresh inhibitor every 2-4 hours.

AS-605240: The "Dosing Window" Reagent

AS-605240 is ATP-competitive.[1][2] Its utility relies entirely on the concentration window.

  • The Trap: Overdosing. At 1

    
    M, AS-605240 begins to significantly inhibit PI3K
    
    
    
    (IC
    
    
    ~60 nM) and PI3K
    
    
    (IC
    
    
    ~270 nM).
  • Consequence: Loss of specificity. You may attribute effects to PI3K

    
     (immune function) when you are actually blocking general cell survival (PI3K
    
    
    
    ).
  • Protocol Adjustment:

    • Ideal Range: 10 nM – 100 nM for high specificity.

    • Verification: Always include a PI3K

      
      -specific control (e.g., BYL-719) alongside AS-605240 to verify that the observed phenotype is indeed 
      
      
      
      -dependent.

Experimental Protocol: Cell-Based PI3K Inhibition Assay

This protocol validates the efficacy of AS-605240 vs. Wortmannin using AKT phosphorylation (Ser473) as a readout.

Materials:

  • RAW 264.7 Macrophages (Rich in PI3K

    
    ).
    
  • Stimulant: C5a (Complement factor) or fMLP (GPCR agonists).

  • Lysis Buffer with Phosphatase Inhibitors (Critical).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Starve in serum-free media for 4 hours.
    
  • Inhibitor Pre-treatment:

    • Group A (Control): DMSO only.

    • Group B (Wortmannin): 100 nM (Add immediately before step 3).

    • Group C (AS-605240): 50 nM (Incubate 30 mins).

  • Stimulation: Add C5a (10 nM) for exactly 5 minutes .

    • Note: PI3K signaling is rapid; 5 mins is peak pAKT.

  • Termination: Aspirate media rapidly; wash 1x with ice-cold PBS; add boiling SDS-PAGE lysis buffer.

  • Western Blot:

    • Probe: Anti-pAKT (Ser473).[3]

    • Loading Control: Total AKT or GAPDH.

Expected Results:

  • Wortmannin: Complete ablation of pAKT signal (blocks all isoforms).

  • AS-605240: Significant reduction of pAKT (blocks GPCR-driven

    
     isoform).
    
  • Control (PDGF stimulation): If you stimulate with PDGF (RTK-driven) instead of C5a, AS-605240 (at 50 nM) should NOT inhibit pAKT, whereas Wortmannin will. This proves specificity.

Decision Matrix

Use the following logic flow to select the correct inhibitor for your study.

Decision_Tree Start Select PI3K Inhibitor Goal What is your primary goal? Start->Goal Broad Total Pathway Shutdown (Autophagy/Survival) Goal->Broad All PI3K Specific Dissect Specific Pathway (Inflammation/Immunity) Goal->Specific Specific Mech Wort Use Wortmannin (Note: Unstable) Broad->Wort Isoform Which Isoform? Specific->Isoform Gamma PI3K-γ (GPCR driven) Isoform->Gamma Alpha PI3K-α (RTK driven) Isoform->Alpha AS60 Use AS-605240 (Dose: 10-100 nM) Gamma->AS60 BYL Use BYL-719 (Alpelisib) Alpha->BYL

Figure 2: Experimental decision tree for PI3K inhibitor selection.

References

  • Camps, M. et al. (2005).[1] "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[1] Nature Medicine, 11(9), 936-943.

  • Wymann, M. P. et al. (1996). "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Molecular and Cellular Biology, 16(4), 1722-1733.

  • Cayman Chemical. (n.d.).[4] "Wortmannin Product Information & Stability Data." Cayman Chemical Datasheets.

  • Tocris Bioscience. (n.d.). "AS 605240: Biological Activity and Specificity."[1][2] Tocris Product Guide.

  • Selleck Chemicals. (n.d.). "AS-605240 PI3K Inhibitor Data." Selleckchem.[5]

Sources

Definitive Guide: Validating AS-605240 Target Engagement via PI3Kγ Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AS-605240 is a widely cited, ATP-competitive inhibitor of Phosphoinositide 3-kinase gamma (PI3K


) , a lipid kinase critical for myeloid cell migration and inflammation. While effective as a research tool, its selectivity window is narrower than modern clinical candidates like IPI-549 (Eganelisib) .

This guide provides a rigorous framework for validating AS-605240 specificity. It moves beyond simple IC50 measurements, advocating for a "Null Hypothesis" approach using PI3K


 (Knockout) models. By proving that AS-605240 loses its functional potency in the absence of its target, researchers can distinguish true pharmacological inhibition from off-target toxicity.

Part 1: The Pharmacological Landscape

Before designing validation experiments, it is critical to understand where AS-605240 sits relative to alternatives. AS-605240 is isoform-selective, not isoform-specific. High concentrations (


) significantly inhibit PI3K

, leading to potential data misinterpretation.
Table 1: Comparative Profile of PI3K Modulators
FeatureAS-605240 (Research Tool)IPI-549 / Eganelisib (Clinical Standard)Wortmannin / LY294002 (Pan-Inhibitor)
Primary Target PI3K

PI3K

Class I PI3Ks (

)
Enzymatic IC50 ~8 nM~1.2 nM~1–5 nM
Cellular IC50 ~90–250 nM (Macrophage)~1–10 nMNon-selective
Selectivity Profile ~30-fold vs.

; ~7.5-fold vs.

>100-fold vs. all Class I isoformsNone
Reversibility ReversibleReversibleIrreversible (Wortmannin)
Primary Risk Inhibits PI3K

at high doses (metabolic toxicity)
Low off-target riskHigh toxicity; dirty profile

Critical Insight: The ~7.5-fold selectivity over PI3K


 is the danger zone. If you use AS-605240 at 5-10 

, you are likely inhibiting PI3K

, mimicking a pan-PI3K blockade.

Part 2: The Validation Logic (The Null Hypothesis)

To confirm target engagement, we employ a genetic "negative control."

  • Hypothesis: If AS-605240 acts only on PI3K

    
    , it should have zero effect  on cells lacking the Pik3cg gene.
    
  • The Trap: If AS-605240 reduces cell viability or signaling in a KO model, the drug is acting off-target (likely hitting PI3K

    
     or other kinases).
    
Visualization: The Signaling Architecture

PI3K


 is unique among Class I PI3Ks because it is activated by GPCRs  (G-Protein Coupled Receptors), whereas 

are activated by RTKs (Receptor Tyrosine Kinases). Your validation assay must use a GPCR agonist (e.g., C5a, fMLP, CXCL12).

PI3K_Signaling GPCR GPCR (Chemokine Receptors) Gbg Gβγ Subunits GPCR->Gbg Activation RTK RTK (Growth Factors) PI3Ka PI3Kα/β (Off-Targets) RTK->PI3Ka pYXXM motif PI3Kg PI3Kγ (Target) Gbg->PI3Kg Direct Binding PIP3 PIP3 PI3Kg->PIP3 Phosphorylation PI3Ka->PIP3 Phosphorylation AS605240 AS-605240 (Inhibitor) AS605240->PI3Kg Blocks (IC50 ~8nM) AS605240->PI3Ka Off-Target (High Dose) PIP2 PIP2 PIP2->PIP3 Substrate AKT pAKT (Ser473) PIP3->AKT Recruitment Migration Chemotaxis / ROS Production AKT->Migration Downstream

Figure 1: Differential activation of PI3K isoforms. Validation assays must use GPCR agonists to specifically engage the PI3K


 pathway.

Part 3: Experimental Protocols

Protocol A: Phospho-AKT (Ser473) Readout

This is the gold-standard biochemical assay. PI3K


 activity results in PIP3 production, which recruits AKT to the membrane for phosphorylation.

Model System: Bone Marrow-Derived Macrophages (BMDMs) or Neutrophils from WT and Pik3cg


 mice.
Reagents: 
  • Agonist: C5a (10–50 nM) or fMLP (1

    
    ).
    
  • Antibodies: Anti-pAKT (Ser473), Anti-Total AKT, Anti-PI3K

    
     (to confirm KO).
    

Step-by-Step Workflow:

  • Starvation: Serum-starve BMDMs for 4 hours (removes basal growth factor signals driven by PI3K

    
    ).
    
  • Pre-treatment: Incubate cells with AS-605240 (Dose curve: 10 nM – 5

    
    ) for 30 minutes.
    
    • Control: DMSO vehicle.

  • Stimulation: Add C5a for exactly 2–5 minutes (PI3K signaling is rapid and transient).

  • Lysis: Immediately place on ice and lyse in RIPA buffer with phosphatase inhibitors.

  • Analysis: Western Blot.

Success Criteria:

  • WT Cells: Dose-dependent reduction of pAKT.

  • KO Cells: pAKT should be absent or very low (blunted) regardless of drug presence.

  • Failure Mode: If KO cells show high basal pAKT that is further reduced by AS-605240, the drug is inhibiting PI3K

    
    /
    
    
    
    (Off-Target).
Protocol B: Functional Chemotaxis Assay (Transwell)

PI3K


 is the "compass" for myeloid cells. This assay validates the functional consequence of inhibition.

Step-by-Step Workflow:

  • Setup: Use 3

    
     (neutrophil) or 5 
    
    
    
    (macrophage) pore size Transwell inserts.
  • Chemoattractant: Add C5a or MCP-1 to the bottom chamber.

  • Treatment: Pre-incubate cells with AS-605240 (100 nM and 1

    
    ) for 20 mins.
    
  • Migration: Allow migration for 2–4 hours at 37°C.

  • Quantification: Count migrated cells (ATP luminescence or crystal violet stain).

Part 4: Data Interpretation & Troubleshooting

The following decision matrix helps interpret results when comparing Wild Type (WT) vs. Knockout (KO) responses.

Decision_Matrix Start Compare Drug Effect in WT vs. KO Branch1 Does Drug inhibit WT signal? Start->Branch1 Branch2 Does Drug inhibit KO signal? Branch1->Branch2 Yes Result_Ineffective DRUG INEFFECTIVE (Check Solubility/Dose) Branch1->Result_Ineffective No Result_Valid VALIDATION CONFIRMED (On-Target) Branch2->Result_Valid No (KO signal is already blunted & stable) Result_OffTarget OFF-TARGET TOXICITY (Likely PI3Kα/β) Branch2->Result_OffTarget Yes (Drug reduces signal further in KO)

Figure 2: Decision tree for interpreting pharmacological validation data.

Troubleshooting "False" Signals
  • Residual Signal in KO: If Pik3cg

    
     cells still show pAKT upon C5a stimulation, check for PI3K
    
    
    
    redundancy
    . PI3K
    
    
    can sometimes couple to GPCRs at high agonist concentrations.
    • Solution: Use a selective PI3K

      
       inhibitor (e.g., TGX-221) alongside AS-605240 to dissect the contribution.
      
  • Toxicity vs. Specificity: If AS-605240 kills KO cells (viability assay), the mechanism is non-PI3K

    
     mediated cytotoxicity. Do not use these concentrations for functional assays.
    

References

  • Camps, M. et al. (2005).[1] "Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis."[1][2][3] Nature Medicine.[3] Link

    • Seminal paper establishing AS-605240 specificity and in vivo efficacy.
  • Barber, D.F. et al. (2005).[4] "PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus."[1][4] Nature Medicine.[3] Link

    • Validates AS-605240 in autoimmune models using KO controls.
  • Evans, C.A. et al. (2016). "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." Journal of Medicinal Chemistry. Link

    • Provides comparative data between AS-605240 and the more selective IPI-549.
  • Hawkins, P.T. & Stephens, L.R. (2015). "PI3K signalling in inflammation." Biochimica et Biophysica Acta. Link

    • Review of GPCR vs RTK activ
  • Horizon Discovery. (2018).[5] "5 ways to validate and extend your research with Knockout Cell Lines." Link

    • Methodological grounding for using KO lines as neg

Sources

Technical Guide: AS-605240 IC50 Determination & Isoform Selectivity in Macrophage Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PI3Kγ Imperative in Macrophage Biology

In the landscape of macrophage-mediated inflammation, Phosphoinositide 3-kinase gamma (PI3Kγ) occupies a critical node.[1] Unlike the ubiquitously expressed alpha (α) and beta (β) isoforms, PI3Kγ is enriched in leukocytes and is primarily activated by G-protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases. This makes it a high-value target for modulating chemotaxis and inflammatory cytokine release without the broad metabolic toxicity associated with pan-PI3K inhibition.

AS-605240 is a potent, ATP-competitive inhibitor selective for the PI3Kγ isoform.[2][3] For researchers, the challenge lies not just in using the inhibitor, but in accurately determining its IC50 in a cellular context where redundancy between PI3K isoforms (particularly δ and γ) can obscure data.

This guide provides a rigorous framework for determining the IC50 of AS-605240 in macrophage assays, comparing its performance against standard alternatives like Wortmannin and LY294002.

Mechanistic Basis & Signaling Pathway[4][5][6][7]

To design a valid IC50 assay, one must understand the specific signaling kinetics. AS-605240 targets the ATP-binding pocket of the p110γ catalytic subunit. In macrophages (e.g., RAW 264.7 or BMDMs), this pathway is triggered by chemokines like C5a or MCP-1 (CCL2).

Figure 1: PI3Kγ Signaling Cascade in Macrophages

The following diagram illustrates the specific node inhibited by AS-605240 downstream of GPCR activation.

PI3K_Gamma_Pathway GPCR GPCR (C5aR / CCR2) G_beta_gamma Gβγ Subunits GPCR->G_beta_gamma Activation p110g PI3Kγ (p110γ) G_beta_gamma->p110g Recruitment PIP3 PIP3 p110g->PIP3 Phosphorylation AS605240 AS-605240 (Inhibitor) AS605240->p110g Inhibition (IC50 ~8 nM) PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruitment pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Response Chemotaxis & Cytokine Release pAkt->Response Downstream Signaling

Caption: AS-605240 blocks the conversion of PIP2 to PIP3 by p110γ, preventing Akt phosphorylation downstream of GPCR stimulation.

Comparative Performance Analysis

Before establishing an assay, it is vital to understand how AS-605240 compares to other PI3K inhibitors. The distinction between Enzymatic IC50 (cell-free) and Cellular IC50 is critical; cellular potency is often lower due to ATP competition (~1-5 mM intracellular ATP) and membrane permeability.

Table 1: Inhibitor Profile Comparison[8]
FeatureAS-605240 Wortmannin LY294002 Idelalisib (CAL-101)
Primary Target PI3Kγ (Isoform Selective) Pan-PI3K (Class I, II, III)Pan-PI3K (Class I)PI3Kδ (Isoform Selective)
Mechanism ATP-Competitive (Reversible)Covalent/IrreversibleATP-Competitive (Reversible)ATP-Competitive (Reversible)
Enzymatic IC50 8 nM (γ) ~3–5 nM~0.5–1.4 μM~2.5 nM (δ)
Selectivity Profile 30-fold vs β/δ; 7.5-fold vs αNon-selectiveNon-selectiveHighly selective for δ
Cellular IC50 (Macrophage p-Akt) ~90 nM (0.09 μM) ~10–50 nM~10–50 μMVaries (used as control)
Stability HighLow (Unstable in media)ModerateHigh
Key Limitation High conc (>10 μM) may hit α isoformToxicity; Short half-lifeOff-target effects (e.g., mTOR, CK2)Limited efficacy in γ-driven migration

Expert Insight: While Wortmannin is more potent, its irreversibility and instability make it poor for long-term assays (like 24h cytokine release). AS-605240 offers the stability required for functional assays while maintaining isoform specificity at concentrations < 1 μM.

Protocol: Determination of Cellular IC50 (p-Akt Readout)

This protocol uses the phosphorylation of Akt (Ser473) as a direct readout of PI3Kγ activity. This is the most robust method for determining target engagement (IC50) in RAW 264.7 cells or BMDMs.

Experimental Workflow

Workflow Step1 1. Seed Cells (RAW 264.7) Overnight Step2 2. Serum Starve (2-4 hours) Step1->Step2 Step3 3. Pre-treat with AS-605240 (30-60 min) Step2->Step3 Step4 4. Stimulate (C5a or MCP-1) (1-5 min) Step3->Step4 Step5 5. Lysis & Western/ELISA Step4->Step5

Caption: Critical timing workflow. Note the short stimulation window to capture peak phosphorylation.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed RAW 264.7 macrophages at

      
       cells/well in a 6-well plate.
      
    • Allow adherence overnight in DMEM + 10% FBS.

  • Starvation (Crucial Step):

    • Wash cells 2x with PBS.

    • Replace medium with serum-free DMEM . Incubate for 2–4 hours.

    • Why? Basal growth factors in serum activate PI3Kα/β, masking the PI3Kγ signal you want to measure.

  • Inhibitor Treatment:

    • Prepare a serial dilution of AS-605240 in DMSO.

    • Recommended Range: 0 nM (Vehicle), 10 nM, 30 nM, 100 nM, 300 nM, 1 μM, 3 μM, 10 μM.

    • Add to cells (final DMSO < 0.1%) and incubate for 30–60 minutes at 37°C.

  • Stimulation:

    • Stimulate with a GPCR agonist: C5a (50 nM) or MCP-1/CCL2 (50 ng/mL) .

    • Timing: Incubate for exactly 2–5 minutes .

    • Self-Validation: Run a "Time Course" pilot first. p-Akt usually peaks at 2-5 mins and degrades rapidly.

  • Lysis & Detection:

    • Immediately place plate on ice. Aspirate media.

    • Lyse with RIPA buffer containing protease AND phosphatase inhibitors (Na3VO4, NaF).

    • Analyze via Western Blot (p-Akt Ser473 vs. Total Akt) or HTRF/ELISA.

Data Analysis & Expected Results
  • Calculation: Plot p-Akt signal intensity (normalized to Total Akt) vs. log[Inhibitor]. Fit to a non-linear regression (4-parameter logistic).

  • Expected IC50: You should observe an IC50 of approximately 0.09 – 0.2 μM for C5a-induced signaling.

  • Selectivity Check: If the IC50 shifts significantly >1 μM, suspect off-target inhibition (PI3Kα) or insufficient starvation.

Protocol: Functional IC50 (Chemotaxis Assay)

The IC50 for preventing cell migration (Chemotaxis) is typically higher than the signaling IC50 due to signal amplification and the contribution of other pathways (e.g., MAPK).

  • Setup: Use a Transwell system (Boyden Chamber) with 5 μm or 8 μm pore size.[4]

  • Preparation: Resuspend macrophages in serum-free media containing AS-605240 (various concentrations).

  • Loading:

    • Lower Chamber: Chemoattractant (e.g., MCP-1 at 10-50 ng/mL).

    • Upper Chamber: Cell suspension + Inhibitor.

  • Incubation: 3–4 hours at 37°C.

  • Quantification:

    • Wipe non-migrated cells from the top of the membrane.

    • Stain migrated cells (Crystal Violet or DAPI).

    • Count cells or measure absorbance.[4][5]

  • Expected IC50: ~1.0 – 5.0 μM.

    • Note: In RAW 264.7 cells, AS-605240 inhibits MCP-1 induced chemotaxis with an IC50 of ~5.3 μM .[6]

Expert Tips & Troubleshooting

  • The "Hook Effect" in Solubility: AS-605240 is hydrophobic. At concentrations >10 μM, ensure it remains in solution (no precipitation), which can cause false negatives.

  • Isoform Redundancy: If AS-605240 fails to fully block migration, PI3Kδ (p110δ) may be compensating. Consider a co-treatment control with Idelalisib to prove gamma-dependency.

  • Viability Control: Always run an MTT or CellTiter-Glo assay in parallel at the highest concentration (10-30 μM) to ensure reduced p-Akt/migration is due to inhibition, not cell death.

References

  • Camps, M. et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nature Medicine, 11(9), 936-943. Link

  • MedChemExpress. (n.d.). AS-605240 Product Information & Biological Activity.[2][3][4][6][7] MedChemExpress. Link

  • Barber, D.F. et al. (2005). Class IB-phosphatidylinositol 3-kinase (PI3K) deficiency ameliorates IAPE-mediated autoimmune encephalomyelitis. Journal of Immunology. Link

  • Selleck Chemicals. (n.d.). AS-605240 Datasheet and PI3K Selectivity Profile. SelleckChem. Link

  • Hirsch, E. et al. (2000). Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of AS-605240

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitor) Biological Safety & Waste Management
To:  Laboratory Personnel, Safety Officers, and Research Staff

Executive Summary & Biological Context

AS-605240 is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3K


).[1][2][3][4] Unlike general laboratory reagents, this compound is a bioactive small molecule  designed to modulate immune responses (macrophage/monocyte signaling) and inflammation.

The Safety Paradox: While AS-605240 is a valuable tool for studying autoimmune diseases (rheumatoid arthritis, lupus), its potency defines its hazard. It is biologically active in the nanomolar range (


).[1] Improper disposal does not just create chemical pollution; it introduces a specific signal transduction disruptor into the environment, posing significant risks to aquatic life and potential reproductive hazards to handlers.

Core Directive: Treat AS-605240 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . All disposal protocols must guarantee the thermal destruction of the quinoxaline-thiazolidinedione pharmacophore.

Hazard Identification & PPE Matrix

The following safety profile is derived from the Global Harmonized System (GHS) and structural activity relationships (SAR) for thiazolidinedione derivatives.

GHS Classification (Derived)
Hazard CategoryCodeDescriptionScientific Rationale
Acute Toxicity H302 Harmful if swallowedStandard precaution for kinase inhibitors affecting cell survival pathways.
Reproductive Toxicity H361 Suspected of damaging fertilityPI3K signaling is critical for gametogenesis and embryonic development.
Aquatic Toxicity H411 Toxic to aquatic lifeLipophilic nature (

) allows bioaccumulation in aquatic organisms.
Skin Irritation H315 Causes skin irritationThiazolidinedione moiety is a known contact irritant.[5]
The "DMSO Carrier" Risk

AS-605240 is insoluble in water but highly soluble in DMSO (Dimethyl Sulfoxide).

  • The Danger: DMSO is a potent skin penetrant. If AS-605240 is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the inhibitor directly through nitrile gloves and skin into the bloodstream.

  • Mitigation: Double-gloving is mandatory when handling stock solutions.

PPE Requirements
  • Respiratory: Fume hood (primary). N95/P100 mask if handling open powder outside a hood (not recommended).

  • Dermal: Double Nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Disposal Workflows

Do NOT treat AS-605240 with bleach or strong acids for "deactivation." Chemical oxidation of complex heterocycles can generate unknown, potentially more toxic byproducts. High-temperature incineration is the only validated method for destruction.

Scenario A: Solid Waste (Powder & Contaminated Debris)
  • Applies to: Expired vials, weighing boats, pipette tips, contaminated gloves.

  • Protocol:

    • Segregate: Do not mix with general trash.

    • Containerize: Place all solids into a Yellow Biohazard/Chemo Waste Bag or a dedicated rigid container labeled "Cytotoxic/Drug Waste."

    • Labeling: Affix a hazardous waste tag listing: "AS-605240 Solid Waste - Toxic - PI3K Inhibitor."

    • Disposal Path: Transfer to EHS for Incineration (Waste Code: Incineration Only ).

Scenario B: Liquid Waste (Stock Solutions in DMSO)
  • Applies to: Unused stock solutions, aliquots, or high-concentration reaction mixes.

  • Protocol:

    • Classification: AS-605240 (Formula:

      
      ) does not  contain Halogens (F, Cl, Br).
      
    • Solvent Check:

      • If dissolved in DMSO/Ethanol : Dispose as Non-Halogenated Organic Waste .

      • If dissolved in DCM/Chloroform : Dispose as Halogenated Organic Waste .

    • Bulking: Pour into the appropriate solvent carboy.

    • Rinsing: Triple-rinse the empty vial with a small amount of solvent; add rinsate to the waste carboy.

    • Record Keeping: Log the addition on the carboy tag. Write the full chemical name, not just "Inhibitor."

Scenario C: Aqueous Waste (Cell Media/Buffers)
  • Applies to: Cell culture media containing nanomolar concentrations.

  • Protocol:

    • Assessment: If concentration is

      
      , many institutions allow drain disposal only if followed by massive dilution (check local EHS).
      
    • Best Practice (Zero Discharge): Collect media in a dedicated "Aqueous Hazardous Waste" carboy.

    • Deactivation: Add 10% bleach to the carboy only to kill biological agents (cells/virus), but acknowledge this does not destroy the chemical inhibitor. Mark as "Bleached Aqueous Waste with Trace Organics."

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of AS-605240 materials.

AS605240_Disposal cluster_legend Key Protocol Start Waste Generated: AS-605240 State Physical State? Start->State Solid Solid / Powder (Vials, Tips, Gloves) State->Solid Dry Liquid Liquid Solution State->Liquid Wet SolidWaste Solid Hazardous Waste (Trace Chemo/Tox) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck DMSO Non-Halogenated (DMSO, EtOH, Media) SolventCheck->DMSO No F, Cl, Br Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains F, Cl, Br NonHaloWaste Non-Halogenated Organic Waste Stream DMSO->NonHaloWaste HaloWaste Halogenated Organic Waste Stream Halo->HaloWaste Incineration FINAL DESTINATION: High-Temp Incineration NonHaloWaste->Incineration HaloWaste->Incineration SolidWaste->Incineration Destruction Note Do NOT use Bleach for Chemical Destruction

Figure 1: Decision tree for AS-605240 waste segregation. Note that incineration is the ultimate endpoint for all streams to ensure pharmacophore destruction.

Emergency Spill Response

Scenario: You drop a vial of AS-605240 dissolved in DMSO (10 mM) on the bench.

  • Evacuate & Alert: Inform nearby colleagues.

  • PPE Upgrade: Ensure you are wearing a lab coat and double nitrile gloves.

  • Containment: Do NOT use water. Water causes DMSO to spread faster and may precipitate the compound unpredictably.

  • Absorption: Cover the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Pick up pads with tongs/forceps.

    • Clean the area with 70% Ethanol (to solubilize residual DMSO/compound).

    • Wash the area finally with soap and water.[5][6]

  • Disposal: Place all pads and gloves used into the Solid Hazardous Waste bag (Scenario A).

References & Verification

The protocols above are synthesized from specific compound properties and federal hazardous waste regulations.

  • Cayman Chemical. AS-605240 Safety Data Sheet (SDS). Retrieved from

  • Selleck Chemicals. AS-605240 Chemical Properties and Handling. Retrieved from

  • Merck Millipore. PI3K Inhibitor Safety Guidelines. Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from

  • PubChem. Compound Summary: AS-605240 (CID 448018). Retrieved from

Sources

Personal protective equipment for handling AS-605240

Operational Safety Guide: Handling AS-605240 (PI3K Inhibitor)

Executive Safety Assessment

Compound Profile: AS-605240 is a potent, ATP-competitive inhibitor of the PI3K

High-Potency Active Pharmaceutical Ingredient (HPAPI)

The Silent Hazard: While the solid powder presents an inhalation risk, the most insidious danger in the laboratory arises when AS-605240 is solubilized in Dimethyl Sulfoxide (DMSO) . DMSO is a bipolar aprotic solvent that permeates biological membranes (skin) rapidly. If AS-605240 is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the inhibitor directly into your systemic circulation, bypassing the skin's natural barrier function.

Core Hazard Classifications (GHS):

  • H361: Suspected of damaging fertility or the unborn child (Class effect of PI3K inhibitors).

  • H373: May cause damage to organs (Liver/Gastrointestinal) through prolonged or repeated exposure.

  • H301: Toxic if swallowed (Assumption of high potency).

The PPE Protocol: Engineering Your Defense

Standard "lab coat and gloves" are insufficient without material verification. You must select PPE based on the state of matter.

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Latex gloves are permeable to organic solvents and should never be used with DMSO stocks. Standard disposable nitrile gloves (4 mil) provide splash protection but have a "breakthrough time" of <5 minutes against pure DMSO.

Glove MaterialDMSO ResistanceTactile SensitivityRecommendation
Latex Poor HighDO NOT USE. Rapid permeation.
Std. Nitrile (4 mil) Fair (<5 min)HighDouble Glove Required. Change immediately upon splash.
Butyl Rubber Excellent (>480 min)LowMandatory for large volume spills (>100 mL).
Silver Shield® Excellent LowBest for spill cleanup; wear under nitrile for grip.

The "Double-Glove" Protocol (Self-Validating System):

  • Inner Layer: Brightly colored nitrile (e.g., Orange/Blue).

  • Outer Layer: Standard white/purple nitrile.

  • Validation: If the outer glove is compromised, the bright inner color provides immediate visual contrast, signaling a breach.

  • Change Frequency: Replace outer gloves every 60 minutes of active handling, or immediately if a splash occurs.

B. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 - total exhaust).

  • Secondary Control (Spills/Maintenance): If hood containment is breached, use a P100/N95 Particulate Respirator . Surgical masks provide zero protection against chemical aerosols.

C. Ocular & Body Protection[1][2][6][7]
  • Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses when handling DMSO solutions.

  • Body: Tyvek® sleeves or a fluid-resistant lab coat (buttoned to the neck) prevents absorption through forearms resting on the biosafety cabinet sash.

Operational Workflows

Visualization: PPE Decision Logic

This decision matrix dictates your safety posture based on the physical state of the compound.

PPE_Decision_MatrixStartStart: Handling AS-605240StatePhysical State?Start->StateSolidSolid Powder(High Inhalation Risk)State->SolidWeighing/AliquotSolutionDMSO Solution(High Absorption Risk)State->SolutionDosing/DilutionHoodEngineering Control:Chemical Fume Hood(Mandatory)Solid->HoodSplashEngineering Control:Biosafety Cabinet or Hood(Splash Containment)Solution->SplashRespPPE:Double Nitrile Gloves+ N95 (if outside hood)Hood->RespGlovePPE:Double Nitrile (Change on Splash)OR Butyl RubberSplash->Glove

Figure 1: Decision logic for selecting PPE based on the physical state of AS-605240.

Protocol A: Solubilization (Powder to Liquid)

Objective: Dissolve AS-605240 in DMSO (typically to 10-50 mM) without aerosolizing the powder.

  • Preparation: Place the sealed vial of AS-605240 inside the fume hood. Allow it to equilibrate to room temperature to prevent condensation.

  • Static Control: Use an anti-static gun on the vial if the powder appears "fly-away."

  • Addition: Add DMSO slowly down the side of the vial wall. Do not squirt directly onto the powder (risks puffing).

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Validation: Invert the vial. Check for undissolved crystals. If clear, wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (to degrade trace residue) before removing from the hood.

Protocol B: Spill Response (Bioactive)

Scenario: You have dropped a 10 mL vial of 10 mM AS-605240 in DMSO on the floor.

  • Isolate: Alert nearby personnel. "Bioactive Spill - Do Not Enter."

  • PPE Upgrade: Don Silver Shield® or Butyl gloves over your nitrile gloves. Put on shoe covers.

  • Contain: Place absorbent pads over the spill (do not wipe yet).

  • Deactivate: Pour 10% Bleach (Sodium Hypochlorite) or a specific solvent deactivator gently over the pads. Allow to sit for 15 minutes. Note: Bleach oxidizes the compound, reducing bioactivity.

  • Clean: Scoop up pads into a hazardous waste bag. Scrub the area with soap and water (DMSO is water-soluble).

Waste Disposal & Deactivation

Do not pour down the drain. AS-605240 is an environmental toxin.[1][2]

Waste StreamItem DescriptionDisposal Method
Solid Waste Contaminated gloves, pipette tips, tubesHigh-Temperature Incineration (Red Bag/Biohazard)
Liquid Waste DMSO stocks, cell culture mediaChemical Waste Stream (Label: "Toxic Organic - PI3K Inhibitor")
Sharps Needles used for injectionSharps Container (Incineration)

References

  • Cayman Chemical. (2023).[1] AS-605240 Safety Data Sheet (SDS).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).[3] (Reference for DMSO breakthrough times).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 11666874 (AS-605240).

  • Occupational Safety and Health Administration (OSHA). (2024). Controlling Exposure to Hazardous Drugs.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS-605240
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AS-605240

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.